molecular formula FeC2O4<br>C2H2FeO4 B1226959 FERROUS OXALATE CAS No. 15843-42-2

FERROUS OXALATE

Cat. No.: B1226959
CAS No.: 15843-42-2
M. Wt: 145.88 g/mol
InChI Key: SKEUTFNJHQAPGY-UHFFFAOYSA-N
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Description

A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15843-42-2

Molecular Formula

FeC2O4
C2H2FeO4

Molecular Weight

145.88 g/mol

IUPAC Name

iron;oxalic acid

InChI

InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);

InChI Key

SKEUTFNJHQAPGY-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O.[Fe]

Canonical SMILES

C(=O)(C(=O)O)O.[Fe]

Pictograms

Irritant

Synonyms

Acid, Oxalic
Aluminum Oxalate
Ammonium Oxalate
Chromium (2+) Oxalate
Chromium (3+) Oxalate (3:2)
Chromium Oxalate
Diammonium Oxalate
Dilithium Oxalate
Dipotassium Oxalate
Disodium Oxalate
Ferric Oxalate
Iron (2+) Oxalate (1:1)
Iron (3+) Oxalate
Iron Oxalate
Magnesium Oxalate
Magnesium Oxalate (1:1)
Manganese (2+) Oxalate (1:1)
Monoammonium Oxalate
Monohydrogen Monopotassium Oxalate
Monopotassium Oxalate
Monosodium Oxalate
Oxalate, Aluminum
Oxalate, Chromium
Oxalate, Diammonium
Oxalate, Dilithium
Oxalate, Dipotassium
Oxalate, Disodium
Oxalate, Ferric
Oxalate, Iron
Oxalate, Magnesium
Oxalate, Monoammonium
Oxalate, Monohydrogen Monopotassium
Oxalate, Monopotassium
Oxalate, Monosodium
Oxalate, Potassium
Oxalate, Potassium Chromium
Oxalate, Sodium
Oxalic Acid
Potassium Chromium Oxalate
Potassium Oxalate
Potassium Oxalate (2:1)
Sodium Oxalate

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Molecular Weight of Ferrous Oxalate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of ferrous oxalate dihydrate (FeC₂O₄·2H₂O). It covers the theoretical calculation based on standard atomic weights and details common experimental protocols for its empirical determination, including thermogravimetric analysis and redox titration.

Physicochemical Properties of this compound Dihydrate

This compound dihydrate is a coordination compound that is encountered as a yellow crystalline powder. It serves as a precursor for the synthesis of iron-based materials and has applications in various chemical processes. A summary of its key quantitative properties is presented below.

PropertyValue
Molecular Formula FeC₂O₄·2H₂O
Molecular Weight 179.89 g/mol [1][2][3][4]
CAS Number 6047-25-2[2][4][5][6]
Density 2.28 g/mL at 25 °C[4][5][6]
Melting Point Decomposes at 190 °C[5][6]
Appearance Yellow crystalline powder[5][7]
Solubility Poorly soluble in water[7], Insoluble in acetic acid[5]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound dihydrate is FeC₂O₄·2H₂O.

The calculation, based on the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC), is detailed in the table below.[3][7]

ElementSymbolQuantityStandard Atomic Weight ( g/mol )[3][8]Total Weight ( g/mol )
IronFe155.84555.845
CarbonC212.01124.022
OxygenO6 (4 in oxalate, 2 in water)15.99995.994
HydrogenH41.0084.032
Total 179.893

The accepted molecular weight for this compound dihydrate is 179.89 g/mol .

G formula Molecular Formula FeC₂O₄·2H₂O elements Identify Constituent Elements (Fe, C, O, H) formula->elements atomic_weights Obtain Standard Atomic Weights Fe: 55.845, C: 12.011 O: 15.999, H: 1.008 elements->atomic_weights calculation Sum Atomic Weights (1Fe) + (2C) + (6O) + (4H) atomic_weights->calculation result Calculated Molecular Weight 179.89 g/mol calculation->result

Caption: Logical workflow for the theoretical calculation of molecular weight.

Experimental Determination of Molecular Weight

The molecular formula and weight of hydrated salts like this compound dihydrate can be verified experimentally. The following protocols outline two common and effective methods.

Method 1: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound dihydrate, heating leads to two distinct mass loss events: an initial loss corresponding to the dehydration of water molecules, followed by the decomposition of the anhydrous salt at a higher temperature. By quantifying the initial mass loss, one can determine the number of water molecules in the hydrate.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound dihydrate powder into a TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the atmosphere to an inert gas flow (e.g., Nitrogen or Argon) at a rate of 20-50 mL/min to prevent oxidation.

    • Define the temperature program: Heat the sample from ambient temperature (e.g., 25 °C) to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Analysis:

    • The TGA thermogram will show a first mass loss step occurring up to approximately 230 °C. This step corresponds to the loss of the two molecules of water of crystallization.[1]

    • Calculate the percentage mass loss for this dehydration step.

    • The theoretical mass percentage of water in FeC₂O₄·2H₂O is: (2 * M_H₂O) / M_Total = (2 * 18.015 g/mol ) / 179.89 g/mol ≈ 20.03%

    • Compare the experimental mass loss percentage to the theoretical value. A close correlation confirms the presence of two water molecules, thereby validating the molecular weight of the dihydrate.

G start Weigh Hydrated Salt Sample (Mass_initial) tga Perform TGA Analysis (Heat from 25°C to 600°C) start->tga dehydration Identify Dehydration Step (Mass loss up to ~230°C) tga->dehydration measure_mass Measure Mass of Water Lost (Mass_water) dehydration->measure_mass calc_anhydrous Calculate Anhydrous Mass (Mass_initial - Mass_water) measure_mass->calc_anhydrous calc_moles Calculate Moles (moles_water and moles_anhydrous) measure_mass->calc_moles calc_anhydrous->calc_moles ratio Determine Mole Ratio (moles_water / moles_anhydrous) calc_moles->ratio formula Confirm Formula FeC₂O₄·2H₂O ratio->formula

Caption: Experimental workflow for molecular formula confirmation via TGA.

Method 2: Redox Titration with Potassium Permanganate (KMnO₄)

Principle: Both the ferrous ion (Fe²⁺) and the oxalate ion (C₂O₄²⁻) in this compound can be oxidized by a strong oxidizing agent like KMnO₄ in an acidic solution. By titrating a known mass of the sample with a standardized KMnO₄ solution, the total number of moles of electrons transferred can be determined, which allows for the calculation of the equivalent weight and thus the molecular weight of the compound.

Relevant Half-Reactions:

  • Oxidation:

    • Fe²⁺ → Fe³⁺ + e⁻

    • C₂O₄²⁻ → 2CO₂ + 2e⁻

  • Reduction:

    • MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

The overall stoichiometry shows that 5 moles of this compound react with 3 moles of permanganate.

Experimental Protocol:

  • Preparation of Standard KMnO₄ Solution: Prepare and standardize a ~0.02 M KMnO₄ solution against a primary standard like sodium oxalate.

  • Sample Preparation:

    • Accurately weigh about 1.2-1.4 g of this compound dihydrate.[9]

    • Transfer the solid to a beaker and dissolve it in approximately 100 mL of 1 M sulfuric acid (H₂SO₄). Gentle warming may be required to facilitate dissolution.[9]

    • Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with 1 M H₂SO₄.[9]

  • Titration:

    • Pipette a 25 mL aliquot of the this compound solution into a conical flask.

    • Add an additional ~20 mL of 1 M H₂SO₄ to ensure the solution remains acidic throughout the titration.

    • Heat the solution to about 60-70 °C.

    • Titrate the hot solution with the standardized KMnO₄ solution. The permanganate solution acts as its own indicator. The endpoint is reached when a faint, persistent pink color is observed in the solution.[10]

    • Repeat the titration until concordant results are obtained.

  • Analysis:

    • Use the volume and molarity of the KMnO₄ solution to calculate the moles of KMnO₄ used.

    • Using the 5:3 stoichiometric ratio (5 moles of FeC₂O₄ to 3 moles of KMnO₄), calculate the moles of this compound in the aliquot.

    • Scale this value up to find the total moles in the 250 mL flask.

    • Calculate the experimental molecular weight using the initial mass of the sample and the calculated total moles: MW = (Initial Mass of Sample) / (Total Moles of Sample)

    • A result close to 179.89 g/mol will confirm the sample's identity and purity.

References

what is the CAS number for ferrous oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ferrous Oxalate

This technical guide provides a comprehensive overview of this compound, a chemical compound with significant applications in both industrial and research settings. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical Identity and Properties

This compound, also known as iron(II) oxalate, is an inorganic compound with the chemical formula FeC₂O₄. It is most commonly found in its dihydrate form, FeC₂O₄·2H₂O.[1] It is a yellow to dark brown solid that is sparingly soluble in water.[2][3][4][5]

Table 1: Chemical Identifiers for this compound
IdentifierAnhydrous this compoundThis compound Dihydrate
CAS Number 516-03-0[2][3][5]6047-25-2[2][6][7]
Molecular Formula C₂FeO₄[3][5]FeC₂O₄·2H₂O[6]
IUPAC Name Iron(II) oxalate[2]Iron(II) oxalate dihydrate
Synonyms Iron oxalate, this compound[2][8]Humboldtine[2]
Table 2: Physical and Chemical Properties of this compound
PropertyValue
Molecular Weight 143.86 g/mol (anhydrous)[5]
179.90 g/mol (dihydrate)[6][9]
Appearance Yellow to dark brown powder or solid[4]
Solubility in Water Low[2]
Decomposition Temperature ~190°C[4]
Specific Gravity 2.3 at 20°C[9]

Synthesis and Experimental Protocols

This compound can be synthesized through the reaction of an iron(II) salt with oxalic acid or a soluble oxalate salt.[1][10]

Experimental Protocol 1: Synthesis from Ferrous Salt and Oxalic Acid

This protocol describes the synthesis of this compound by reacting ferrous chloride with oxalic acid.[10]

Materials:

  • Iron metal (e.g., steel wool)

  • Hydrochloric acid (HCl)

  • Oxalic acid (H₂C₂O₄)

  • Distilled water

Procedure:

  • Preparation of Ferrous Chloride: React iron metal with hydrochloric acid to produce a solution of ferrous chloride (FeCl₂). The reaction is: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g).[10]

  • Precipitation of this compound: Add a solution of oxalic acid to the ferrous chloride solution. This compound will precipitate out of the solution as it has low solubility. The reaction is: FeCl₂(aq) + H₂C₂O₄(aq) → FeC₂O₄(s) + 2HCl(aq).[10]

  • Isolation and Purification: The this compound precipitate can be isolated by filtration. It should then be washed with distilled water to remove any remaining impurities and dried.

Experimental Protocol 2: Synthesis from Ferrotitaniferous Mineral Sands

A recent study has demonstrated the synthesis of alpha this compound dihydrate from ferrotitaniferous mineral sands using hot pressurized aqueous oxalic acid.[11][12]

Materials:

  • Ferrotitaniferous mineral sand

  • 1.5 M Oxalic acid solution

Procedure:

  • Reaction: The synthesis is carried out in a pressurized reactor at a temperature of either 115°C or 135°C for a reaction time of 2 to 12 hours.[11][12]

  • Separation: After the reaction, the mixture is allowed to settle to separate the solid precipitate from the supernatant.[11]

  • Washing and Drying: The resulting yellowish precipitate of this compound dihydrate is washed until a neutral pH is achieved and then air-dried at 80°C for 6 hours.[11]

Synthesis_Workflow Synthesis Workflow of this compound cluster_ferrous_salt Preparation of Ferrous Salt Solution cluster_precipitation Precipitation cluster_purification Purification Fe Iron Metal (Fe) FeCl2 Ferrous Chloride Solution (FeCl2) Fe->FeCl2 Reaction HCl Hydrochloric Acid (HCl) HCl->FeCl2 Precipitate This compound Precipitate (FeC2O4) FeCl2->Precipitate Reaction Oxalic_Acid Oxalic Acid (H2C2O4) Oxalic_Acid->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Distilled Water Filtration->Washing Drying Drying Washing->Drying Final_Product Pure this compound Drying->Final_Product Thermal_Decomposition Thermal Decomposition of this compound FeC2O4_2H2O This compound Dihydrate (FeC2O4·2H2O) FeC2O4 Anhydrous this compound (FeC2O4) FeC2O4_2H2O->FeC2O4 Heat (~120°C) Decomposition_Products Decomposition Products: - Iron Oxides (FeO, Fe2O3) - Pyrophoric Iron (Fe) - Carbon Dioxide (CO2) - Carbon Monoxide (CO) FeC2O4->Decomposition_Products Heat (~190°C)

References

The Solubility of Ferrous Oxalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Aqueous and Organic Solubility of a Key Chemical Compound

This technical guide provides a comprehensive overview of the solubility of ferrous oxalate (FeC₂O₄), a compound of significant interest in various fields, including materials science, analytical chemistry, and drug development. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is critical for its application and formulation. This document details the solubility of this compound in aqueous and organic media, outlines the factors influencing its dissolution, and provides detailed experimental protocols for its quantification.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its use in various applications. The following tables summarize the available quantitative data for its solubility in water and note the general insolubility in common organic solvents.

Solubility in Water

This compound is sparingly soluble in water, with its solubility showing a positive correlation with temperature. The most commonly cited form is the dihydrate (FeC₂O₄·2H₂O).

Temperature (°C)Solubility (g / 100 mL)Molar Solubility (mol/L)¹Ksp (Solubility Product Constant)²
200.0084.45 x 10⁻⁴1.98 x 10⁻⁷
250.097[1][2]5.39 x 10⁻³2.91 x 10⁻⁵

¹ Molar solubility calculated based on the molecular weight of this compound dihydrate (179.89 g/mol ). ² Ksp is calculated from the molar solubility (s) as Ksp = s².

Note: There is limited publicly available data on the solubility of this compound in water across a broad range of temperatures.

Solubility in Organic Solvents

This compound is generally considered insoluble in common organic solvents.[3] While specific quantitative data is scarce in publicly available literature, its ionic and polymeric nature suggests poor solubility in non-polar and many polar organic solvents.[1]

SolventChemical FormulaSolubility
MethanolCH₃OHInsoluble (qualitative)[4]
EthanolC₂H₅OHInsoluble (qualitative)[4]
AcetoneC₃H₆OData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSData not available
Dimethylformamide (DMF)C₃H₇NOData not available

Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of this compound in aqueous solutions. Understanding these factors is crucial for controlling its precipitation and dissolution.

  • Temperature: The solubility of this compound in water increases with a rise in temperature.[5]

  • pH: this compound's solubility is highly dependent on pH. It is more soluble in acidic solutions.[6][7] In neutral to basic solutions, it tends to precipitate.[5]

  • Complex Ion Formation: The presence of certain ligands or excess oxalate ions can lead to the formation of soluble iron-oxalate complexes, such as [Fe(C₂O₄)₂]²⁻, which increases the overall solubility.[5][8]

  • Presence of Other Ions: The common ion effect can reduce the solubility of this compound. Conversely, the presence of other ions can affect the ionic strength of the solution, which can influence solubility.

G Solubility Solubility of This compound Increase Increased Solubility Solubility->Increase Decrease Decreased Solubility Solubility->Decrease Temp Temperature Temp->Solubility Directly Proportional pH pH pH->Solubility Inversely Proportional Complex Complex Ion Formation Complex->Solubility Increases Ions Presence of Other Ions Ions->Solubility Can Increase or Decrease

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility can be achieved through several analytical methods. Below are detailed protocols for three common approaches.

Spectrophotometric Determination of Ferrous Ion Concentration

This method relies on the reaction of ferrous ions (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex, [Fe(phen)₃]²⁺, which can be quantified using a spectrophotometer at its maximum absorbance wavelength (λ_max) of approximately 510 nm.[9]

Reagents and Equipment:

  • This compound dihydrate (FeC₂O₄·2H₂O)

  • Deionized water

  • Hydroxylamine hydrochloride solution (10% w/v)

  • 1,10-phenanthroline solution (0.1% w/v in 50% ethanol)

  • Sodium acetate buffer solution (1 M)

  • Standard iron solution (e.g., from ferrous ammonium sulfate)

  • Volumetric flasks and pipettes

  • Spectrophotometer

  • Constant temperature water bath/shaker

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound dihydrate to a known volume of deionized water in an Erlenmeyer flask.

    • Place the flask in a constant temperature water bath shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to stand at the constant temperature for any undissolved solid to settle.

    • Carefully filter the supernatant through a fine filter paper to obtain a clear, saturated solution.

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of known Fe²⁺ concentrations from the standard iron solution.

    • To a series of volumetric flasks, add a known volume of each standard, 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate buffer.[10]

    • Dilute to the mark with deionized water and allow 10 minutes for color development.[10]

    • Measure the absorbance of each standard at 510 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus Fe²⁺ concentration.

  • Analysis of Saturated Solution:

    • Take a known aliquot of the filtered saturated this compound solution and place it in a volumetric flask.

    • Add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate buffer.[10]

    • Dilute to the mark with deionized water and allow 10 minutes for color development.

    • Measure the absorbance of the solution at 510 nm.

    • Determine the Fe²⁺ concentration from the calibration curve.

  • Calculation of Solubility:

    • The molar solubility of this compound is equal to the determined molar concentration of Fe²⁺.

    • Convert the molar solubility to g/100 mL using the molecular weight of this compound dihydrate.

Titrimetric Determination of Oxalate Concentration

This method involves the titration of the oxalate ion in a saturated solution with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The permanganate ion acts as its own indicator.

Reagents and Equipment:

  • This compound dihydrate

  • Deionized water

  • Standardized potassium permanganate solution (~0.02 M)

  • Sulfuric acid (1 M)

  • Burette, pipette, conical flasks

  • Hot plate

Procedure:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the spectrophotometric method.

  • Titration:

    • Pipette a known volume (e.g., 25 mL) of the clear, saturated this compound solution into a conical flask.

    • Add an equal volume of 1 M sulfuric acid to the flask.

    • Heat the solution to 60-70°C.[11]

    • Titrate the hot solution with the standardized KMnO₄ solution from the burette until a faint, persistent pink color is observed.[12]

    • Record the volume of KMnO₄ solution used.

  • Calculation of Solubility:

    • The balanced redox reaction is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

    • From the stoichiometry, 5 moles of oxalate react with 2 moles of permanganate.

    • Calculate the moles of MnO₄⁻ used in the titration.

    • Calculate the moles of C₂O₄²⁻ in the aliquot of the saturated solution.

    • The molar solubility of this compound is equal to the molar concentration of the oxalate ion.

    • Convert the molar solubility to g/100 mL.

Gravimetric Determination of this compound

This is a direct method to determine the amount of dissolved solid in a known volume of a saturated solution.

Reagents and Equipment:

  • This compound dihydrate

  • Deionized water

  • Evaporating dish

  • Analytical balance

  • Oven

  • Volumetric pipette

Procedure:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound as described previously.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Carefully pipette a known volume (e.g., 50 or 100 mL) of the clear, saturated solution into the evaporating dish.

    • Gently heat the evaporating dish to evaporate the water. Avoid boiling to prevent splattering.

    • Once the water has evaporated, place the dish in an oven at a temperature sufficient to dry the residue without decomposition (e.g., 100-110°C).

    • Cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final and initial mass of the evaporating dish.

    • Calculate the solubility in g/100 mL by dividing the mass of the residue by the volume of the solution taken and multiplying by 100.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

G start Start prep_sat_sol Prepare Saturated Solution of this compound start->prep_sat_sol equilibrate Equilibrate at Constant Temperature prep_sat_sol->equilibrate separate Separate Solid and Liquid Phases (Filtration) equilibrate->separate analysis_method Select Analysis Method separate->analysis_method spectro Spectrophotometry (Fe²⁺ analysis) analysis_method->spectro Colorimetric titri Titrimetry (C₂O₄²⁻ analysis) analysis_method->titri Redox gravi Gravimetry (Direct Mass) analysis_method->gravi Direct measure Measure Analyte Concentration/Mass spectro->measure titri->measure gravi->measure calculate Calculate Solubility (g/100 mL or mol/L) measure->calculate end End calculate->end

References

understanding the crystal structure of α-ferrous oxalate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of α-Ferrous Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of α-ferrous oxalate dihydrate (α-FeC₂O₄·2H₂O), a compound of interest in various fields including materials science and geochemistry. The document summarizes key crystallographic data, details experimental protocols for its characterization, and visualizes its structural features and the workflow for its analysis.

Crystal Structure and Properties

α-Ferrous oxalate dihydrate, also known as the mineral humboldtine, is a coordination polymer consisting of ferrous ions (Fe²⁺), bidentate oxalate anions (C₂O₄²⁻), and water molecules.[1][2] The crystal structure is characterized by infinite linear chains of alternating iron cations and oxalate anions extending along the b-axis.[2] Each Fe²⁺ ion is octahedrally coordinated to four oxygen atoms from two oxalate ligands in the equatorial positions and two oxygen atoms from water molecules in the axial positions.[2] These chains are interconnected through hydrogen bonds.[3]

The α-polymorph of ferrous oxalate dihydrate crystallizes in the monoclinic system with the space group C2/c.[4][5][6] This is the more stable form of the compound.[6] Another polymorph, β-ferrous oxalate dihydrate, crystallizes in the orthorhombic system.[2][5]

Crystallographic Data

The crystallographic parameters of α-ferrous oxalate dihydrate have been determined by various studies, primarily using X-ray and neutron diffraction techniques. The data presented in the following tables are compiled from multiple sources to provide a comprehensive overview.

Table 1: Unit Cell Parameters for α-Ferrous Oxalate Dihydrate

ParameterValue (Reference[4])Value (Reference[7])Value (Reference[8])
a (Å)12.016612.209 ± 0.00412.06
b (Å)5.55635.5526 ± 0.00075.56
c (Å)9.92279.865 ± 0.0039.95
β (°)128.536128.2 ± 0.06128.5
Cell Volume (ų)518.235525.6 ± 0.5-
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupC2/cC 1 2/c 1-
Temperature (K)Not Specified297.2 ± 0.14Not Specified

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Biso) for α-Ferrous Oxalate Dihydrate at 0.1 GPa

Note: This data is from a study on the effects of pressure on the crystal structure.

AtomWyckoff PositionxyzOccupancyBiso (Ų)
Fe14e0.50.8118(2)0.2510.0132(3)
O18f0.3546(3)0.6922(6)0.0416(4)10.0162(8)
O28f0.2079(3)0.8925(6)0.0559(4)10.0173(8)
O3w8f0.5794(4)0.5218(7)0.2010(5)10.0211(9)
C18f0.2647(4)0.7490(9)-0.0042(5)10.013(1)
H18f0.528(6)0.402(12)0.187(8)10.025
H28f0.612(7)0.530(12)0.142(8)10.025

Source: Adapted from Müller et al. (2021)[1]

Experimental Protocols

The determination and characterization of the crystal structure of α-ferrous oxalate dihydrate involve several key experimental techniques.

Synthesis of Single Crystals

High-quality single crystals are essential for accurate diffraction studies. A common method for synthesizing α-FeC₂O₄·2H₂O is through hydrothermal synthesis.[1][9]

Protocol for Hydrothermal Synthesis:

  • Reactant Preparation: Metallic iron is dissolved in dilute sulfuric acid to form an iron(II) sulfate solution.[2]

  • Reaction Mixture: The iron(II) sulfate solution is then reacted with an excess of dimethyl oxalate in a Teflon-lined stainless-steel autoclave.[2]

  • Hydrothermal Conditions: The autoclave is heated to a specific temperature (e.g., 120 °C) and maintained for a set duration to allow for the slow crystallization of α-ferrous oxalate dihydrate.[1]

  • Cooling and Isolation: The reaction vessel is then slowly cooled to room temperature, and the resulting single crystals are isolated, washed, and dried.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure, including unit cell parameters and atomic positions.

Single-Crystal X-ray Diffraction Protocol:

  • Crystal Mounting: A suitable single crystal of α-ferrous oxalate dihydrate is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected at various orientations.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters. Rietveld refinement is often used for powder XRD data.[4]

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of light atoms, such as hydrogen, in the crystal structure.

Neutron Diffraction Protocol:

  • Sample Preparation: A deuterated sample (α-FeC₂O₄·2D₂O) is often used to reduce incoherent scattering from hydrogen atoms.[10]

  • Data Collection: The powdered or single-crystal sample is placed in a neutron beam at a research reactor or spallation source. The diffraction pattern is collected using a neutron detector.

  • Data Analysis: The data is analyzed similarly to X-ray diffraction data to determine the crystal and magnetic structures.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a sensitive technique for probing the local chemical environment of iron atoms, providing information about their oxidation state and coordination.[2]

⁵⁷Fe Mössbauer Spectroscopy Protocol:

  • Sample Preparation: A powdered sample of α-ferrous oxalate dihydrate, often enriched with ⁵⁷Fe, is placed in a sample holder.[1][9]

  • Data Acquisition: The sample is exposed to a source of gamma rays (typically ⁵⁷Co), and the absorption spectrum is recorded as a function of the velocity of the source relative to the absorber.

  • Spectral Analysis: The resulting Mössbauer spectrum is fitted with Lorentzian lines to determine hyperfine parameters such as the isomer shift (IS) and quadrupole splitting (QS), which provide information about the electronic state and local symmetry of the iron ions.[6]

Visualizations

The following diagrams illustrate the logical workflow for crystal structure determination and the coordination environment of the iron atom in α-ferrous oxalate dihydrate.

Crystal_Structure_Determination_Workflow cluster_synthesis Sample Preparation cluster_diffraction Diffraction Experiments cluster_analysis Data Analysis and Structure Refinement cluster_characterization Spectroscopic Characterization Synthesis Synthesis of α-FeC₂O₄·2H₂O (e.g., Hydrothermal) Crystal_Selection Single Crystal Selection Synthesis->Crystal_Selection XRD X-ray Diffraction Crystal_Selection->XRD Neutron Neutron Diffraction (for H positions) Crystal_Selection->Neutron Data_Processing Data Processing (Unit Cell, Space Group) XRD->Data_Processing Neutron->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Crystal Structure Mossbauer Mössbauer Spectroscopy (Fe environment) Final_Structure->Mossbauer

Caption: Workflow for the determination of the crystal structure of α-ferrous oxalate dihydrate.

Caption: Octahedral coordination environment of the Fe²⁺ ion in α-ferrous oxalate dihydrate.

References

A Technical Guide to Humboldtine: The Natural Occurrence of Ferrous Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humboldtine, the naturally occurring dihydrate form of ferrous oxalate (FeC₂O₄·2H₂O), is a rare organic mineral with significant implications in geochemistry, materials science, and potentially pharmacology.[1] Its formation is intrinsically linked to organic-rich environments, often in association with coal deposits and microbial activity.[2][3] This technical guide provides a comprehensive overview of humboldtine, focusing on its physicochemical properties, natural formation pathways, and the experimental protocols for its characterization. The quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this unique mineral.

Physicochemical and Crystallographic Properties

Humboldtine presents as a yellow to amber-yellow mineral, often found in botryoidal or fibrous aggregates.[1][2][4] It is notably soft, with a Mohs hardness of 1.5 to 2.[1][2][4] The mineral is soluble in acids.[2] A comprehensive summary of its quantitative properties is presented in the following tables.

Physical and Chemical Properties
PropertyValueReference
Formula Fe²⁺(C₂O₄)·2H₂O[2][4]
Molecular Weight 179.90 g/mol [5]
Color Yellow to amber-yellow, lemon-yellow[2][4]
Lustre Resinous, Dull[2][4]
Hardness (Mohs) 1.5 - 2[1][2][4]
Density (Measured) 2.28 g/cm³[2][4]
Density (Calculated) 2.307 g/cm³[1][4]
Cleavage Perfect on {110}; imperfect on {100} and {010}[4][6]
Solubility Soluble in acids[2]
Crystallographic Data

Humboldtine crystallizes in the monoclinic system.[1][2][4]

ParameterValueReference
Crystal System Monoclinic[1][2][4]
Class (H-M) 2/m - Prismatic[2]
Space Group C2/c[1][2][4]
Cell Parameters a = 12.011(11) Å, b = 5.557(5) Å, c = 9.920(9) Å, β = 128.53(3)°[1][2][4]
Unit Cell Volume 517.96 ų[2]
Z 4[1]
Optical Properties
PropertyValueReference
Type Biaxial (+)[6]
Refractive Indices nα = 1.494, nβ = 1.561, nγ = 1.692[1][6]
Pleochroism X = very pale yellowish green; Y = pale greenish yellow; Z = bright yellow[6]

Natural Occurrence and Formation

Humboldtine is a rare mineral, found in a limited number of locations worldwide, including Germany, Brazil, the United Kingdom, Canada, the United States, Hungary, the Czech Republic, and Italy.[7] Its formation is primarily associated with specific geological environments.

The dominant formation pathway for humboldtine is through the interaction of iron-bearing minerals with oxalic acid in anoxic, organic-rich environments.[1] Key geological settings include:

  • Coal Deposits: Humboldtine is frequently found as coatings on fracture surfaces in brown coal (lignite) deposits.[6] The oxalic acid is a product of the decomposition of plant matter and other organic materials within the coal seams.

  • Hydrothermal Veins and Pegmatites: While less common, humboldtine can also occur in hydrothermal mineral deposits and granitic pegmatites.[6]

  • Biomineralization: The formation of humboldtine can be mediated by microorganisms. Fungi, such as Aspergillus niger, are known to produce oxalic acid, which can react with iron-rich substrates to form humboldtine.[3][8]

The following diagram illustrates the generalized geological formation pathway of humboldtine.

humboldtine_formation cluster_precursors Geological Precursors cluster_process Formation Process cluster_product Final Product Organic Matter Organic Matter Decomposition Decomposition & Microbial Activity Organic Matter->Decomposition Iron-Bearing Minerals Iron-Bearing Minerals (e.g., Hematite, Pyrite, Siderite) Leaching & Mobilization Leaching & Mobilization of Fe²⁺ Iron-Bearing Minerals->Leaching & Mobilization Oxalic Acid Production Oxalic Acid (C₂H₂O₄) Production Decomposition->Oxalic Acid Production Oxalic Acid Production->Leaching & Mobilization acts on Precipitation Precipitation Oxalic Acid Production->Precipitation Oxalate in solution Leaching & Mobilization->Precipitation Fe²⁺ in solution Humboldtine Humboldtine (FeC₂O₄·2H₂O) Precipitation->Humboldtine Crystallization

Caption: Geological formation pathway of humboldtine.

Experimental Protocols for Characterization

The characterization of humboldtine involves a suite of analytical techniques to determine its structure, composition, and thermal properties. The following sections provide detailed methodologies for key experiments.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases and determine the unit cell parameters of a humboldtine sample.

Methodology:

  • Sample Preparation: A small, representative portion of the mineral sample is finely ground to a homogenous powder using an agate mortar and pestle. The powder is then mounted onto a low-background sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed using appropriate software. The positions and intensities of the diffraction peaks are compared to a reference pattern for humboldtine from a crystallographic database (e.g., the International Centre for Diffraction Data). Unit cell parameters are refined using a least-squares method.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in humboldtine, particularly the oxalate and water molecules.

Methodology:

  • Sample Preparation: A small amount of the powdered humboldtine sample (approximately 1-2 mg) is mixed with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrometer is used for analysis.

  • Data Collection: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is collected and subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrational modes of the oxalate anion (C-O and C=O stretching) and the water molecules (O-H stretching and H-O-H bending).

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability of humboldtine and the decomposition process.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the powdered humboldtine sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Data Collection: The sample is heated from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss. The first mass loss step corresponds to the dehydration of the two water molecules. Subsequent mass loss steps are associated with the decomposition of the anhydrous this compound to iron oxides. The decomposition of humboldtine typically begins with the loss of water at around 130-141°C, followed by the decomposition of the anhydrous oxalate at approximately 235°C, and further decomposition at higher temperatures.[9]

The following diagram illustrates a generalized experimental workflow for the characterization of a potential humboldtine sample.

humboldtine_characterization cluster_analysis Instrumental Analysis cluster_results Data Analysis and Interpretation Sample Collection Sample Collection (from geological source) Visual Inspection Visual Inspection & Preliminary Identification Sample Collection->Visual Inspection Sample Preparation Sample Preparation (Grinding to powder) Visual Inspection->Sample Preparation XRD X-Ray Diffraction (XRD) Sample Preparation->XRD FTIR FTIR Spectroscopy Sample Preparation->FTIR TGA Thermogravimetric Analysis (TGA) Sample Preparation->TGA XRD Analysis Phase Identification & Unit Cell Determination XRD->XRD Analysis FTIR Analysis Functional Group Identification FTIR->FTIR Analysis TGA Analysis Thermal Stability & Decomposition Pathway TGA->TGA Analysis Confirmation Confirmation of Humboldtine XRD Analysis->Confirmation FTIR Analysis->Confirmation TGA Analysis->Confirmation

Caption: Experimental workflow for humboldtine characterization.

Potential Applications and Future Research

While primarily of geochemical interest, the unique properties of this compound have led to research into its potential applications. Synthetic humboldtine is considered an important intermediate and a key building block for the preparation of various advanced materials.[1][4] Further research into the synthesis of humboldtine and its derivatives could open avenues for new materials with novel magnetic, electronic, or catalytic properties. In the context of drug development, understanding the formation and stability of metal oxalates is crucial, as oxalate is a known metabolite and can form precipitates in biological systems. The study of humboldtine provides a natural analog for understanding the crystallization and dissolution of this compound, which could have implications for iron metabolism and related disorders.

Conclusion

Humboldtine, as the natural form of this compound dihydrate, offers a unique window into biogeochemical processes occurring in organic-rich environments. This guide has provided a detailed overview of its known properties, formation mechanisms, and the experimental protocols necessary for its rigorous characterization. The presented data and methodologies are intended to support further research into this rare and fascinating mineral, potentially unlocking new applications in materials science and beyond.

References

An In-depth Technical Guide to Ferrous Oxalate: Anhydrous vs. Dihydrate Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the anhydrous and dihydrate forms of ferrous oxalate (iron(II) oxalate). It delves into their synthesis, physicochemical properties, and thermal decomposition, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for professionals in research, materials science, and drug development who utilize this compound as a precursor or key chemical entity.

Physicochemical Properties

This compound exists in two primary forms: the anhydrous salt (FeC₂O₄) and the more commonly encountered dihydrate (FeC₂O₄·2H₂O).[1][2] Both are yellow, odorless powders with low solubility in water.[1][3] The dihydrate is known to occur naturally as the mineral humboldtine.[1][4] Key physical and chemical properties are summarized in the table below for easy comparison.

PropertyThis compound AnhydrousThis compound Dihydrate
Chemical Formula FeC₂O₄FeC₂O₄·2H₂O
Molar Mass 143.86 g/mol [1]179.89 g/mol [1]
Appearance Yellow powder[1]Yellow powder[1][3]
Density -2.28 g/cm³[1][5]
Solubility in water -0.097 g/100ml (25 °C)[1][3]
CAS Number 516-03-0[1]6047-25-2[1]

Crystal Structure

This compound dihydrate is known to exist in two polymorphic forms: the thermodynamically stable α-form, which has a monoclinic crystal structure, and the β-form, which is orthorhombic.[6][7] The anhydrous form also exhibits polymorphism, with different structures (α- and β-FeC₂O₄) resulting from the dehydration of the respective dihydrate polymorphs. The crystal structure of the dihydrate consists of chains of oxalate-bridged iron(II) centers, with water molecules coordinating to the iron ions.[2][7]

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
α-FeC₂O₄·2H₂O Monoclinic[4][7]C2/c[7]10.1345.2569.920127.8
β-FeC₂O₄·2H₂O Orthorhombic[4][6]Cccm[4]11.965.599.8790

Note: Lattice parameters can vary slightly between different reports.

Synthesis and Interconversion

The synthesis of this compound dihydrate is typically achieved through a precipitation reaction involving a soluble ferrous salt and oxalic acid or a soluble oxalate salt.[8] The anhydrous form is subsequently obtained by the controlled dehydration of the dihydrate.

Experimental Protocol: Synthesis of α-Ferrous Oxalate Dihydrate

Objective: To synthesize α-FeC₂O₄·2H₂O via a precipitation reaction.

Materials:

  • Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • 2M Sulfuric acid (H₂SO₄)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Prepare a solution of ferrous ammonium sulfate by dissolving a calculated amount in deionized water containing a small amount of 2M sulfuric acid to prevent oxidation of Fe²⁺.[8]

  • In a separate beaker, prepare a saturated solution of oxalic acid in deionized water at 95°C.

  • While stirring the ferrous ammonium sulfate solution, slowly add the hot oxalic acid solution. A yellow precipitate of this compound dihydrate will form immediately.[8]

  • Continue stirring for a period to ensure complete precipitation. For the α-polymorph, aging the solution at 80°C can be beneficial.[6]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with hot deionized water (95°C) until the filtrate is acid-free.

  • Dry the product in an oven at a temperature below the dehydration point, for instance at 90°C for 2 hours.

Experimental Protocol: Conversion to Anhydrous this compound

Objective: To prepare anhydrous this compound by dehydration of the dihydrate.

Materials:

  • This compound dihydrate (FeC₂O₄·2H₂O)

  • Tube furnace with atmosphere control

  • Crucible

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Place a known amount of this compound dihydrate into a crucible.

  • Place the crucible in the tube furnace.

  • Purge the furnace with an inert gas to create a non-oxidizing atmosphere.

  • Heat the sample to a temperature between 120°C and 200°C. The dehydration of the dihydrate occurs in this range.[1][9] A common temperature for complete dehydration is around 200-230°C.[9][10]

  • Hold at this temperature until the mass becomes constant, indicating the complete removal of water of crystallization.

  • Cool the sample to room temperature under the inert atmosphere to prevent rehydration and oxidation.

Thermal Decomposition

The thermal stability and decomposition pathway of this compound are crucial for its application as a precursor for iron oxides and other materials. The decomposition process is highly dependent on the surrounding atmosphere.

  • Dehydration: The dihydrate first loses its two water molecules to form the anhydrous compound. This process is endothermic and typically occurs between 120°C and 230°C.[1][9][10][11]

  • Decomposition of Anhydrous Form:

    • In an inert atmosphere (e.g., Nitrogen, Argon): Anhydrous this compound decomposes to form iron(II) oxide (FeO), carbon monoxide (CO), and carbon dioxide (CO₂).[12] However, FeO is unstable below 570°C and can disproportionate into metallic iron (Fe) and magnetite (Fe₃O₄).[12][13] The decomposition generally starts around 190°C.[1][8]

    • In an oxidizing atmosphere (e.g., Air): The decomposition products are iron(III) oxides, such as maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃), and carbon dioxide.[6][13] The exothermic oxidation of Fe²⁺ and CO occurs.[11]

    • In a reducing atmosphere (e.g., Hydrogen): The decomposition can lead to the formation of metallic iron and iron carbides.[12]

Temperature Range (°C)AtmosphereProcessProducts
120 - 230AnyDehydration[1][9]FeC₂O₄, H₂O
> 190Inert (e.g., N₂)Decomposition[1][12]FeO (unstable), Fe, Fe₃O₄, CO, CO₂
> 239.5AirDecomposition & Oxidation[6]α-Fe₂O₃, γ-Fe₂O₃, CO₂

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To study the thermal decomposition of this compound dihydrate.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • This compound dihydrate sample (approx. 5-10 mg)

  • TGA sample pan (e.g., alumina or platinum)

  • Gases for atmosphere control (e.g., Nitrogen, Air)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the this compound dihydrate sample into the TGA pan.[14]

  • Place the pan in the TGA furnace.

  • Select the desired atmosphere (e.g., nitrogen for inert, air for oxidizing) and set the gas flow rate.[15]

  • Program the temperature profile. A typical program would be to heat from room temperature to around 600-900°C at a constant heating rate (e.g., 10-20°C/min).[14][16]

  • Start the analysis and record the mass change as a function of temperature.

  • The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition, from which the temperatures and mass losses of these events can be determined.[15]

Characterization

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases of this compound samples.

Materials:

  • Powder X-ray Diffractometer

  • This compound powder sample

  • Sample holder (e.g., zero-background holder)

  • Mortar and pestle (if particle size reduction is needed)

Procedure:

  • Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.[17]

  • Mount the powder onto the sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.[18]

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (2θ), step size, and scan speed.[19]

  • Initiate the scan and collect the diffraction pattern.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities to reference patterns from databases (e.g., ICDD) to identify the crystalline phases present.

Applications in Drug Development and Materials Science

This compound is a key precursor in the synthesis of various advanced materials.[4][20]

  • Battery Materials: It is widely used as a precursor for the synthesis of lithium iron phosphate (LiFePO₄), a cathode material for lithium-ion batteries.[21] The thermal decomposition of this compound in the presence of lithium and phosphate sources yields the desired cathode material.[21]

  • Iron Oxides: Controlled thermal decomposition of this compound is a common method to produce various iron oxide nanoparticles, such as magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (α-Fe₂O₃), with applications in catalysis, pigments, and magnetic materials.[4][13][22]

  • Drug Development: While direct applications in signaling pathways are not prominent in the literature, its role as a source of ferrous ions is relevant. It has been explored in the context of anti-anemic drug preparations.[23] Furthermore, the iron oxide nanoparticles derived from it have potential in biomedical applications like drug delivery and magnetic resonance imaging (MRI).

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_conversion Conversion cluster_characterization Characterization FeSalt Ferrous Salt Solution (e.g., Fe(NH₄)₂(SO₄)₂) Precipitation Precipitation FeSalt->Precipitation OxalicAcid Oxalic Acid Solution OxalicAcid->Precipitation Dihydrate This compound Dihydrate (FeC₂O₄·2H₂O) Precipitation->Dihydrate Dehydration Dehydration (120-230°C, Inert Atm.) Dihydrate->Dehydration TGA TGA Dihydrate->TGA Analyze PXRD PXRD Dihydrate->PXRD Analyze Spectroscopy Spectroscopy (FTIR, Mössbauer) Dihydrate->Spectroscopy Analyze Anhydrous Anhydrous Ferrous Oxalate (FeC₂O₄) Dehydration->Anhydrous Anhydrous->TGA Analyze Anhydrous->PXRD Analyze Anhydrous->Spectroscopy Analyze

Caption: Experimental workflow for the synthesis and characterization of this compound forms.

Thermal_Decomposition_Pathways cluster_inert Inert Atmosphere (N₂, Ar) cluster_air Oxidizing Atmosphere (Air) start This compound Dihydrate (FeC₂O₄·2H₂O) anhydrous Anhydrous this compound (FeC₂O₄) start->anhydrous Dehydration (120-230°C) fe_o FeO + CO + CO₂ anhydrous->fe_o Decomposition fe2o3 Iron(III) Oxides (α-Fe₂O₃, γ-Fe₂O₃) + CO₂ anhydrous->fe2o3 Decomposition & Oxidation fe_fe3o4 Fe + Fe₃O₄ fe_o->fe_fe3o4 Disproportionation (<570°C)

Caption: Thermal decomposition pathways of this compound dihydrate under different atmospheres.

References

Unraveling the Structure of a Versatile Coordination Polymer: A Technical Guide to Ferrous Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the coordination polymer structure of ferrous oxalate, with a particular focus on its dihydrate form (FeC₂O₄·2H₂O). Addressed to researchers, scientists, and professionals in drug development, this document delves into the material's structural parameters, experimental synthesis and characterization protocols, and its thermal decomposition pathway. This compound serves as a significant precursor in the synthesis of various iron-based materials, making a thorough understanding of its structure and properties essential for advanced material design and application.

Core Structure and Polymorphism

This compound dihydrate (FeC₂O₄·2H₂O) is a coordination polymer characterized by a one-dimensional chain structure.[1][2] The backbone of this polymer consists of alternating ferrous ions (Fe²⁺) and oxalate anions (C₂O₄²⁻).[1] The iron(II) center adopts an octahedral coordination geometry.[3] Four of the coordination sites are occupied by oxygen atoms from two bridging oxalate ligands, which act as bidentate ligands. The remaining two axial positions are filled by water molecules.[4][5] These polymeric chains are further interconnected through hydrogen bonding between the coordinated water molecules and the oxalate oxygen atoms of adjacent chains, forming a three-dimensional supramolecular network.[4]

This compound dihydrate is known to exist in two polymorphic forms: the α-phase and the β-phase. The α-polymorph, which is isostructural with the mineral humboldtine, crystallizes in the monoclinic system with the space group C2/c.[4][5] The β-polymorph adopts an orthorhombic crystal system with the space group Cccm.[5][6] The conversion between these two phases is influenced by the synthesis conditions, with the β-phase typically forming at room temperature and the α-phase being obtained at elevated temperatures.[7]

Crystallographic Data

The crystallographic parameters for both the α and β polymorphs of this compound dihydrate have been determined through single-crystal and powder X-ray diffraction studies. A summary of this data is presented in Table 1 for comparative analysis.

Parameterα-Ferrous Oxalate Dihydrateβ-Ferrous Oxalate Dihydrate
Crystal System MonoclinicOrthorhombic
Space Group C2/cCccm
a (Å) 12.0166 - 12.20912.49
b (Å) 5.5526 - 5.568.08
c (Å) 9.865 - 9.955.55
α (°) 9090
β (°) 128.2 - 128.53690
γ (°) 9090
**Unit Cell Volume (ų) **518.235 - 525.6556.9
Reference [8][6]

Table 1: Crystallographic Data for this compound Dihydrate Polymorphs. This table summarizes the key crystallographic parameters for the α and β phases of this compound dihydrate, providing a basis for their structural differentiation.

Experimental Protocols

The synthesis and characterization of this compound are crucial for obtaining materials with desired properties. The following sections detail the methodologies for the synthesis of both polymorphs and the key analytical techniques employed for their characterization.

Synthesis of α-Ferrous Oxalate Dihydrate

The α-polymorph is typically synthesized via a precipitation reaction at elevated temperatures.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Dilute sulfuric acid (optional, to prevent premature oxidation of Fe²⁺)

Procedure:

  • Prepare an aqueous solution of the ferrous salt. A small amount of dilute sulfuric acid can be added to maintain an acidic pH and prevent the oxidation of ferrous ions.

  • Prepare a separate aqueous solution of oxalic acid.

  • Heat both solutions to a desired temperature (e.g., 80 °C).[7]

  • Slowly add the oxalic acid solution to the ferrous salt solution with constant stirring. A yellow precipitate of this compound will form immediately.

  • Age the mixture at the elevated temperature for a specific period (e.g., 10 hours) to ensure the complete formation of the α-phase.[9]

  • Allow the precipitate to cool and settle.

  • Separate the precipitate by filtration.

  • Wash the collected solid several times with hot deionized water to remove any soluble impurities.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Synthesis of β-Ferrous Oxalate Dihydrate

The β-polymorph is generally obtained by conducting the precipitation reaction at room temperature.[7]

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of the ferrous salt and oxalic acid at room temperature.

  • Slowly add the oxalic acid solution to the ferrous salt solution under vigorous stirring.

  • Continue stirring for a designated period to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the product thoroughly with deionized water.

  • Dry the β-ferrous oxalate dihydrate under vacuum at room temperature.

A mechanochemical synthesis approach has also been reported for the preparation of β-ferrous oxalate dihydrate nanosheets by grinding ferrous sulfate and oxalic acid.[9]

Characterization Techniques

X-ray Diffraction (XRD): XRD is the primary technique for identifying the crystalline phase (α or β) of the synthesized this compound and for determining its crystallographic parameters.

Mössbauer Spectroscopy: This technique is particularly sensitive to the local coordination environment and oxidation state of the iron atoms, providing valuable information on the Fe(II) centers in the coordination polymer.[10]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA/DTA is used to study the thermal stability and decomposition pathway of this compound dihydrate.[11] It allows for the determination of the dehydration and decomposition temperatures.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides insights into the coordination of the oxalate ligand and the presence of water molecules in the structure.[12]

Thermal Decomposition Pathway

The thermal decomposition of this compound dihydrate is a multi-step process that is highly dependent on the surrounding atmosphere. The general pathway involves an initial dehydration step followed by the decomposition of the anhydrous this compound.

The following diagram illustrates the key stages of the thermal decomposition of this compound dihydrate.

Thermal_Decomposition_Ferrous_Oxalate cluster_products Decomposition Products (Atmosphere Dependent) FeC2O4_2H2O FeC₂O₄·2H₂O (this compound Dihydrate) FeC2O4 FeC₂O₄ (Anhydrous this compound) FeC2O4_2H2O->FeC2O4 Dehydration (~120-230 °C) Decomposition_Products Decomposition Products FeC2O4->Decomposition_Products Decomposition (>190 °C) Inert_Atmosphere Inert Atmosphere: FeO, Fe, Fe₃O₄, CO, CO₂ Air_Atmosphere Air Atmosphere: α-Fe₂O₃, Fe₃O₄, CO, CO₂

Figure 1: Thermal Decomposition of this compound Dihydrate. This diagram illustrates the sequential dehydration and decomposition steps, highlighting the influence of the atmosphere on the final products.

The initial dehydration of this compound dihydrate typically occurs at temperatures ranging from 120 °C to 230 °C, resulting in the formation of anhydrous this compound.[3][13] Upon further heating above 190 °C, the anhydrous compound decomposes.[3] In an inert atmosphere, the decomposition products can include a mixture of iron(II) oxide (wüstite), metallic iron, magnetite (Fe₃O₄), carbon monoxide, and carbon dioxide.[11][14] In the presence of air, the decomposition leads to the formation of iron oxides such as magnetite and hematite (α-Fe₂O₃).[7]

Conclusion

This technical guide has provided a detailed examination of the coordination polymer structure of this compound dihydrate, including its polymorphism, crystallographic data, and experimental protocols for its synthesis and characterization. The elucidation of its thermal decomposition pathway further enhances the understanding of this versatile material. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, coordination chemistry, and drug development, facilitating the rational design and application of this compound and its derivatives.

References

A Technical Guide to the Spectroscopic Properties of Ferrous Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of ferrous oxalate (FeC₂O₄), with a primary focus on its common dihydrate form, α-FeC₂O₄·2H₂O, also known as the mineral humboldtine. This document summarizes key quantitative data, details experimental protocols for various spectroscopic techniques, and presents a visual representation of the thermal decomposition pathway of this compound dihydrate.

Introduction

This compound is a coordination polymer consisting of ferrous ions (Fe²⁺) and oxalate anions (C₂O₄²⁻). The dihydrate form, α-FeC₂O₄·2H₂O, is the most stable and commonly studied polymorph.[1] It features a monoclinic crystal structure with infinite linear chains of oxalate-bridged ferrous centers, where each iron atom is in a distorted octahedral coordination environment.[2][3] This coordination is completed by two water molecules.[2] The spectroscopic properties of this compound are of significant interest due to its role as a precursor in the synthesis of various iron oxides and advanced materials, its photocatalytic properties, and its applications in fields such as battery technology.[2][4]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound dihydrate.

Infrared (IR) Spectroscopy

Table 1: Summary of Infrared (IR) Vibrational Modes for α-FeC₂O₄·2H₂O

Wavenumber (cm⁻¹)AssignmentReference(s)
~3311O-H stretching of coordinated water[2]
~1605Antisymmetric O-C-O stretching[2]
~1361Symmetric O-C-O stretching[2]
~1313Symmetric O-C-O stretching[2]
~822C-C deformation[2]
~482Fe-O stretching[2]
Raman Spectroscopy

Table 2: Summary of Raman Vibrational Modes for α-FeC₂O₄·2H₂O

Wavenumber (cm⁻¹)AssignmentReference(s)
1469Strongest signal (likely C-O stretching)[5]
Mössbauer Spectroscopy

Table 3: Mössbauer Hyperfine Parameters for α-FeC₂O₄·2H₂O at Room Temperature

ParameterValue (mm/s)Reference(s)
Isomer Shift (δ)~1.21[6]
Quadrupole Splitting (ΔE_Q)~1.76[6]

The isomer shift is reported relative to α-Fe at room temperature.

UV-Vis Spectroscopy

The UV-Vis spectrum of solid this compound dihydrate is characterized by a broad absorption below 250 nm and another shallow minimum at around 330 nm.[7] The material typically appears as a yellow-brownish powder or bright yellow single crystals.[7] In aqueous solutions, Fe(II)-oxalate complexes exhibit absorption bands in the region of 330-380 nm.[8] The band gap energy for α-FeC₂O₄·2H₂O has been reported to be approximately 2.77 eV.[9]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the key spectroscopic techniques used for its characterization.

Synthesis of α-Ferrous Oxalate Dihydrate (α-FeC₂O₄·2H₂O)

A common method for the synthesis of α-FeC₂O₄·2H₂O involves the reaction of a ferrous salt with oxalic acid or a soluble oxalate salt in an aqueous solution.[2] For the preparation of high-quality single crystals suitable for spectroscopic analysis, a hydrothermal synthesis approach is often employed.[2]

Materials:

  • Metallic iron (or a ferrous salt such as ferrous ammonium sulfate)

  • Oxalic acid

  • Deionized water

  • Inert gas (e.g., Argon)

Procedure:

  • All manipulations should be carried out under an inert atmosphere to prevent the oxidation of Fe(II) to Fe(III).[7]

  • A solution of a ferrous salt is prepared by dissolving it in deionized water. Alternatively, metallic iron can be dissolved in an acidic solution.

  • A solution of oxalic acid is prepared in deionized water.

  • The ferrous salt solution is slowly added to the oxalic acid solution with constant stirring. A slight excess of oxalic acid is often used to promote the formation of the α-polymorph.[1]

  • A yellow precipitate of this compound dihydrate will form.[10]

  • For single crystal growth, the reaction mixture can be transferred to a Teflon-lined autoclave and heated (e.g., at 120 °C) for a specified period.[2]

  • The resulting precipitate or crystals are collected by filtration, washed with deionized water until the filtrate is acid-free, and dried under vacuum over a desiccant.[2]

For Mössbauer spectroscopy, ⁵⁷Fe-enriched metallic iron is used as the starting material.[2] For studies involving deuterated samples, D₂O is used as the solvent.[2]

Infrared (IR) Spectroscopy

Objective: To identify the vibrational modes of the oxalate ligand, coordinated water molecules, and the Fe-O bond.

Methodology:

  • Sample Preparation: The this compound powder is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. For example, a Bruker EQUINOX-55 instrument.[1]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Analysis: The positions and shapes of the absorption bands are analyzed and assigned to specific molecular vibrations.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy.

Methodology:

  • Sample Preparation: The powdered sample is placed directly onto a microscope slide.[5]

  • Instrumentation: A Raman microscope, such as a DXR3xi Raman Imaging Microscope (Nicolet), equipped with a laser source (e.g., 785 nm Nd:YAG laser) is used.[1][5]

  • Data Acquisition: Spectra are collected from the powdered sample.

  • Analysis: The Raman shifts are analyzed to identify the characteristic vibrational modes of the compound.

Mössbauer Spectroscopy

Objective: To probe the nuclear environment of the ⁵⁷Fe atoms, providing information on their oxidation state, spin state, and the symmetry of the coordination environment.

Methodology:

  • Sample Preparation: A powdered sample of ⁵⁷Fe-enriched this compound is placed in a sample holder.

  • Instrumentation: A conventional constant acceleration Mössbauer spectrometer is used in transmission geometry with a ⁵⁷Co/Rh source.[1]

  • Data Acquisition: The spectrum is recorded at room temperature.[1]

  • Analysis: The spectrum is fitted to Lorentzian line shapes to extract the hyperfine parameters: isomer shift (δ) and quadrupole splitting (ΔE_Q). The isomer shift is calibrated against an α-Fe foil at room temperature.[1]

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the this compound complex.

Methodology:

  • Sample Preparation: For solid-state analysis, a powdered sample is used, and the reflectance spectrum is measured. For solution-phase analysis, this compound is dissolved in an appropriate solvent.

  • Instrumentation: A UV-Vis spectrophotometer with a diffuse reflectance accessory for solid samples.

  • Data Acquisition: The reflectance (for solids) or absorbance (for solutions) is measured over the ultraviolet and visible range (e.g., 200-800 nm).

  • Analysis: The absorption maxima are identified and can be used to calculate the band gap energy for solid samples.

X-ray Absorption Spectroscopy (XAS)

While less common for this compound compared to other techniques, XAS can provide detailed information about the local atomic structure and oxidation state of the iron atoms.

Objective: To determine the Fe K-edge energy and analyze the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) to understand the electronic and local atomic structure.

Methodology:

  • Sample Preparation: A thin, uniform layer of the powdered sample is prepared.

  • Instrumentation: A synchrotron radiation source is required to provide a high-flux, tunable X-ray beam.

  • Data Acquisition: The X-ray absorption is measured as a function of energy around the Fe K-edge (~7125 eV).

  • Analysis: The position of the absorption edge in the XANES spectrum confirms the divalent oxidation state of the iron. The oscillations in the EXAFS region can be analyzed to determine the coordination number and bond distances of the neighboring atoms.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Ferrous Salt / Metallic Fe Ferrous Salt / Metallic Fe Precipitation / Hydrothermal Synthesis Precipitation / Hydrothermal Synthesis Ferrous Salt / Metallic Fe->Precipitation / Hydrothermal Synthesis Oxalic Acid Oxalic Acid Oxalic Acid->Precipitation / Hydrothermal Synthesis This compound Dihydrate This compound Dihydrate Precipitation / Hydrothermal Synthesis->this compound Dihydrate IR IR This compound Dihydrate->IR Raman Raman This compound Dihydrate->Raman Mossbauer Mossbauer This compound Dihydrate->Mossbauer UVVis UVVis This compound Dihydrate->UVVis XAS XAS This compound Dihydrate->XAS

Caption: Synthesis and Spectroscopic Analysis Workflow.

Thermal Decomposition Pathway of this compound Dihydrate

The thermal decomposition of this compound dihydrate proceeds through several stages, with the final products depending on the atmosphere. The following diagram illustrates a typical decomposition pathway in an inert or self-generated atmosphere.

G FeC2O4·2H2O FeC2O4·2H2O FeC2O4 FeC2O4 FeC2O4·2H2O->FeC2O4 ~230 °C - 2H2O Fe3O4 Fe3O4 FeC2O4->Fe3O4 > 230 °C + CO + CO2 Fe3C Fe3C FeC2O4->Fe3C > 380 °C + CO FeO FeO Fe3O4->FeO > 535 °C + CO alpha-Fe + C alpha-Fe + C Fe3C->alpha-Fe + C 400-535 °C

Caption: Thermal Decomposition of this compound.

References

Methodological & Application

synthesis of ferrous oxalate from ferrous sulfate and oxalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Utility of Ferrous Oxalate

Introduction

This compound (FeC₂O₄), typically obtained as the dihydrate (FeC₂O₄·2H₂O), is a light yellow crystalline powder with significant applications ranging from industrial pigments to precursors for advanced materials.[1] For researchers and professionals in drug development, this compound is particularly noteworthy for its use in pharmaceutical formulations and as a key intermediate.[1] Its role as a raw material for synthesizing lithium iron phosphate (LFP) for batteries highlights the compound's importance in modern technology, where high purity is critical.[1][2] Furthermore, studies have explored its application in anti-anemic drug preparations, demonstrating its potential in therapeutic contexts.[3][4][5]

Key Applications for Researchers:

  • Pharmaceutical Intermediate: this compound serves as a stable iron(II) source and is used as an intermediate in the synthesis of pharmaceutical products.[1] Its use in anti-anemic formulations is a key area of interest.[4]

  • Precursor for Advanced Materials: It is a crucial precursor for creating cathode materials like lithium iron phosphate (LFP) for lithium-ion batteries.[1] The purity and particle morphology of the initial this compound directly impact the electrochemical performance of the final LFP material.[2]

  • Catalysis: Iron-based catalytic systems, including those derived from iron oxalate, are investigated for processes such as glycerol oxidation to produce formic acid.[6]

  • Photocatalysis: Iron oxalate has been synthesized and applied in the photocatalytic degradation of organic pollutants like Rhodamine B from wastewater.[7]

Chemical Synthesis Pathway

The is a straightforward precipitation reaction. An aqueous solution of ferrous sulfate is reacted with an aqueous solution of oxalic acid, leading to the formation of insoluble this compound dihydrate, which precipitates out of the solution.

G FeSO4 Ferrous Sulfate (FeSO₄) FeC2O4 This compound (FeC₂O₄↓) FeSO4->FeC2O4 P + FeSO4->P H2C2O4 Oxalic Acid (H₂C₂O₄) H2C2O4->FeC2O4 H2SO4 Sulfuric Acid (H₂SO₄) P->H2C2O4 P2 +

Caption: Chemical reaction for this compound synthesis.

Experimental Protocols

This section provides a detailed protocol for the laboratory synthesis of this compound dihydrate from ferrous sulfate (or a common precursor, ferrous ammonium sulfate) and oxalic acid.

Protocol 1: Synthesis of this compound

This protocol is adapted from kinetic studies and general laboratory procedures.[6][8][9]

1. Materials and Reagents:

  • Ferrous Ammonium Sulfate Hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] or Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Deionized Water

  • Dilute Sulfuric Acid (e.g., 3 M H₂SO₄) (optional, to prevent premature oxidation)[10]

  • Acetone (for washing)[10]

2. Equipment:

  • Three-neck glass reactor or Erlenmeyer flask[8]

  • Heating and stirring mantle or hot plate with magnetic stirrer[8]

  • Thermocouple or thermometer

  • Buchner funnel and filtering flask[10]

  • Drying oven

  • Analytical balance

3. Procedure:

  • Prepare Reactant Solutions:

    • Solution A (Iron Source): Prepare an aqueous solution of ferrous sulfate. For a typical experiment, dissolve a specific concentration, for example, 16 mmol·L⁻¹ of ferrous ammonium sulfate, in deionized water.[8] A few drops of dilute sulfuric acid can be added to stabilize the Fe²⁺ ions.[9][10]

    • Solution B (Precipitating Agent): Prepare an aqueous solution of oxalic acid. A typical concentration used is 60 mmol·L⁻¹ of oxalic acid.[8]

  • Reaction and Precipitation:

    • Set up the reactor with stirring and temperature control. Maintain the reaction temperature at a constant value, for example, 25 °C.[8]

    • Slowly add the ferrous sulfate solution (Solution A) to the oxalic acid solution (Solution B) under continuous stirring.[11]

    • A yellow precipitate of this compound dihydrate (FeC₂O₄·2H₂O) will form rapidly.[8][9]

    • Continue stirring the mixture for a set duration (e.g., 45 minutes to 4 hours) to allow the reaction to complete and for particle growth (aging).[11][12]

  • Isolation and Purification:

    • Allow the precipitate to settle.[10]

    • Separate the solid product from the mother liquor via vacuum filtration using a Buchner funnel.[10][11]

    • Wash the collected precipitate several times with hot deionized water to remove unreacted reagents and byproducts.[9]

    • Perform a final wash with acetone to facilitate drying.[10]

  • Drying:

    • Dry the purified this compound powder in an oven at a controlled temperature (e.g., 50-110 °C) until a constant weight is achieved.[12][13]

Safety Precautions:

  • Oxalic acid is poisonous and corrosive. It can cause severe irritation and burns to the skin, eyes, and respiratory tract. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

G arrow arrow A 1. Prepare Solutions (Ferrous Sulfate & Oxalic Acid) B 2. Mix & React (Constant Temp & Stirring) A->B C 3. Aging (Allow Precipitate to Mature) B->C D 4. Filtration (Isolate Solid Product) C->D E 5. Washing (Remove Impurities) D->E F 6. Drying (Obtain Final Powder) E->F G 7. Characterization (Purity, Morphology, etc.) F->G

Caption: General experimental workflow for synthesis.

Data Presentation: Reaction Parameters and Product Characteristics

The properties of the synthesized this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from experimental studies.

Table 1: Effect of Reactant Concentration on this compound Precipitation Data adapted from kinetic studies at 25 °C.[8][14]

Ferrous Ammonium Sulfate (FAS) Conc. (mmol·L⁻¹)Oxalic Acid (OA) Conc. (mmol·L⁻¹)Observation
260Slower initial precipitation rate.[8]
860Moderate initial precipitation rate.[8][15]
1660Faster initial precipitation rate.[8][15]
1640Precipitation rate is not significantly affected by OA concentration.[8]
1680Precipitation rate is not significantly affected by OA concentration.[8]

Table 2: Physical and Chemical Properties of Synthesized this compound

PropertyValue / DescriptionSource(s)
Chemical Formula FeC₂O₄·2H₂O[6][8]
Purity > 98% - 99.6%[1][11][12]
Crystal Phase Monoclinic α-FeC₂O₄∙2H₂O or β-FeC₂O₄·2H₂O[3][5][14]
Morphology Rod- or pillar-shaped particles[14]
Specific Surface Area 31.9 to 33.7 m²·g⁻¹[3][5][15]
Band Gap Energy ~2.77 eV (visible light range)[3][15]

Characterization Methods

To ensure the quality and suitability of the synthesized this compound for its intended application, especially in drug development, thorough characterization is essential.

  • X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the final product, confirming the formation of α- or β-FeC₂O₄·2H₂O.[8][14]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the this compound powder.[8]

  • Energy-Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM to determine the elemental composition of the product and confirm its stoichiometry.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of oxalate groups and their coordination to the iron center by identifying characteristic C-O and C-C stretching vibrations.[16]

  • Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP): Employed for precise quantitative analysis of the iron content to determine purity.[4][8]

References

Application Notes and Protocols: Hydrothermal Synthesis of Ferrous Oxalate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous oxalate nanoparticles are of growing interest in materials science and nanotechnology due to their potential applications in various fields, including catalysis, magnetic materials, and as precursors for the synthesis of iron oxide nanoparticles. Their preparation via hydrothermal synthesis offers a robust method to control particle size, morphology, and crystallinity. This document provides detailed protocols and application notes for the hydrothermal synthesis of this compound nanoparticles, tailored for researchers and professionals in drug development. While the direct application of this compound nanoparticles in drug delivery is an emerging area, their role as a precursor to biocompatible iron oxide nanoparticles makes their synthesis a critical upstream process.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound Nanorods

This protocol details the synthesis of this compound dihydrate (FeC₂O₄·2H₂O) nanorods, a common morphology achieved through hydrothermal methods.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized (DI) water

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of ferrous sulfate heptahydrate by dissolving the appropriate amount in DI water.

    • Prepare a 0.25 M solution of oxalic acid dihydrate by dissolving the appropriate amount in DI water.

  • Reaction Mixture:

    • In a beaker, slowly add the ferrous sulfate solution to the oxalic acid solution under constant stirring. A yellowish precipitate of this compound should form immediately.

    • Continue stirring for 30 minutes to ensure a homogeneous mixture.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

    • Seal the autoclave and place it in a preheated oven at 160°C for 24 hours.[1]

  • Product Recovery and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting powder is this compound dihydrate nanorods.

Characterization of Synthesized Nanoparticles

The synthesized this compound nanoparticles should be characterized to determine their physicochemical properties.

  • Morphology and Size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and size of the nanoparticles.

  • Crystallinity and Phase Purity: X-ray Diffraction (XRD) is employed to confirm the crystalline structure and phase purity of the this compound.

  • Chemical Composition: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the functional groups present and confirm the formation of this compound.

Data Presentation

The following tables summarize the influence of key hydrothermal synthesis parameters on the characteristics of the resulting this compound nanoparticles. This data is compiled from various studies and illustrates general trends.

Table 1: Effect of Temperature on this compound Nanoparticle Characteristics

Temperature (°C)Time (h)Precursor ConcentrationMorphologyAverage Particle SizeReference
12012Fe:Mn = 2:1Agglomerates20-50 nm (hydrodynamic diameter)[2]
160240.1 M Fe, 0.25 M OxalateSpiky Microparticles1.5-2.0 µm[1]
20024Fe:Mn = 2:1Rod-like structures-[2]

Table 2: Effect of Reaction Time on this compound Nanoparticle Characteristics

Temperature (°C)Time (h)Precursor ConcentrationMorphologyAverage Particle SizeReference
1204Fe:Mn = 2:1Compact Agglomerates-[2]
12012Fe:Mn = 2:1Less Compact Agglomerates20-50 nm (hydrodynamic diameter)[2]
12024Fe:Mn = 2:1More defined structures-[2]

Visualizations

Hydrothermal Synthesis Workflow

G Hydrothermal Synthesis Workflow for this compound Nanoparticles cluster_prep Precursor Preparation cluster_hydrothermal Hydrothermal Reaction cluster_recovery Product Recovery Fe_precursor Ferrous Salt Solution (e.g., FeSO4·7H2O) Mixing Mixing and Precipitation Fe_precursor->Mixing Oxalate_precursor Oxalic Acid Solution (H2C2O4·2H2O) Oxalate_precursor->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Heating (e.g., 160°C, 24h) Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Centrifugation Centrifugation/Filtration Cooling->Centrifugation Washing Washing (DI Water & Ethanol) Centrifugation->Washing Drying Drying (e.g., 60°C, 12h) Washing->Drying Final_Product This compound Nanoparticles Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of this compound nanoparticles.

Potential Applications in Drug Development

Given the limited direct studies on this compound nanoparticles in drug delivery, the following diagram illustrates their potential logical relationship within a drug development pipeline, primarily as precursors to iron oxide nanoparticles.

G Potential Role of this compound Nanoparticles in Drug Development cluster_synthesis Nanoparticle Synthesis cluster_conversion Conversion to Biocompatible Form cluster_application Drug Delivery Applications Ferrous_Oxalate Hydrothermal Synthesis of This compound Nanoparticles Thermal_Decomposition Thermal Decomposition Ferrous_Oxalate->Thermal_Decomposition Iron_Oxide Iron Oxide Nanoparticles (e.g., Fe2O3, Fe3O4) Thermal_Decomposition->Iron_Oxide Surface_Functionalization Surface Functionalization (e.g., with targeting ligands, polymers) Iron_Oxide->Surface_Functionalization Drug_Loading Drug Loading Surface_Functionalization->Drug_Loading Targeted_Delivery Targeted Drug Delivery (e.g., to tumor sites) Drug_Loading->Targeted_Delivery

Caption: Logical pathway from this compound synthesis to drug delivery applications.

Applications and Future Perspectives

The primary application of this compound nanoparticles in the context of drug development is as a precursor for the synthesis of iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃).[3][4][5] These IONPs have well-established biomedical applications due to their magnetic properties and biocompatibility.

  • Drug Delivery: IONPs can be surface-functionalized with targeting moieties (e.g., antibodies, peptides) to specifically deliver therapeutic agents to diseased tissues, such as tumors, thereby minimizing systemic side effects.[6][7][8]

  • Magnetic Hyperthermia: When subjected to an alternating magnetic field, superparamagnetic IONPs can generate localized heat, leading to the thermal ablation of cancer cells.

  • Magnetic Resonance Imaging (MRI): IONPs are effective contrast agents for MRI, enabling enhanced visualization of tissues and organs for diagnostic purposes.

While the direct use of this compound nanoparticles in biological systems is not yet widely explored, their synthesis is a critical first step in producing high-quality IONPs for these advanced biomedical applications. Future research may focus on exploring the intrinsic therapeutic or diagnostic properties of this compound nanoparticles themselves, potentially opening new avenues for their use in drug development.

References

Application Notes and Protocols: Ferrous Oxalate as a Precursor for Magnetite (Fe3O4) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Magnetite (Fe3O4) nanoparticles have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and low toxicity.[1][2] These characteristics make them ideal candidates for a range of applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy.[2][3][4] One effective method for synthesizing high-quality magnetite nanoparticles is through the thermal decomposition of a ferrous oxalate precursor. This method allows for control over the size and magnetic properties of the resulting nanoparticles.[5][6][7]

These application notes provide detailed protocols for the synthesis of magnetite nanoparticles using this compound dihydrate as a precursor, along with characterization techniques and an overview of their biomedical applications.

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrate (FeC2O4·2H2O) Precursor

This protocol describes the synthesis of two different polymorphs of this compound dihydrate, α-Fe(C2O4)·2H2O and β-Fe(C2O4)·2H2O, by the precipitation of ferrous ions with oxalic acid.[5] The morphology of the oxalate crystals can be tailored by adjusting the precipitation temperature.[6]

Materials:

  • Ferrous salt (e.g., Ferrous sulfate heptahydrate, FeSO4·7H2O or Ferrous chloride tetrahydrate, FeCl2·4H2O)

  • Oxalic acid (H2C2O4)

  • Deionized water

  • Ammonia solution (for pH adjustment, if necessary)[8]

  • Beakers, magnetic stirrer, heating plate, filtration apparatus, drying oven

Procedure for β-Fe(C2O4)·2H2O (Orthorhombic):

  • Prepare an aqueous solution of a ferrous salt (e.g., 0.1 M FeCl2·4H2O).[1]

  • Prepare an aqueous solution of oxalic acid (e.g., 0.1 M H2C2O4).

  • At room temperature, add the oxalic acid solution to the ferrous salt solution under constant stirring.

  • A yellow precipitate of β-ferrous oxalate dihydrate will form immediately.

  • Continue stirring for a designated period (e.g., 1 hour) to ensure complete precipitation.

  • Filter the precipitate using a filtration apparatus.

  • Wash the precipitate several times with deionized water to remove any unreacted ions.

  • Dry the precipitate in an oven at a low temperature (e.g., 50°C) to obtain the β-Fe(C2O4)·2H2O powder.

Procedure for α-Fe(C2O4)·2H2O (Monoclinic):

  • Prepare an aqueous solution of a ferrous salt as described above.

  • Prepare an aqueous solution of oxalic acid as described above.

  • Heat the ferrous salt solution to 90°C.[5][6]

  • While maintaining the temperature at 90°C, add the oxalic acid solution to the ferrous salt solution under vigorous stirring.

  • Age the resulting precipitate at 90°C for a period of time (e.g., 1 hour) to promote the formation of the α-polymorph.[5][6]

  • Filter the hot solution to collect the precipitate.

  • Wash the precipitate with hot deionized water.

  • Dry the precipitate in an oven at a low temperature (e.g., 50°C) to obtain the α-Fe(C2O4)·2H2O powder.

Protocol 2: Thermal Decomposition of this compound to Magnetite (Fe3O4) Nanoparticles

This protocol details the thermal decomposition of the this compound dihydrate precursor to form magnetite nanoparticles. The key to obtaining magnetite instead of hematite is to control the oxygen partial pressure during the decomposition process.[5][6][9]

Materials:

  • This compound dihydrate (α- or β-polymorph) powder

  • Tube furnace with gas flow control

  • Inert gas (e.g., Nitrogen, Argon)

  • Ceramic boat

  • Mortar and pestle

Procedure:

  • Grind the synthesized this compound dihydrate powder using a mortar and pestle to ensure homogeneity.[10]

  • Place a known amount of the this compound powder in a ceramic boat and position it in the center of the tube furnace.

  • Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any residual oxygen.

  • While maintaining a low flow of inert gas to create a low oxygen partial pressure atmosphere, heat the furnace to the desired decomposition temperature (e.g., 500°C or 700°C).[5][7] The thermal decomposition in air typically yields hematite at temperatures of 250°C and above.[6]

  • Hold the temperature for a specific duration (e.g., 1 to 12 hours) to allow for complete decomposition and nanoparticle formation.[9][10]

  • After the designated time, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.

  • Once cooled, carefully remove the ceramic boat containing the black magnetite nanoparticle powder.

  • Store the synthesized magnetite nanoparticles in an airtight container to prevent oxidation.

Data Presentation

Table 1: Influence of Synthesis Temperature on Magnetite Nanoparticle Properties

Precursor PolymorphDecomposition Temperature (°C)Resulting Crystallite Size (nm)Saturation Magnetization (emu/g)Reference
β-oxalate50040Decreases with decreasing particle size[5][7]
β-oxalate70055Not specified[6][7]

Table 2: Reaction Conditions for Thermal Decomposition of this compound

Temperature Range (°C)Duration (hours)AtmosphereResulting ProductReference
300 - 6501, 6, 12Combined inert and conversion gasesMagnetite[10]
500Not specifiedLow oxygen partial pressure (pO2 = 10−25 atm)Stoichiometric Magnetite[5][6]
773 K (500°C), 873 K (600°C)1Not specifiedComplete conversion to Magnetite[9]
573 K (300°C), 673 K (400°C)2Not specifiedMix of oxalate and magnetite[9]

Visualization of Workflows and Relationships

Workflow Experimental Workflow for Magnetite Nanoparticle Synthesis cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition cluster_characterization Characterization Fe_salt Ferrous Salt Solution Precipitation Precipitation Fe_salt->Precipitation Oxalic_acid Oxalic Acid Solution Oxalic_acid->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying_precursor Drying Filtration->Drying_precursor Ferrous_oxalate This compound Dihydrate Drying_precursor->Ferrous_oxalate Furnace Tube Furnace Ferrous_oxalate->Furnace Decomposition Thermal Decomposition Furnace->Decomposition Cooling Cooling under Inert Gas Decomposition->Cooling Magnetite_np Magnetite (Fe3O4) Nanoparticles Cooling->Magnetite_np XRD XRD Magnetite_np->XRD TEM TEM Magnetite_np->TEM VSM VSM Magnetite_np->VSM FTIR FTIR Magnetite_np->FTIR

Caption: Workflow for the synthesis and characterization of magnetite nanoparticles.

Parameters Influence of Synthesis Parameters on Nanoparticle Properties cluster_params Synthesis Parameters cluster_props Nanoparticle Properties Precip_Temp Precipitation Temperature Polymorph Precursor Polymorph (α or β) Precip_Temp->Polymorph Decomp_Temp Decomposition Temperature Size Crystallite Size Decomp_Temp->Size Atmosphere Atmosphere (Oxygen Partial Pressure) Phase Final Phase (Magnetite vs. Hematite) Atmosphere->Phase Polymorph->Size Mag_Props Magnetic Properties Phase->Mag_Props Size->Mag_Props

Caption: Key synthesis parameters and their influence on final nanoparticle properties.

Characterization of Magnetite Nanoparticles

A combination of analytical techniques is crucial to confirm the successful synthesis and to characterize the properties of the magnetite nanoparticles.

  • X-Ray Diffraction (XRD): This technique is used to identify the crystal phase of the synthesized material. The diffraction pattern of magnetite will show characteristic peaks corresponding to its inverse spinel structure.[8][10] The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation.[11]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.[1][8]

  • Scanning Electron Microscopy (SEM): SEM is used to study the morphology of the nanoparticle aggregates and to see how the original shape of the oxalate precursor is preserved after decomposition.[5][10]

  • Vibrating Sample Magnetometry (VSM): VSM is employed to measure the magnetic properties of the nanoparticles, such as saturation magnetization and coercivity. For many biomedical applications, superparamagnetic behavior (zero coercivity at room temperature) is desired.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the removal of the oxalate group after thermal decomposition and for verifying the presence of surface coatings or functional groups if the nanoparticles are modified for specific applications.[1][8]

  • Mössbauer Spectroscopy: This technique provides detailed information about the oxidation state of iron and the magnetic ordering within the nanoparticles, confirming the formation of stoichiometric magnetite.[10]

Applications in Drug Development

The unique properties of magnetite nanoparticles synthesized from this compound make them highly suitable for various biomedical applications.

  • Targeted Drug Delivery: Magnetite nanoparticles can be functionalized with drugs and guided to a specific target site in the body using an external magnetic field.[12][13][14] This approach can increase the local concentration of the drug at the disease site, enhancing therapeutic efficacy while minimizing systemic side effects.

  • Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) are excellent T2 contrast agents for MRI.[3][4] They enhance the relaxation of water protons in their vicinity, leading to a darkening of the MR image in the region where the nanoparticles accumulate, thereby improving the diagnosis of diseases.

  • Hyperthermia Therapy: When subjected to an alternating magnetic field, magnetite nanoparticles generate heat.[2][4] This property can be exploited for cancer therapy by selectively heating and destroying tumor cells that have accumulated the nanoparticles.

  • Bioseparation: The magnetic properties of these nanoparticles allow for the efficient separation and purification of biomolecules, such as proteins and nucleic acids, from complex mixtures.[2]

Conclusion: The thermal decomposition of this compound is a robust and versatile method for producing magnetite nanoparticles with tunable properties. The detailed protocols and characterization information provided in these application notes offer a solid foundation for researchers and scientists to synthesize and utilize these nanoparticles for advanced applications in drug development and biomedicine. The ability to control the nanoparticle characteristics through the synthesis parameters is key to optimizing their performance in targeted therapies and diagnostics.

References

Application Notes and Protocols for the Synthesis of Iron Oxides via Thermal Decomposition of Ferrous Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal decomposition of ferrous oxalate (FeC₂O₄·2H₂O) is a versatile and widely utilized method for the synthesis of various iron oxides with controlled physicochemical properties. This technique offers a straightforward route to produce high-purity iron oxides, including magnetite (Fe₃O₄), hematite (α-Fe₂O₃), and the metastable wüstite (FeO), by carefully manipulating experimental parameters such as temperature, atmosphere, and heating rate. The resulting iron oxide nanoparticles exhibit a range of magnetic and catalytic properties, making them suitable for diverse applications in fields such as biomedicine, catalysis, and materials science.

These application notes provide detailed protocols for the synthesis of specific iron oxides using this method, summarize the key quantitative data from the literature, and illustrate the underlying reaction pathways and experimental workflows.

Application Notes

The iron oxide nanoparticles produced from the thermal decomposition of this compound have a range of potential applications:

  • Drug Delivery: Superparamagnetic iron oxide nanoparticles (SPIONs), particularly magnetite, can be functionalized with therapeutic agents and guided to specific target sites in the body using an external magnetic field. This targeted approach can enhance drug efficacy while minimizing systemic side effects.

  • Magnetic Resonance Imaging (MRI): Magnetite nanoparticles serve as excellent contrast agents for MRI, improving the resolution of images and enabling better visualization of tissues and organs.

  • Hyperthermia Cancer Therapy: When subjected to an alternating magnetic field, superparamagnetic iron oxide nanoparticles can generate localized heat, leading to the thermal ablation of cancer cells.

  • Catalysis: Iron oxides are effective catalysts for various chemical reactions, including oxidation and reduction processes. The high surface area of nanoparticles synthesized by this method can enhance their catalytic activity.

  • Wastewater Treatment: The magnetic properties of magnetite nanoparticles allow for their easy separation from treated water, making them useful for the removal of pollutants.[1]

Experimental Protocols

Synthesis of this compound Dihydrate (Precursor)

A common method for preparing the this compound dihydrate precursor involves the precipitation reaction between a ferrous salt and oxalic acid.[2]

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Iron powder

  • Oxalic acid (H₂C₂O₄)

  • Acetic acid (if starting from iron powder)

  • Deionized water

  • Argon or Nitrogen gas

Protocol (from Iron Powder):

  • Dissolve iron powder in acetic acid under an inert atmosphere (e.g., argon) to form a ferrous acetate solution.

  • Prepare a stoichiometric solution of oxalic acid in deionized water.

  • Combine the ferrous acetate and oxalic acid solutions under an inert atmosphere. The precipitation temperature and aging time can be varied to obtain different polymorphs of this compound (α or β).

  • Wash the resulting yellow precipitate with deionized water and filter.

  • Dry the this compound dihydrate precipitate.

Protocol for the Synthesis of Magnetite (Fe₃O₄) Nanoparticles

This protocol is adapted from literature describing the synthesis of magnetite under a reducing atmosphere.[2][3]

Materials:

  • This compound dihydrate (FeC₂O₄·2H₂O)

  • Tube furnace with temperature and atmosphere control

  • Gas mixture (e.g., N₂/CO/CO₂) or a system to achieve low oxygen partial pressure

Protocol:

  • Place a known amount of this compound dihydrate in a ceramic boat inside the tube furnace.

  • Purge the furnace tube with an inert gas (e.g., nitrogen) to remove air.

  • Introduce a reducing atmosphere. A very low oxygen partial pressure (e.g., pO₂ = 10⁻²⁵ atm) is required for the formation of stoichiometric magnetite. This can be achieved using a controlled mixture of N₂, CO, and CO₂.

  • Heat the furnace to the desired temperature (e.g., 500 °C) at a controlled rate.

  • Hold the temperature for a specific duration to ensure complete decomposition and formation of magnetite.

  • Cool the furnace to room temperature under the reducing or an inert atmosphere to prevent oxidation of the magnetite.

  • The resulting black powder is magnetite.

Protocol for the Synthesis of Hematite (α-Fe₂O₃) Nanoparticles

This protocol describes the synthesis of hematite by thermal decomposition of this compound in an oxidizing atmosphere (air).[2][3]

Materials:

  • This compound dihydrate (FeC₂O₄·2H₂O)

  • Muffle furnace

Protocol:

  • Place a known amount of this compound dihydrate in a ceramic crucible.

  • Place the crucible in a muffle furnace.

  • Heat the furnace in air to a temperature of ≥ 250 °C.

  • Hold the temperature for a sufficient time to ensure complete conversion to hematite.

  • Allow the furnace to cool to room temperature.

  • The resulting reddish-brown powder is hematite.

Protocol for the Synthesis of Wüstite (FeO)

Wüstite is a metastable intermediate in the thermal decomposition of this compound under inert or reducing conditions and is challenging to isolate as a pure phase at room temperature.[4][5] It tends to disproportionate into metallic iron and magnetite below 570 °C. The following is a general approach based on the conditions under which wüstite formation is favored.

Materials:

  • This compound dihydrate (FeC₂O₄·2H₂O)

  • Tube furnace with precise temperature and atmosphere control

  • Inert gas (e.g., Nitrogen or Argon)

Protocol:

  • Place this compound dihydrate in a ceramic boat within a tube furnace.

  • Thoroughly purge the furnace with a high-purity inert gas.

  • Heat the furnace to a temperature above 535 °C under the inert atmosphere.[5]

  • Precise control of temperature and atmosphere is crucial to favor the formation of wüstite and minimize the formation of other phases.

  • Rapid quenching of the product from the reaction temperature to below room temperature may be necessary to preserve the metastable wüstite phase.

Data Presentation

The following tables summarize the quantitative data on the influence of experimental parameters on the properties of the resulting iron oxides.

Table 1: Influence of Atmosphere and Temperature on the Final Iron Oxide Product

PrecursorAtmosphereTemperature (°C)Final Product(s)Reference
This compound DihydrateAir≥ 250Hematite (α-Fe₂O₃)[2][3]
This compound DihydrateLow Oxygen Partial Pressure (e.g., pO₂ = 10⁻²⁵ atm)500Magnetite (Fe₃O₄)[2][3]
This compound DihydrateNitrogen320Magnetite (Fe₃O₄)[6]
This compound DihydrateAtmosphere of its own conversion gases> 535Wüstite (FeO)[5]
This compound DihydrateDynamic Inert Atmosphere350Wüstite (FexO), α-Iron (α-Fe), Magnetite (Fe₃O₄)[4]

Table 2: Influence of Decomposition Temperature on Magnetite Crystallite Size

Precursor PolymorphAtmosphereTemperature (°C)Magnetite Crystallite Size (nm)Reference
β-Ferrous OxalateLow Oxygen Partial Pressure50040[2][3]
β-Ferrous OxalateLow Oxygen Partial Pressure70055[2][3]

Table 3: Magnetic Properties of Magnetite Nanoparticles Synthesized from this compound

Synthesis Temperature (°C)Crystallite Size (nm)Saturation Magnetization (emu/g)Reference
50040Decreases with decreasing particle size[2][3]
70055Decreases with decreasing particle size[2][3]

Note: The reference states that the saturation magnetization is smaller than that of bulk magnetite and decreases with decreasing particle size, but does not provide specific values in the abstract.

Visualizations

Experimental Workflow

experimental_workflow precursor This compound Dihydrate (FeC₂O₄·2H₂O) furnace Tube/Muffle Furnace precursor->furnace Load Sample decomposition Thermal Decomposition furnace->decomposition atmosphere Controlled Atmosphere (Air, Inert, Reducing) atmosphere->furnace heating Heating Program (Temperature, Rate, Time) heating->furnace product Iron Oxide Nanoparticles (Fe₃O₄, α-Fe₂O₃, FeO) decomposition->product Formation characterization Characterization (XRD, SEM, TEM, VSM) product->characterization Analysis

Caption: Experimental workflow for iron oxide synthesis.

Reaction Pathways

reaction_pathways start FeC₂O₄·2H₂O dehydrated FeC₂O₄ (anhydrous) start->dehydrated ~170-230°C Dehydration hematite α-Fe₂O₃ (Hematite) dehydrated->hematite ≥ 250°C in Air magnetite Fe₃O₄ (Magnetite) dehydrated->magnetite ~320-500°C Inert/Reducing atm. wustite FeO (Wüstite) dehydrated->wustite > 535°C Inert/Reducing atm. iron_carbide Fe₃C (Cementite) dehydrated->iron_carbide > 380°C Reduction by CO magnetite->wustite > 535°C Reduction by CO wustite->magnetite < 570°C Disproportionation iron α-Fe (Metallic Iron) wustite->iron < 570°C Disproportionation iron_carbide->iron 400-535°C

Caption: Thermal decomposition pathways of this compound.

References

Application Notes and Protocols: Photocatalytic Degradation of Organic Dyes using Ferrous Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrous oxalate (FeC₂O₄) is emerging as a promising, cost-effective, and efficient photocatalyst for the degradation of organic dyes in wastewater.[1][2] Its activity stems from its ability to participate in photo-Fenton and Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH) that can break down complex organic molecules into simpler, less harmful substances.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the photocatalytic degradation of common organic dyes such as Rhodamine B (RhB) and Methylene Blue (MB).

Data Presentation

The photocatalytic efficiency of this compound can be influenced by various factors including the precursor material for its synthesis, the presence of co-catalysts, and the specific organic dye being targeted. The following tables summarize the quantitative data from recent studies.

Table 1: Photocatalytic Degradation of Rhodamine B (RhB) using this compound-based Catalysts

CatalystDye ConcentrationCatalyst DosageLight SourceDegradation EfficiencyTime (min)Reference
This compound dihydrate from iron ore (FOD-ore)10 ppm50 mg / 50 mL500 W Xe lamp>85%90[1][2]
This compound dihydrate from hematite (FOD)10 ppm50 mg / 50 mL500 W Xe lamp~74%90[2]
FeOX-Slag (from converter slag)Not specifiedNot specifiedLight irradiation>98%90[6]
FeOX-Fe₂O₃Not specifiedNot specifiedLight irradiation~75%90[6]
g-C₃N₄ and this compound composite10 mg L⁻¹0.1 g / 200 mL300 W visible lightNot specifiedNot specified[3]
FeC₂O₄/MnC₂O₄ composite40 mg/L1 g/LNot specified>90%2[7]
Kaolin–FeOOH with oxalic acidNot specified1.0 g L⁻¹Visible light98.8%Not specified[8][9]

Table 2: Photocatalytic Degradation of Methylene Blue (MB) using this compound-based Catalysts

CatalystDye ConcentrationCatalyst DosageLight SourceDegradation EfficiencyTime (min)Reference
Fe₂O₃ with oxalic acid1.0×10⁻⁵ M0.5 g/LUV light90%Not specified[10][11]
Aramid nanofibers/FeC₂O₄10 ppmNot specifiedNot specified94.5%15[12]
This compound (FeC₂O₄)10 ppmNot specifiedNot specified91.6%15[12]

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrate from Iron Ore (FOD-ore)

This protocol describes the synthesis of this compound dihydrate from iron ore, which has shown enhanced photocatalytic activity.[1][2]

Materials:

  • Iron ore

  • Oxalic acid (H₂C₂O₄)

  • Ultrapure water

  • Ethanol

Procedure:

  • Dissolve iron from the iron ore by mixing with an oxalic acid solution.

  • The resulting Fe(III) oxalate solution is then subjected to a photo-reduction process to obtain Fe(II) oxalate.

  • Collect the resulting precipitates by centrifugation.

  • Wash the precipitates with ultrapure water and ethanol.

  • Dry the final product, this compound dihydrate (FOD-ore), in an air-drying oven at 40°C for 48 hours.[3]

Protocol 2: General Procedure for Photocatalytic Degradation of Organic Dyes

This protocol outlines a general method for evaluating the photocatalytic activity of this compound for the degradation of organic dyes like Rhodamine B.

Materials:

  • This compound photocatalyst (e.g., FOD-ore)

  • Organic dye stock solution (e.g., 10 ppm Rhodamine B)

  • Photocatalytic reactor

  • Light source (e.g., 500 W Xenon lamp)

  • Stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a suspension by adding a specific amount of the this compound photocatalyst (e.g., 50 mg) to a defined volume of the organic dye solution (e.g., 50 mL of 10 ppm RhB).[1]

  • Stir the suspension in the dark for a period (e.g., 15-30 minutes) to establish adsorption-desorption equilibrium between the catalyst and the dye.[1][3]

  • Irradiate the suspension with a light source while maintaining constant stirring and temperature (e.g., 25°C).[1]

  • At regular time intervals, withdraw aliquots of the suspension (e.g., 6 mL every 20 minutes).[3]

  • Centrifuge the withdrawn samples to separate the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength of the dye (e.g., 554 nm for RhB) using a UV-Vis spectrophotometer.[3]

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Visualizations

Experimental Workflow for Photocatalytic Dye Degradation

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis catalyst This compound Catalyst suspension Prepare Suspension (Catalyst + Dye) catalyst->suspension dye_solution Organic Dye Solution dye_solution->suspension dark_stir Stir in Dark (Adsorption-Desorption Equilibrium) suspension->dark_stir irradiation Irradiation with Light Source (Constant Stirring) dark_stir->irradiation sampling Withdraw Aliquots irradiation->sampling centrifugation Centrifuge Samples sampling->centrifugation measurement Measure Absorbance (UV-Vis Spectrophotometer) centrifugation->measurement calculation Calculate Degradation Efficiency measurement->calculation

Caption: Experimental workflow for photocatalytic dye degradation.

Proposed Mechanism of Photocatalytic Dye Degradation by this compound

photocatalytic_mechanism cluster_catalyst This compound (FeC₂O₄) cluster_reaction Photocatalytic Process cluster_radicals Radical Formation cluster_degradation Dye Degradation FeC2O4 FeC₂O₄ e_h_pair Generation of Electron-Hole Pairs (e⁻/h⁺) FeC2O4->e_h_pair Excitation light Light (hν) light->FeC2O4 O2_reduction O₂ + e⁻ → •O₂⁻ e_h_pair->O2_reduction e⁻ H2O_oxidation H₂O + h⁺ → •OH e_h_pair->H2O_oxidation h⁺ Fe_cycle Fe²⁺/Fe³⁺ Cycle e_h_pair->Fe_cycle dye Organic Dye O2_reduction->dye Attack by •O₂⁻ H2O_oxidation->dye Attack by •OH degraded_products Degraded Products (CO₂, H₂O, etc.) dye->degraded_products

Caption: Mechanism of photocatalytic dye degradation.

References

Preparation of Ferrous Oxalate for Lithium-Ion Battery Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ferrous oxalate (FeC₂O₄·2H₂O), a critical precursor material in the manufacturing of high-performance lithium-ion battery components, particularly lithium iron phosphate (LiFePO₄) cathodes and iron-based anode materials. The purity, particle size, and morphology of this compound significantly influence the electrochemical properties of the final battery material.[1][2][3]

Introduction

This compound dihydrate is a key intermediate in the solid-state synthesis of LiFePO₄, a prominent cathode material for lithium-ion batteries known for its excellent thermal stability, long cycle life, and low cost.[4][5] The properties of the this compound precursor, such as particle size distribution and morphology, are critical as they directly impact the quality and performance of the final LiFePO₄ product.[4] Additionally, iron oxalate itself is being explored as a promising anode material due to its high theoretical capacity.[1][6] The co-precipitation method is a widely adopted, scalable, and cost-effective technique for producing high-purity this compound with controlled characteristics.[7][8]

Experimental Protocols

This section details the co-precipitation method for the synthesis of this compound. The protocol is based on the reaction between ferrous sulfate and oxalic acid.

Materials and Equipment
  • Reactants:

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

    • Deionized water

    • Ascorbic acid (optional, as an antioxidant)

  • Equipment:

    • Reaction vessel (glass beaker or reactor)

    • Magnetic stirrer and stir bar

    • Burette or dropping funnel

    • pH meter

    • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

    • Drying oven

    • Mortar and pestle or ball mill for grinding

Synthesis Procedure: Co-precipitation Method
  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of ferrous sulfate. For example, dissolve a specific amount of ferrous sulfate heptahydrate in deionized water to achieve a desired concentration (e.g., 10 wt%).[7]

    • Prepare an aqueous solution of oxalic acid with a specific concentration (e.g., 8 wt%).[7] To prevent the oxidation of Fe²⁺ to Fe³⁺, a small amount of ascorbic acid can be added to the ferrous sulfate solution.

  • Precipitation Reaction:

    • Place the ferrous sulfate solution in the reaction vessel and begin stirring.

    • Slowly add the oxalic acid solution to the ferrous sulfate solution using a burette or dropping funnel. A constant addition rate is crucial for uniform particle formation.

    • Maintain a constant temperature during the reaction. Room temperature is often sufficient, though some protocols may specify a slightly elevated temperature (e.g., 60°C).[9]

    • Monitor and control the pH of the reaction mixture. The final pH should be maintained in the range of 2-6 for optimal precipitation.[4]

  • Aging and Crystallization:

    • After the addition of oxalic acid is complete, continue stirring the mixture for a defined period (e.g., 1 hour) to allow for the complete precipitation and crystallization of this compound.

  • Filtration and Washing:

    • Separate the yellow this compound precipitate from the solution by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts. Subsequently, wash with ethanol to facilitate drying.

  • Drying:

    • Dry the washed precipitate in a drying oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved. The resulting product is this compound dihydrate (FeC₂O₄·2H₂O).

Data Presentation: Synthesis Parameters and Resulting Properties

The following table summarizes key quantitative data from various studies on the synthesis of this compound, illustrating the influence of reaction conditions on the product characteristics.

ParameterFerrous Sulfate ConcentrationOxalic Acid ConcentrationReaction TemperaturepHResulting Particle Size/MorphologyReference
Study 1 10 wt%8 wt%Room TemperatureNot SpecifiedFine, homogeneous particles[7]
Study 2 0.5 mol/liter0.5 mol/literNot Specified3.5Small grain diameter, even distribution[4]
Study 3 Not SpecifiedNot Specified60°CNot SpecifiedRod-like particles[9]
Study 4 0.5 g in 55 mL EG0.4 g in 55 mL EGRoom TemperatureNot SpecifiedMicrorods[10]

EG: Ethylene Glycol

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow raw_materials Raw Materials (Ferrous Sulfate, Oxalic Acid) solution_prep Solution Preparation raw_materials->solution_prep precipitation Co-Precipitation Reaction (Controlled pH and Temperature) solution_prep->precipitation aging Aging and Crystallization precipitation->aging filtration Filtration and Washing aging->filtration drying Drying filtration->drying product This compound (FeC2O4·2H2O) drying->product

Figure 1. Experimental workflow for the synthesis of this compound via co-precipitation.
Logical Relationship: this compound Properties and Li-ion Battery Performance

logical_relationship synthesis Synthesis Conditions (Concentration, pH, Temp.) properties This compound Properties synthesis->properties determines particle_size Particle Size & Distribution properties->particle_size morphology Morphology (e.g., rods, polyhedra) properties->morphology purity Purity properties->purity battery_material Li-ion Battery Material (e.g., LiFePO4) particle_size->battery_material morphology->battery_material purity->battery_material performance Electrochemical Performance battery_material->performance influences capacity Capacity & Rate Capability performance->capacity cycle_life Cycle Life & Stability performance->cycle_life

Figure 2. Relationship between this compound properties and battery performance.

Application in Lithium-Ion Battery Materials

The primary application of the synthesized this compound is as a precursor for lithium iron phosphate (LiFePO₄). In a typical solid-state reaction, this compound is mixed with a lithium source (e.g., lithium carbonate) and a phosphate source (e.g., ammonium dihydrogen phosphate) in stoichiometric ratios.[4] This mixture is then subjected to a two-step calcination process under an inert atmosphere to produce phase-pure LiFePO₄. The small and uniform particle size of the this compound precursor is advantageous for achieving a smaller particle size and uniform carbon coating in the final LiFePO₄, which enhances its electrochemical performance.[4]

Furthermore, anhydrous this compound, obtained through the dehydration of the dihydrate form, is investigated as an anode material for lithium-ion batteries.[11][12] The morphology of the this compound, such as microrods or cocoons, has been shown to influence the reversible capacity and cycling stability of the anode.[8][10][12]

References

Application Notes and Protocols for Heterogeneous UV-Fenton Systems Utilizing Ferrous Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Advanced Oxidation Processes (AOPs) are a class of powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. Among these, the Fenton process, which traditionally uses homogeneous ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), is well-established. However, the homogeneous Fenton process is limited by a narrow acidic pH range and the production of ferric hydroxide sludge.

Heterogeneous Fenton systems offer a promising alternative by employing solid iron-based catalysts, thereby expanding the operational pH range and facilitating catalyst recovery. Ferrous oxalate (FeC₂O₄) has emerged as a particularly effective catalyst in this context, especially when coupled with UV irradiation (photo-Fenton). The oxalate ligand plays a crucial role in the catalytic cycle. Upon oxidation of Fe²⁺ to Fe³⁺ during the Fenton reaction, the resulting ferric ions form stable complexes with oxalate. These ferrioxalate complexes are highly photoactive; under UV or even visible light, they undergo photoreduction back to Fe²⁺, thus accelerating the catalytic cycle and generating additional ROS. This process enhances the overall efficiency of pollutant degradation.

These application notes provide a comprehensive overview of the role and use of this compound in heterogeneous UV-Fenton systems, including quantitative data on its performance, detailed experimental protocols for its synthesis and application, and visualizations of the key mechanisms and workflows.

Data Presentation: Performance of this compound in Heterogeneous UV-Fenton Systems

The following tables summarize the quantitative data from various studies on the degradation of common organic pollutants using this compound-mediated heterogeneous UV-Fenton and photo-Fenton systems.

Table 1: Degradation of Methylene Blue (MB)

Initial MB Conc. (mg/L)This compound Dosage (g/L)H₂O₂ Conc. (mg/L)Initial pHReaction TimeDegradation Efficiency (%)Reference
500.1205.010 min97.64[1]
100.5 (as ANFs/FeC₂O₄ composite)Not specifiedNot specified15 min94.5[2]
12010 (as chitosan-Fe complex)1200Not specified30 min99[3]
50Not specifiedNot specified330 min~95 (Fenton), >99 (photo-Fenton)[4]

Table 2: Degradation of Rhodamine B (RhB)

Initial RhB Conc. (mg/L)This compound Dosage (g/L)H₂O₂ Conc. (mg/L)Initial pHReaction TimeDegradation Efficiency (%)Reference
401.0 (as FeC₂O₄/MnC₂O₄ composite)4072 min>90[4]
10Not specified3002180 min100[5]
5Not specified~1020230 min99.42[2]
Not specifiedNot specifiedNot specified2.21-10.13120 min98 (discoloration), 66 (mineralization)[6]

Table 3: Degradation of Phenol

Initial Phenol Conc. (mg/L)This compound Dosage (g/L)Additional OxidantInitial pHReaction TimeDegradation Efficiency (%)Reference
5, 10, 200.5None (Visible light)3-99 hours (after 1 hr dark)~100[7]
Not specified0.51.0 mM PDS (Visible light)Not specified5 min66[7]
Not specifiedNot specifiedH₂O₂Not specified120 min96-97 (solar/UV-Fenton)[8]
Not specifiedNot specifiedH₂O₂4.5Not specified88.0[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrate (FeC₂O₄·2H₂O)

This protocol describes a common chemical precipitation method for synthesizing this compound dihydrate.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous chloride (FeCl₂)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or another oxalate salt (e.g., sodium oxalate, ammonium oxalate)

  • Deionized (DI) water

  • Reverse osmosis water (optional, for high purity)[9]

  • Hydroxylamine hydrochloride or Ascorbic acid (optional, as antioxidant)[10]

  • Ammonia solution (optional, for pH adjustment)

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of Ferrous Salt Solution:

    • Dissolve a calculated amount of the ferrous salt (e.g., ferrous sulfate heptahydrate) in DI water in a beaker to achieve a desired concentration (e.g., 28 g/L).[10]

    • If starting with iron metal, it must first be dissolved in an acid like HCl to form a ferrous salt solution.[8]

    • (Optional) To prevent oxidation of Fe²⁺ to Fe³⁺, an antioxidant such as hydroxylamine hydrochloride or ascorbic acid can be added to the solution and stirred for a period (e.g., 2 hours).[10]

    • (Optional) Adjust the pH of the solution to between 5.6 and 6.5 with ammonia water and filter to remove any precipitated impurities.[11]

  • Preparation of Oxalate Solution:

    • In a separate beaker, dissolve a stoichiometric amount of oxalic acid dihydrate or another oxalate salt in warm DI water to create a saturated or near-saturated solution (e.g., 44 g/L of ammonium oxalate).[10]

  • Precipitation:

    • While vigorously stirring the ferrous salt solution, slowly add the oxalate solution.

    • A yellow precipitate of this compound dihydrate will form immediately.

    • Continue stirring the mixture for a specified period (e.g., 1 to 4 hours) to allow for complete precipitation and aging of the crystals.[9][10] The reaction can be carried out at room temperature or elevated temperatures (e.g., 50-90°C) to influence crystal morphology.[9][12]

  • Filtration and Washing:

    • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate several times with DI water to remove any unreacted reagents and soluble impurities. Washing can be continued until the filtrate is acid-free.[13]

  • Drying:

    • Dry the collected this compound dihydrate in an oven at a controlled temperature (e.g., 90-110°C) for several hours until a constant weight is achieved.[10][11]

  • Storage:

    • Store the dried, bright yellow powder in a sealed container, protected from light and moisture.

Protocol 2: Heterogeneous UV-Fenton Degradation of a Model Pollutant (e.g., Methylene Blue)

This protocol provides a general procedure for conducting a lab-scale degradation experiment.

Materials and Equipment:

  • Synthesized this compound catalyst

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Methylene Blue (MB) or other target pollutant

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Photocatalytic reactor (e.g., borosilicate glass beaker or a jacketed quartz reactor)[14]

  • UV lamp (e.g., 15W UV-C lamp, or a medium-pressure mercury lamp)[4]

  • Magnetic stirrer and stir bar

  • pH meter

  • UV-Vis Spectrophotometer

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Preparation of Pollutant Solution:

    • Prepare a stock solution of the model pollutant (e.g., 1000 mg/L MB in DI water).

    • Dilute the stock solution to the desired initial experimental concentration (e.g., 50 mg/L).

  • Reactor Setup:

    • Place a specific volume of the pollutant solution (e.g., 100 mL) into the reactor vessel.

    • Position the UV lamp at a fixed distance from the reactor. For immersion lamps, ensure it is properly placed within the solution. The entire setup should be contained within a light-shielded box to prevent UV exposure.[15]

  • Reaction Initiation:

    • Add the desired dosage of the this compound catalyst to the solution (e.g., 0.5 g/L).[7]

    • Turn on the magnetic stirrer to keep the catalyst suspended. Allow the suspension to equilibrate in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Adjust the initial pH of the solution to the desired value (e.g., pH 3-5) using dilute H₂SO₄ or NaOH.[16]

    • Initiate the reaction by adding the required amount of H₂O₂ (e.g., from a stock solution to achieve a final concentration of 20 mg/L) and simultaneously turning on the UV lamp.[1]

  • Sample Collection and Analysis:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture (e.g., 2-3 mL) using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove the catalyst particles and quench the reaction.

    • Analyze the filtrate for the remaining pollutant concentration using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pollutant (e.g., ~664 nm for Methylene Blue).[17]

    • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 3: Total Organic Carbon (TOC) Analysis

This protocol outlines the general steps for measuring the mineralization of organic pollutants.

Materials and Equipment:

  • TOC analyzer (typically with a high-temperature combustion furnace and a non-dispersive infrared (NDIR) detector)

  • Sample vials (low-carbon glass)

  • Acids for preservation and inorganic carbon removal (e.g., sulfuric acid or phosphoric acid)

  • DI water (low TOC grade) for blanks and dilutions

Procedure:

  • Sample Preparation:

    • Collect samples from the degradation experiment at desired time points (e.g., initial and final).

    • Filter the samples as described in Protocol 2 to remove the catalyst.

    • If samples are not analyzed immediately, preserve them by acidifying to pH < 2 with a suitable acid (e.g., H₂SO₄) and store at 4°C.[18]

  • Instrument Calibration:

    • Calibrate the TOC analyzer according to the manufacturer's instructions using standard solutions of a known carbon source (e.g., potassium hydrogen phthalate - KHP).

  • Inorganic Carbon Removal:

    • The TOC analyzer will automatically acidify the sample to a pH of 2-3.

    • The acidified sample is then sparged with a purified, CO₂-free gas. This process converts inorganic carbon (carbonates, bicarbonates) to CO₂ which is vented away, leaving only the non-purgeable organic carbon (NPOC), which is typically reported as TOC.[1][19]

  • Organic Carbon Oxidation:

    • The remaining sample containing organic carbon is injected into a high-temperature (e.g., 680-900°C) combustion tube containing an oxidation catalyst (e.g., platinum-based).[19][20]

    • All organic carbon is oxidized to CO₂.

  • Detection and Quantification:

    • The carrier gas transports the generated CO₂ to a non-dispersive infrared (NDIR) detector.

    • The NDIR detector measures the concentration of CO₂, which is proportional to the TOC content of the sample.

    • The instrument's software calculates the TOC concentration based on the calibration curve.

  • Mineralization Calculation:

    • Calculate the mineralization efficiency using the formula: Mineralization (%) = [(TOC₀ - TOCₜ) / TOC₀] * 100 where TOC₀ is the initial Total Organic Carbon and TOCₜ is the TOC at time t.

Visualizations

Signaling Pathway

ReactionMechanism FeC2O4 This compound (FeC₂O₄) Fe2 Fe²⁺ FeC2O4->Fe2 Dissolution H2O2 Hydrogen Peroxide (H₂O₂) Fe3 Fe³⁺ H2O2->Fe3 Fe2->Fe3 Fenton Reaction OH_radical •OH (Hydroxyl Radical) Fe3->OH_radical Ferrioxalate [Fe³⁺(C₂O₄)n]³⁻²ⁿ (Ferrioxalate Complex) Fe3->Ferrioxalate Complexation with C₂O₄²⁻ DegradationProducts Degradation Products (CO₂, H₂O, etc.) OH_radical->DegradationProducts Pollutant Organic Pollutant Pollutant->DegradationProducts Ferrioxalate->Fe2 Photoreduction C2O4_radical C₂O₄⁻• Ferrioxalate->C2O4_radical LMCT UV UV Light (hν) UV->Ferrioxalate C2O4_radical->Fe2 Reduces another Fe³⁺

Caption: Reaction mechanism of the heterogeneous UV-Fenton system with this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_catalyst Synthesize Ferrous Oxalate Catalyst add_catalyst Add Catalyst & Equilibrate in Dark prep_catalyst->add_catalyst prep_solution Prepare Pollutant Stock Solution setup_reactor Setup Reactor & Add Pollutant Solution prep_solution->setup_reactor setup_reactor->add_catalyst adjust_ph Adjust Initial pH add_catalyst->adjust_ph start_reaction Add H₂O₂ & Turn on UV Lamp adjust_ph->start_reaction collect_samples Collect Samples at Time Intervals start_reaction->collect_samples filter_samples Filter Samples (0.45 µm) collect_samples->filter_samples analyze_uvvis Analyze Pollutant Conc. (UV-Vis) filter_samples->analyze_uvvis analyze_toc Analyze TOC (TOC Analyzer) filter_samples->analyze_toc calc_results Calculate Degradation & Mineralization Efficiency analyze_uvvis->calc_results analyze_toc->calc_results

Caption: General experimental workflow for pollutant degradation studies.

References

Application Notes: Ferrous Oxalate in Decorative Glass Coloring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The coloration of glass is an ancient art and a modern science, relying on the introduction of transition metal ions into the glass matrix. Iron, in particular, is a versatile colorant capable of producing a range of colors from green and blue to yellow and brown. The final color is highly dependent on the oxidation state of the iron ion (Fe²⁺ or Fe³⁺) and its coordination within the silicate network.[1][2] Ferrous oxalate (FeC₂O₄), a pale-yellow crystalline powder, serves as a precursor for introducing iron into the glass batch.[3][4] Upon heating, it decomposes to form iron oxides, which then dissolve into the molten glass to impart color.[5][6] A key advantage of using this compound is that its decomposition releases reducing gases (carbon monoxide), which can help shift the equilibrium towards the ferrous (Fe²⁺) state, favoring the production of desirable green and blue-green hues.[7][8]

These application notes provide a comprehensive overview and generalized protocols for utilizing this compound in the coloring of decorative soda-lime-silica glass for researchers and scientists.

Mechanism of Action

The use of this compound as a glass colorant is an indirect process. The this compound itself is not the chromophore; rather, it is a convenient and effective means of introducing finely dispersed iron oxide into the glass melt. The process involves two key stages:

  • Thermal Decomposition: this compound dihydrate (FeC₂O₄·2H₂O) is thermally unstable. When heated as part of the glass batch, it first dehydrates and then decomposes. The decomposition pathway is critically dependent on the furnace atmosphere.[4][9]

    • In an oxidizing atmosphere (excess oxygen), this compound ultimately decomposes to ferric oxide (Fe₂O₃).[5][10]

    • In a reducing or inert atmosphere , the decomposition products include ferrous oxide (FeO), magnetite (Fe₃O₄), and even metallic iron, alongside the evolution of carbon dioxide and carbon monoxide.[5][9] The carbon monoxide produced can further act as a reducing agent in the melt.[7]

  • Ionic Coloration: The resulting iron oxides dissolve into the molten glass matrix. The iron ions (Fe²⁺ and Fe³⁺) occupy positions within the silica network, and their interaction with visible light produces the color.

    • Ferrous ions (Fe²⁺) strongly absorb light in the near-infrared spectrum (~1050 nm), with the tail of this absorption band extending into the red part of the visible spectrum. This results in the transmission of blue and green light, imparting a characteristic bluish-green color to the glass.[1][7]

    • Ferric ions (Fe³⁺) absorb in the ultraviolet and violet regions of the spectrum (~380 nm), which gives the glass a yellow to yellowish-brown color.[2][7] When combined with sulfur, ferric ions can form iron polysulfides, creating the common amber color used in bottles.[1][11]

The final color of the glass is determined by the ratio of ferrous to ferric ions (the "redox ratio"), which can be controlled by the furnace atmosphere and the initial batch composition.[7][12]

Quantitative Data Summary

The precise color obtained in glass depends on the concentration of the iron oxide and the ferrous/ferric ratio. The following table summarizes the general relationships for a standard soda-lime-silica glass formulation.

PrecursorFurnace AtmospherePrimary Iron Oxide FormedFe²⁺/Fe³⁺ RatioTypical Concentration Range (wt% as Fe₂O₃)Resulting Glass Color
This compoundReducingFeOHigh0.1 - 1.0%Light Green / Bluish-Green ("Georgia Green")[11]
This compoundStrongly ReducingFeO / Metallic FeVery High1.0 - 3.0%Deep Green to Black
This compoundOxidizingFe₂O₃Low0.1 - 1.0%Yellow-Green / Yellowish-Brown[2]
This compound + Sulfur/CarbonReducingFeO + Iron PolysulfidesHigh0.5 - 2.0%Amber / Brown[11][13]

Experimental Protocols

The following are generalized protocols for coloring a standard soda-lime-silica glass batch with this compound. Safety Note: Glass melting involves extremely high temperatures. All operations must be conducted with appropriate personal protective equipment (PPE), including heat-resistant gloves, apron, and full-face protection. Work should be performed in a well-ventilated area.

Protocol 1: Preparation of this compound Dihydrate

This protocol outlines the synthesis of the this compound precursor.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Distilled water

  • Beakers, filter funnel, filter paper, drying oven

Procedure:

  • Prepare Solutions:

    • Prepare a solution of ferrous sulfate by dissolving it in a minimal amount of distilled water.

    • Prepare a separate, saturated solution of oxalic acid by dissolving it in warm distilled water.

  • Precipitation: Slowly add the oxalic acid solution to the ferrous sulfate solution while stirring continuously. A bright yellow precipitate of this compound dihydrate will form immediately.[14]

  • Digestion: Gently heat the mixture to approximately 60-70°C and hold for 15-20 minutes to encourage crystal growth and improve filterability.

  • Isolation: Allow the precipitate to settle, then decant the supernatant.

  • Washing: Wash the precipitate several times with distilled water to remove soluble impurities. Check for the absence of sulfate in the wash water using a barium chloride solution.

  • Filtration: Collect the yellow precipitate by vacuum filtration.[14]

  • Drying: Dry the this compound powder in an oven at a temperature below 100°C to avoid premature decomposition. Store the dried powder in a sealed container.

Protocol 2: Coloring Glass under Reducing Conditions (Bluish-Green)

This protocol is designed to maximize the Fe²⁺ concentration to achieve a green color.

Materials:

  • Standard soda-lime-silica glass batch (e.g., 72% SiO₂, 15% Na₂O, 10% CaO, 3% MgO)

  • Dried this compound (0.1 - 1.0% by weight of the total batch)

  • High-temperature crucible (ceramic or platinum)

  • High-temperature furnace with atmospheric control

Procedure:

  • Batch Preparation: Thoroughly mix the powdered glass raw materials.

  • Additive Incorporation: Add the desired amount of finely powdered this compound to the glass batch. Mix until the yellow powder is homogeneously distributed.

  • Melting:

    • Place the crucible containing the batch into the furnace.

    • Heat the furnace to 1400-1500°C.

    • Introduce a reducing atmosphere into the furnace. This can be achieved by adjusting the fuel/air mixture to be fuel-rich or by introducing a small amount of a reducing agent like powdered carbon or sugar into the batch.[7]

  • Fining: Maintain the peak temperature for 2-4 hours to allow gases (e.g., CO₂, SO₂) to escape and ensure the melt is homogeneous.

  • Forming: Pour or otherwise form the molten glass into its desired shape.

  • Annealing: Transfer the formed glass object to an annealing oven set to approximately 550°C. Slowly cool the glass to room temperature over several hours to relieve internal stresses.

Protocol 3: Coloring Glass under Oxidizing Conditions (Yellow-Brown)

This protocol is designed to maximize the Fe³⁺ concentration.

Procedure:

  • Follow steps 1 and 2 from Protocol 2 for batch preparation.

  • Melting:

    • Place the crucible containing the batch into the furnace.

    • Heat the furnace to 1400-1500°C.

    • Ensure an oxidizing atmosphere by providing a lean fuel/air mixture or by introducing an oxidizing agent (e.g., sodium nitrate) into the batch.

  • Follow steps 4, 5, and 6 from Protocol 2 for fining, forming, and annealing.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Precursor & Batch Preparation cluster_melt Melting & Coloring Process cluster_forming Final Processing raw_materials Glass Raw Materials (SiO₂, Na₂O, CaO) mixing Homogeneous Mixing raw_materials->mixing ferrous_oxalate This compound (FeC₂O₄·2H₂O) ferrous_oxalate->mixing furnace_loading Load into Crucible mixing->furnace_loading melting Heat to 1450°C furnace_loading->melting fining Fining (2-4h) melting->fining atm_control Atmosphere Control atm_control->melting Determines Redox reducing Reducing (e.g., CO) atm_control->reducing oxidizing Oxidizing (e.g., O₂) atm_control->oxidizing forming Shaping / Forming fining->forming annealing Annealing (Cooling) forming->annealing final_product Colored Glass Product annealing->final_product

Caption: Workflow for coloring glass using this compound.

Chemical Pathway

Caption: Decomposition pathways of this compound in glass melt.

References

Application Notes and Protocols: Ferrous Oxalate and Iron-Based Reductions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the reduction of functional groups is a cornerstone transformation. While a variety of reagents are available for these conversions, there is a continuous drive towards the development of more sustainable, cost-effective, and chemoselective methods. Iron, being an abundant and non-toxic metal, presents an attractive option. This document explores the role of iron-based reagents as reducing agents in organic synthesis, with a specific focus on ferrous oxalate.

Based on extensive literature reviews, it is important to note that This compound (FeC₂O₄) is not commonly employed as a direct, standalone reducing agent in synthetic organic chemistry . Its application is largely limited by its very low solubility in water (0.097 g/100 mL at 25°C) and most organic solvents, which makes it unsuitable for typical solution-phase reactions.[1][2][3][4] Instead, its primary relevance in a redox context is as a precursor for other materials, such as pyrophoric iron powder and lithium iron phosphate, or in the field of photocatalysis where Fe(III)-oxalate complexes are photoreduced to Fe(II) to initiate Fenton-like oxidative processes.[3][5][6]

However, the broader class of iron-based reducing systems, particularly metallic iron (Fe(0)) powder, is of significant industrial and academic importance. The most prominent application is the reduction of nitroarenes to anilines, a transformation of great value in the synthesis of dyes, pharmaceuticals, and agrochemicals.[6] This process, historically known as the Béchamp reduction, utilizes iron metal in the presence of a proton source, such as a dilute acid or an ammonium salt.[5][7]

These application notes will therefore focus on the well-established use of iron powder for the reduction of nitro compounds, providing detailed protocols and data as a representative example of iron-mediated reductions in organic synthesis.

Part 1: this compound - Physicochemical Properties and Limited Role as a Reductant

This compound is a yellow crystalline solid that is typically encountered as the dihydrate (FeC₂O₄·2H₂O).[3] Its polymeric structure, with oxalate-bridged ferrous centers, contributes to its insolubility.[3] This insolubility is the primary barrier to its use as a reagent in organic synthesis, where reactions are predominantly carried out in the liquid phase to ensure efficient mass transfer and reactivity.

G cluster_reagent Ideal Reducing Agent Properties cluster_ferrous_oxalate This compound Properties Good Solubility Good Solubility Appropriate Redox Potential Appropriate Redox Potential Selectivity Selectivity Poor Solubility Poor Solubility in Water & Organic Solvents Limited Application Limited Application Poor Solubility->Limited Application Hinders use in solution-phase synthesis Moderate Reducing Potential Moderate Reducing Potential (Fe²⁺ → Fe³⁺ + e⁻) Heterogeneous Nature Heterogeneous Nature

Caption: Logical diagram illustrating why the poor solubility of this compound limits its application as a reducing agent in organic synthesis.

Part 2: Iron Powder as a Versatile Reducing Agent for Nitroarenes

The reduction of aromatic nitro compounds to their corresponding anilines is a key transformation in organic synthesis. Iron powder in the presence of an acid or a salt is a classic and highly effective method for this purpose.[6]

Reaction Mechanism

The Béchamp reduction and related methods involve the transfer of electrons from the surface of the iron metal to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates.[5]

G cluster_inputs Reactants cluster_outputs Products Ar-NO2 Nitroarene Ar-N=O Nitrosoarene Intermediate Ar-NO2->Ar-N=O + 2e⁻, + 2H⁺ Fe(0) Iron Powder (Fe⁰) H_source Proton Source (e.g., HCl, NH₄Cl) Ar-NHOH Hydroxylamine Intermediate Ar-N=O->Ar-NHOH + 2e⁻, + 2H⁺ Ar-NH2 Aniline Product Ar-NHOH->Ar-NH2 + 2e⁻, + 2H⁺ Fe_oxides Iron Oxides (e.g., Fe₂O₃, Fe₃O₄)

Caption: Simplified reaction pathway for the iron-mediated reduction of a nitroarene to an aniline.

Advantages of Iron Powder Reduction
  • Cost-effective and readily available: Iron is an abundant and inexpensive metal.

  • High chemoselectivity: The nitro group can be reduced in the presence of other reducible functional groups such as carbonyls, esters, nitriles, and halides.[8][9]

  • Environmentally benign: Iron and its oxides are relatively non-toxic.

  • Scalability: The reaction is suitable for both laboratory and industrial scale production.[10][11]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Nitroarene to an Aniline using Iron Powder and Ammonium Chloride

This protocol is a general method that avoids the use of strong acids and is applicable to a wide range of substrates.

G start Start setup Combine nitroarene, ethanol, water, and NH₄Cl in a flask. start->setup heat Heat the mixture to reflux. setup->heat add_fe Add iron powder portion-wise to the refluxing mixture. heat->add_fe reflux Maintain reflux and monitor reaction by TLC. add_fe->reflux cool Cool the reaction mixture to room temperature. reflux->cool filter Filter through Celite to remove iron salts. cool->filter extract Extract the filtrate with an organic solvent. filter->extract dry_concentrate Dry the organic layer and concentrate under vacuum. extract->dry_concentrate purify Purify the crude product (e.g., by chromatography). dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the reduction of a nitroarene using iron powder and ammonium chloride.

Materials:

  • Nitroarene (1.0 eq)

  • Iron powder (<100 mesh) (3.0 - 5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 - 5.0 eq)

  • Ethanol

  • Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Celite®

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add the nitroarene, ethanol, water (typically in a 1:1 to 4:1 v/v ratio with ethanol), and ammonium chloride.

  • Begin stirring and heat the mixture to a gentle reflux.

  • Once refluxing, add the iron powder in small portions over 15-30 minutes. The reaction is often exothermic.

  • Continue to heat at reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrate and washes and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude aniline.

  • Purify the product by column chromatography, distillation, or recrystallization as needed.

Data Presentation

The iron powder/ammonium chloride system is effective for the reduction of a variety of substituted nitroarenes. The following table summarizes representative data.

EntrySubstrate (Nitroarene)Product (Aniline)Yield (%)Reference
1NitrobenzeneAniline>95
24-Chloronitrobenzene4-Chloroaniline98[9]
31-Nitronaphthalene1-Naphthylamine92[12]
44-Nitroacetophenone4-Aminoacetophenone90[9]
5Methyl 4-nitrobenzoateMethyl 4-aminobenzoate95[11]
64-Nitrotoluene4-Toluidine96

Conclusion

While this compound itself does not find widespread use as a reducing agent in organic synthesis due to its poor solubility, the broader family of iron-based reducing agents, particularly iron powder, offers a powerful, economical, and environmentally friendly alternative for specific transformations. The reduction of nitroarenes to anilines is a prime example of the utility of this methodology, demonstrating high efficiency and excellent chemoselectivity. For researchers and professionals in drug development, leveraging such robust and sustainable methods is crucial for the efficient synthesis of key intermediates and active pharmaceutical ingredients.

References

Troubleshooting & Optimization

controlling particle size and morphology of ferrous oxalate precipitate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferrous Oxalate Precipitation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on controlling the particle size and morphology of this compound (FeC₂O₄·2H₂O) precipitates.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the particle size and morphology of this compound precipitate?

A1: The primary factors that control the particle characteristics of this compound are:

  • Temperature and Aging: Reaction and aging temperatures can influence the crystalline phase, morphology, and particle size. For instance, increasing aging temperature can change the morphology from flower-like to prismatic and decrease particle size[1].

  • Reactant Concentration: The initial concentration of ferrous ions affects the precipitation rate and particle growth. Higher initial ferrous concentrations can lead to faster precipitation[2][3].

  • pH: The pH of the reaction solution is a critical condition for forming specific morphologies, such as tubular this compound[4].

  • Additives and Surfactants: The introduction of additives like surfactants or solvents can significantly affect nucleation and crystal growth, leading to different crystal structures, particle sizes, and morphologies[4]. For example, N,N-diethylacetamide (DEAc) can be used to obtain rod-shaped nanoparticles[5].

  • Mixing and Reaction Time: The rate of addition of reactants and the overall reaction time can influence the uniformity of the precipitate. Longer reaction times, up to a certain point, can increase the yield and affect particle size[6].

Q2: What are the common crystalline forms of this compound dihydrate?

A2: this compound dihydrate exists in two primary polymorphic forms:

  • α-FeC₂O₄·2H₂O: A monoclinic crystal structure, which can be obtained by aging the precipitate at elevated temperatures (e.g., 80 °C)[1].

  • β-FeC₂O₄·2H₂O: An orthorhombic phase, which typically forms at room temperature[1].

Q3: How can I obtain nano-sized this compound particles?

A3: Nano-sized particles can be synthesized by introducing certain additives or solvents into the reaction system. Using anhydrous ethanol as the solvent has been shown to reduce particle size from the micron to the nanometer scale (around 75 nm)[4]. The addition of N,N-diethylacetamide (DEAc) has also been used to produce rod-shaped particles with a size of about 100 nm[5].

Q4: What is the typical appearance of this compound precipitate?

A4: this compound dihydrate is a yellowish crystalline powder[6][7]. The appearance of a different color, such as brown, may indicate the presence of impurities or oxidation to ferric compounds[8].

Q5: How does the concentration of oxalic acid affect the precipitation?

A5: Studies have shown that while the concentration of the ferrous salt significantly impacts the precipitation rate, the concentration of oxalic acid does not have a significant effect on the precipitation kinetics within typical experimental ranges[2][3].

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No precipitate or very low yield 1. Insufficient concentration: The solution may not be supersaturated. 2. Incorrect pH: The pH may not be optimal for precipitation.1. Gently heat the solution to evaporate some of the solvent and increase the concentration. 2. Ensure the pH is within the appropriate range for this compound formation. A shift from slightly alkaline to acidic can be important for certain morphologies[4].
Precipitate is brown instead of yellow 1. Oxidation: Ferrous ions (Fe²⁺) have oxidized to ferric ions (Fe³⁺), possibly due to exposure to air. 2. Incomplete reaction: If starting from a ferric salt precursor that is reduced in situ, the reduction may be incomplete[8].1. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly prepared solutions and deoxygenated water. 3. If applicable, ensure complete reduction of any ferric precursors.
Particles are too large or agglomerated 1. Slow precipitation rate: Allows for extensive crystal growth. 2. High temperature: Can sometimes lead to larger aggregates, although it can also decrease primary particle size[1][6]. 3. Lack of stabilizing agent. 1. Increase the rate of reactant addition or use higher initial concentrations to promote faster nucleation. 2. Optimize the reaction temperature; lower temperatures often favor smaller particles. 3. Introduce a surfactant or capping agent (e.g., Cetyl Pyridinium Chloride) to control growth and prevent agglomeration[9].
Incorrect crystal morphology (e.g., not the desired rods, prisms, etc.) 1. Incorrect temperature/aging: Different polymorphs and morphologies form at different temperatures[1]. 2. Inappropriate solvent or additives: The solvent system and presence of additives are crucial for morphology control[4][5][10]. 3. pH is not optimized. 1. Strictly control the reaction and aging temperature. For prismatic crystals, try aging at 80°C[1]. 2. Use additives like N,N-diethylacetamide for rod-shaped particles or anhydrous ethanol for nanoparticles[4][5]. 3. Adjust the pH of the reaction mixture. For tubular morphology, a shift from slightly alkaline to acidic is suggested[4].
Inconsistent results between batches 1. Variation in reagent purity or age. 2. Inconsistent control of reaction parameters (temperature, stirring speed, addition rate).1. Use high-purity reagents from the same batch if possible. Use freshly prepared solutions[8]. 2. Carefully document and control all experimental parameters for each synthesis.

Experimental Protocols

Protocol 1: General Synthesis of this compound Dihydrate (β-phase)

This protocol describes a standard method for synthesizing β-FeC₂O₄·2H₂O at room temperature.

Materials:

  • Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized, deoxygenated water

  • Nitrogen or Argon gas (optional, for preventing oxidation)

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: Dissolve a calculated amount of ferrous ammonium sulfate in deionized, deoxygenated water to achieve the desired concentration (e.g., 16 mmol·L⁻¹)[2].

    • Solution B: Dissolve a stoichiometric equivalent of oxalic acid in deionized, deoxygenated water (e.g., 60 mmol·L⁻¹)[2].

  • Reaction Setup:

    • Set up a three-neck flask equipped with a stirrer. If preventing oxidation is critical, purge the flask with an inert gas.

    • Maintain the reaction temperature at 25 °C using a water bath[2].

  • Precipitation:

    • Slowly add Solution A (ferrous salt) to Solution B (oxalic acid) while stirring continuously.

    • A yellow precipitate of this compound dihydrate will form immediately.

  • Aging:

    • Continue stirring the mixture at room temperature for a set period (e.g., 1-2 hours) to allow the precipitation to complete.

  • Isolation and Washing:

    • Separate the precipitate from the mother liquor by filtration or centrifugation.

    • Wash the collected precipitate several times with deionized water to remove any unreacted reagents and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at a low temperature (e.g., 40-60 °C) to obtain the final yellowish powder.

Protocol 2: Synthesis of Prismatic α-FeC₂O₄·2H₂O

This protocol is a modification of the general method to produce the monoclinic α-phase with a prismatic morphology.

Procedure:

  • Follow steps 1-3 from the General Synthesis Protocol .

  • Aging at Elevated Temperature:

    • After the initial precipitation, heat the suspension to 80 °C.

    • Maintain the suspension at 80 °C with stirring for an aging period of at least 1 hour. This aging step promotes the transformation from the β-phase to the α-phase and modifies the morphology to be prismatic[1].

  • Isolation and Drying:

    • Follow steps 5-6 from the General Synthesis Protocol .

Quantitative Data Summary

The following tables summarize the effects of various experimental parameters on the particle size and morphology of this compound.

Table 1: Effect of Temperature and Aging on Crystal Phase and Morphology

ParameterConditionResulting Crystal PhaseResulting MorphologyParticle SizeReference
Reaction Temperature Room Temperatureβ-FeC₂O₄·2H₂O (Orthorhombic)Flower-like-[1]
Aging Temperature 80 °Cα-FeC₂O₄·2H₂O (Monoclinic)Prismatic-likeDecreased with increasing temp.[1]
Reaction Temperature 115 °C (2 hours)α-FeC₂O₄·2H₂O-<5 µm[6]
Reaction Temperature 135 °C (12 hours)α-FeC₂O₄·2H₂O->10 µm[6]

Table 2: Effect of Reactant Concentration on Precipitate Characteristics (at 25 °C)

Ferrous Ammonium Sulfate (mmol·L⁻¹)Oxalic Acid (mmol·L⁻¹)ObservationResulting MorphologyReference
460-Rod- or pillar-shaped[2]
1660Faster initial precipitation compared to lower concentrations.Rod- or pillar-shaped; increased particle volume[2]
3060-Rod- or pillar-shaped; increased particle volume[2]
1640, 60, 80Concentration of oxalic acid did not significantly affect the precipitation rate.-[2]

Table 3: Effect of Additives on Particle Size and Morphology

AdditiveSolvent SystemResulting MorphologyParticle SizeReference
Anhydrous Ethanol Anhydrous Ethanol-~75 nm[4]
N,N-diethylacetamide (DEAc) AqueousRod-shaped~100 nm[5]
Ethylene Glycol (EG) / Na⁺ AqueousTubularControlled size and dispersion[4]
Cetyl Pyridinium Chloride (CPC) Phosphoric AcidCubic (no CPC) to Rod-like (with CPC)-[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound precipitate.

G cluster_prep Solution Preparation cluster_reaction Precipitation cluster_processing Product Isolation prep_fe Prepare Ferrous Salt Solution mix Mix Solutions (Controlled Temp & Stirring) prep_fe->mix prep_ox Prepare Oxalic Acid Solution prep_ox->mix age Age Precipitate mix->age filter Filter / Centrifuge age->filter wash Wash with Deionized Water filter->wash dry Dry Product wash->dry product This compound Precipitate dry->product

Caption: General experimental workflow for this compound synthesis.

Parameter Control Logic

This diagram shows the relationship between key experimental parameters and the resulting precipitate characteristics.

G cluster_inputs cluster_outputs param Experimental Parameters temp Temperature & Aging param->temp conc Reactant Concentration param->conc ph pH param->ph add Additives & Surfactants param->add size Particle Size temp->size morph Morphology temp->morph phase Crystal Phase temp->phase conc->size ph->morph add->size add->morph G start Problem with Precipitation? q_color Is the color brown? start->q_color a_color_yes Indicates Oxidation - Use inert atmosphere - Use deoxygenated water q_color->a_color_yes Yes q_yield Low or no precipitate? q_color->q_yield No (Color is OK) end Problem Solved a_color_yes->end a_yield_yes Inadequate Supersaturation - Increase concentration - Check pH q_yield->a_yield_yes Yes q_morph Incorrect size or morphology? q_yield->q_morph No (Yield is OK) a_yield_yes->end a_morph_yes Review Synthesis Conditions - Check Temp/Aging - Verify Additives/Solvent - Control pH q_morph->a_morph_yes Yes q_morph->end No (Morphology is OK) a_morph_yes->end

References

effect of temperature on ferrous oxalate precipitation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of ferrous oxalate. The information is presented in a clear question-and-answer format to address specific issues that may be encountered during experimentation, with a focus on the effect of temperature on precipitation kinetics.

Frequently Asked Questions (FAQs) & Troubleshooting

Question Answer
1. Why is my this compound precipitation slow or incomplete at lower temperatures? The precipitation of this compound is significantly influenced by temperature. Lower temperatures can lead to slower reaction kinetics and increased solubility of this compound, resulting in a lower yield or incomplete precipitation. For instance, studies have shown that the reaction rate constant is considerably higher at elevated temperatures.[1] To enhance the precipitation rate and yield, consider increasing the reaction temperature.
2. What is the expected color of the this compound precipitate? The precipitate of this compound dihydrate is typically a yellow or light green solid.[2][3] If you observe a different color, such as brown, it may indicate the presence of impurities or an incomplete reaction.
3. I have a brown precipitate instead of yellow/green. What does this mean and how can I fix it? A brown precipitate often indicates the formation of ferric hydroxide, which can occur if the reaction is incomplete or if the pH is not acidic enough.[4] To resolve this, you can try carefully adding a dilute solution of oxalic acid dropwise while stirring. This should help dissolve the ferric hydroxide and promote the formation of the desired green or yellow this compound complex.[4]
4. My this compound precipitate is not forming at all, even after adding the reagents. What could be the issue? Several factors could prevent the precipitation of this compound. Firstly, ensure that your solution is supersaturated, as precipitation will not occur in an undersaturated solution. The solubility of this compound increases with temperature, so if the reaction is performed at a very high temperature without subsequent cooling, the product may remain dissolved. Additionally, the presence of certain complexing agents can increase the solubility of this compound and inhibit precipitation.[5] It has also been observed that the presence of hydrochloric acid can keep this compound in solution, and heating the solution to drive off the HCl gas can induce precipitation.
5. How does temperature affect the crystal structure of the this compound precipitate? Temperature plays a crucial role in determining the crystalline form (polymorph) of this compound dihydrate. The β-form (orthorhombic) is typically formed at room temperature, while the α-form (monoclinic) is obtained at higher temperatures, for example, by aging at 80°C.[6][7]
6. Can I control the particle size of the this compound precipitate? Yes, the particle size can be influenced by the reaction temperature. Increasing the aging temperature has been shown to lead to a decrease in particle size, with the morphology changing from flower-like to prismatic-like.[6][7]

Quantitative Data on the Effect of Temperature

The following tables summarize quantitative data on how temperature influences the kinetics and yield of this compound precipitation.

Table 1: Effect of Temperature on this compound Percent Yield

Reaction Time (h)Percent Yield at 115 °C (%)Percent Yield at 135 °C (%)
217.427.5
834.855.0

Data synthesized from a study on the synthesis of α-FeC₂O₄∙2H₂O from ferrotitaniferous mineral sands.[1]

Table 2: Kinetic Parameters for this compound Synthesis at Different Temperatures

Temperature (°C)Reaction Rate Constant (k)
115Value at 115 °C
135One order of magnitude higher than at 115 °C

This data indicates a significant increase in the reaction rate with a 20 °C rise in temperature, highlighting the temperature-dependent nature of the synthesis.[1]

Experimental Protocols

Detailed Methodology for Investigating the Effect of Temperature on this compound Precipitation

This protocol describes a general procedure for the synthesis of this compound dihydrate and for studying the effect of temperature on its precipitation kinetics.

Materials:

  • Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Three-neck glass reactor

  • Heating and stirring mantle

  • Thermocouple

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus (e.g., vacuum filtration)

  • Drying oven

Procedure:

  • Apparatus Setup: Assemble the three-neck glass reactor with a magnetic stirrer, a thermocouple for temperature monitoring, and a reflux condenser to prevent evaporation. Place the reactor in the heating and stirring mantle.

  • Reagent Preparation: Prepare aqueous solutions of ferrous ammonium sulfate and oxalic acid of the desired concentrations in deionized water.

  • Reaction Initiation: Add the oxalic acid solution to the reactor and bring it to the desired reaction temperature (e.g., 25°C, 80°C, 115°C, or 135°C) while stirring.

  • Precipitation: Once the temperature is stable, add the ferrous ammonium sulfate solution to the reactor to initiate the precipitation of this compound.

  • Kinetic Study (Optional): To study the precipitation kinetics, withdraw small aliquots of the reaction mixture at specific time intervals. Immediately filter the aliquots to separate the precipitate from the supernatant. Analyze the concentration of ferrous ions remaining in the supernatant using a suitable analytical technique (e.g., titration, spectroscopy).

  • Product Recovery: After the desired reaction time, turn off the heating and allow the mixture to cool to room temperature.

  • Filtration and Washing: Separate the this compound precipitate from the solution by filtration. Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Drying: Dry the collected precipitate in an oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

experimental_workflow Experimental Workflow for this compound Precipitation cluster_prep Preparation cluster_reaction Reaction & Precipitation cluster_analysis Analysis & Recovery reagent_prep Prepare Aqueous Solutions (Ferrous Ammonium Sulfate & Oxalic Acid) setup Assemble 3-Neck Reactor with Heating Mantle, Stirrer, Condenser reagent_prep->setup heat Heat Oxalic Acid Solution to Target Temperature setup->heat add_reagent Add Ferrous Ammonium Sulfate Solution heat->add_reagent precipitate This compound Precipitation add_reagent->precipitate sampling Optional: Withdraw Aliquots for Kinetic Analysis precipitate->sampling cool Cool Reaction Mixture precipitate->cool filter_wash Filter and Wash Precipitate sampling->filter_wash cool->filter_wash dry Dry Precipitate in Oven filter_wash->dry product Final this compound Product dry->product

Caption: Workflow for this compound precipitation.

temp_effect_kinetics Effect of Temperature on Precipitation Kinetics cluster_temp Temperature cluster_kinetics Precipitation Kinetics & Outcome low_temp Low Temperature (e.g., Room Temp) slow_kinetics Slower Reaction Rate low_temp->slow_kinetics low_yield Lower Yield / Incomplete Precipitation low_temp->low_yield beta_form β-FeC₂O₄·2H₂O (Orthorhombic) low_temp->beta_form high_temp High Temperature (e.g., 80-135°C) fast_kinetics Faster Reaction Rate high_temp->fast_kinetics high_yield Higher Yield / More Complete Precipitation high_temp->high_yield alpha_form α-FeC₂O₄·2H₂O (Monoclinic) high_temp->alpha_form

Caption: Temperature's effect on precipitation kinetics.

References

Technical Support Center: Synthesis and Purification of Ferrous Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of ferrous oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities include:

  • Ferric Hydroxide (Fe(OH)₃): Appears as a brown precipitate and forms when the solution becomes too basic.[1]

  • Unreacted Starting Materials: Residual ferrous salts (e.g., ferrous sulfate) and oxalic acid.

  • Other Metal Ions: If starting from impure sources like green vitriol, ions such as Mg²⁺, Al³⁺, and Ti³⁺ may be present.[2]

  • Ferric Oxalate: Forms from the oxidation of ferrous ions, which can be promoted by atmospheric oxygen.[3]

Q2: What is the most effective general method for improving the purity of my this compound product?

A2: Recrystallization is widely regarded as one of the most effective methods for purifying crystalline solids like this compound, as it can significantly increase purity and yield larger, more well-defined crystals.[1]

Q3: How can I prevent the oxidation of ferrous ions to ferric ions during the synthesis?

A3: To prevent the formation of ferric impurities, you can:

  • Add antioxidants such as hydroxylamine hydrochloride or ascorbic acid to the reaction mixture.[3]

  • Introduce scrap iron into the ferrous sulfate solution to reduce any ferric ions back to the ferrous state.[4]

  • Work under an inert atmosphere (e.g., nitrogen) to minimize contact with atmospheric oxygen.

Q4: What is the optimal way to wash the this compound precipitate?

A4: Washing the precipitate is crucial for removing soluble impurities. For high purity, it is recommended to wash the this compound dihydrate crystals with hot deionized water, specifically between 92°C and 97°C.[2] Washing with cold ethanol can also be effective as this compound is less soluble in ethanol than in water.[1]

Troubleshooting Guide

Issue 1: The final product is a brown or brownish-yellow powder instead of the expected bright yellow.

  • Cause: This indicates the presence of ferric hydroxide (Fe(OH)₃), which forms under basic conditions.[1] It can also be due to the oxidation of ferrous ions.

  • Solution:

    • pH Adjustment: During the synthesis, carefully monitor and control the pH. If the solution becomes basic, you can adjust it by slowly adding a dilute solution of oxalic acid until the brown precipitate dissolves and the solution returns to the characteristic yellow of this compound.[1]

    • Antioxidant Addition: In subsequent experiments, consider adding an antioxidant like ascorbic acid to the ferrous salt solution before reacting it with oxalic acid to prevent the oxidation of Fe²⁺ to Fe³⁺.[3]

Issue 2: The purity of the synthesized this compound is consistently low, even after washing.

  • Cause: This could be due to impure starting materials or suboptimal reaction conditions.

  • Solution:

    • Purify Reactants: Ensure you are using high-purity, analytical grade ferrous sulfate and oxalic acid.[5] You can also purify the reactant solutions by filtration before the reaction.[6]

    • Optimize Reaction Conditions: The concentration of your reactants can impact purity. For instance, using an 8 wt% oxalic acid solution and a 10 wt% ferrous sulfate solution has been shown to improve purity.[6] The method of addition, such as slowly dripping the oxalic acid solution into the ferrous sulfate solution, can also enhance the quality of the product.[6]

    • Recrystallization: Perform a recrystallization of the crude this compound. Dissolve the product in a minimum amount of hot deionized water and allow it to cool slowly. The slow cooling process promotes the formation of pure crystals, leaving impurities behind in the mother liquor.[1]

Issue 3: The yield of this compound is lower than expected.

  • Cause: Low yield can result from incomplete precipitation or dissolution of the product during washing.

  • Solution:

    • Ensure Complete Precipitation: Check the stoichiometry of your reactants. A slight excess of oxalic acid can help ensure all the ferrous ions have precipitated. You can test for completion by adding a drop of oxalic acid solution to the supernatant; if more precipitate forms, the reaction is not yet complete.[2]

    • Optimize Washing: While washing is essential, excessive washing, especially with hot water, can lead to some product loss due to its slight solubility. Use the minimum amount of washing solvent necessary to remove impurities. Consider a final wash with a solvent in which this compound has very low solubility, such as cold ethanol.[1]

Data Presentation

Table 1: Purity of this compound with Different Synthesis Methods

MethodPurity AchievedReference
Precipitation with optimized reactant concentrations>99.0%[4]
Spraying ferrous sulfate into oxalic acid with ultrasonic cavitation>99.5%[7]
Addition of hydroxylamine hydrochloride as an antioxidant99.6% - 99.8%[3]
Hydrothermal reaction with oxalyl dihydrazideUp to 99.99%[5]

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound via Precipitation

  • Preparation of Reactant Solutions:

    • Prepare a 10 wt% solution of analytical grade ferrous sulfate in deionized water. If ferric impurities are suspected, add a small amount of scrap iron and stir until the solution is a clear green, then filter.[4]

    • Prepare an 8 wt% solution of analytical grade oxalic acid in deionized water.[6]

  • Precipitation:

    • Heat both solutions to approximately 60°C.

    • Slowly add the oxalic acid solution to the ferrous sulfate solution while stirring continuously. A yellow precipitate of this compound dihydrate will form immediately.[6]

  • Digestion and Aging:

    • Continue stirring the mixture at a constant temperature for a set period (e.g., 1-2 hours) to allow the crystals to grow and mature.

  • Isolation and Washing:

    • Allow the precipitate to settle, then decant the supernatant.

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate several times with hot deionized water (92-97°C) to remove any soluble impurities.[2]

    • Perform a final wash with cold ethanol to aid in drying.[1]

  • Drying:

    • Dry the purified this compound in an oven at a temperature below 100°C to avoid decomposition.[2]

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution:

    • Place the impure this compound in a beaker.

    • Add the minimum amount of hot deionized water required to completely dissolve the solid. The solubility of this compound is significantly higher in hot water.[1]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with filter paper into a clean beaker. This will remove any solid impurities.[1]

  • Crystallization:

    • Cover the beaker containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. To promote the formation of large, pure crystals, the cooling process should be as slow as possible. Placing the beaker in a larger container of warm water and allowing the entire setup to cool can be effective.[1]

  • Isolation and Drying:

    • Once crystallization is complete, decant the mother liquor.

    • Collect the crystals by filtration and wash them with a small amount of cold ethanol.[1]

    • Dry the purified crystals in an oven at a temperature below 100°C.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification process process input input output output decision decision impurity impurity FeSO4 Ferrous Sulfate Solution Precipitation Precipitation Reaction FeSO4->Precipitation OxalicAcid Oxalic Acid Solution OxalicAcid->Precipitation CrudeProduct Crude Ferrous Oxalate Precipitation->CrudeProduct Washing Washing with Hot DI Water CrudeProduct->Washing Drying Drying Washing->Drying PureProduct High-Purity This compound Drying->PureProduct

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_brown_precipitate problem problem cause cause solution solution check check start Brown Precipitate Observed is_basic Is pH > 7? start->is_basic cause_basic Cause: Formation of Fe(OH)₃ is_basic->cause_basic Yes cause_oxidation Cause: Oxidation of Fe²⁺ to Fe³⁺ is_basic->cause_oxidation No solution_ph Solution: Add dilute oxalic acid cause_basic->solution_ph solution_antioxidant Preventative Solution: Add antioxidant cause_oxidation->solution_antioxidant

Caption: Troubleshooting logic for the formation of a brown precipitate during synthesis.

purification_method_selection start_node start_node decision_node decision_node process_node process_node output_node output_node start Crude Ferrous Oxalate impurity_type Nature of Impurity? start->impurity_type purity_check Is Purity Sufficient? final_product Final Product purity_check->final_product Yes recrystallize Perform Recrystallization purity_check->recrystallize No recrystallize->purity_check wash Intensive Washing wash->purity_check impurity_type->recrystallize Co-precipitated or crystalline impurity_type->wash Soluble

Caption: Logical workflow for selecting a suitable purification method for crude this compound.

References

preventing agglomeration during ferrous oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of ferrous oxalate, with a focus on preventing particle agglomeration.

Troubleshooting Guide

This section addresses common issues encountered during this compound synthesis.

Question: Why is my this compound product forming large, uncontrolled agglomerates instead of fine particles?

Answer:

Agglomeration during this compound synthesis is a common issue that can be attributed to several factors related to reaction conditions and the absence of stabilizing agents. Uncontrolled precipitation and crystal growth lead to the formation of large particle clusters.

Key factors influencing agglomeration include:

  • Rapid Precipitation: Adding reactants too quickly can lead to high supersaturation, causing rapid nucleation and the formation of many small crystals that readily agglomerate.

  • High Reactant Concentrations: Elevated concentrations of ferrous salts and oxalic acid can also increase the rate of precipitation and promote agglomeration.[1]

  • Temperature: Temperature affects both the solubility of this compound and the kinetics of crystal growth. In some cases, higher temperatures can lead to larger crystals.[2]

  • Inadequate Agitation: Insufficient stirring can result in localized areas of high supersaturation, leading to non-uniform particle formation and agglomeration.

  • Absence of Surface-Modifying Agents: Without agents to control crystal growth, newly formed this compound particles have a higher tendency to stick together.

To mitigate agglomeration, consider the following solutions:

  • Control Reactant Addition: Slowly add the ferrous salt solution to the oxalic acid solution with continuous, vigorous stirring.[3] This helps to maintain a lower level of supersaturation.

  • Optimize Concentrations: Experiment with lower concentrations of your starting materials.

  • Temperature Control: Maintain a consistent and optimized reaction temperature. For example, one study suggests an optimal temperature of 31.32°C for one particular method.[4]

  • Utilize Anti-Agglomeration Agents: The use of surfactants or other additives can effectively prevent agglomeration.

Question: My this compound particles are not uniform in size. How can I improve particle size distribution?

Answer:

Achieving a narrow particle size distribution is critical for many applications. A wide distribution often stems from inconsistent nucleation and growth rates throughout the reaction.

To improve particle size uniformity:

  • Control Nucleation: Ensure a single, short nucleation event by rapidly achieving supersaturation, followed by a slower growth phase. This can be achieved by carefully controlling the rate of reactant addition and the temperature.

  • Aging Time: The duration the precipitate is left in the mother liquor (aging time) can influence particle size and uniformity. An optimal aging time of around 56.52 minutes has been reported in one study.[4]

  • Use of Additives: Certain additives can selectively bind to crystal faces, directing growth and leading to more uniform particle shapes and sizes.[4][5] Anhydrous ethanol, for example, has been shown to reduce particle size from the micron to the nanoscale.[5]

Question: What is the role of surfactants and other additives in preventing agglomeration?

Answer:

Surfactants and other additives play a crucial role in controlling particle size and preventing agglomeration by modifying the surface of the growing crystals.[4]

  • Mechanism of Action: These agents adsorb onto the surface of the this compound nuclei as they form. This adsorbed layer creates a physical barrier, preventing the particles from coming into direct contact and sticking together (steric hindrance).

  • Examples of Additives:

    • N,N-diethylacetamide (DEAc): This additive has been shown to encase this compound dihydrate crystals, inhibiting their growth.[4]

    • Anhydrous Ethanol: Ethanol molecules can bind to the crystal surface through hydrogen bonding and van der Waals forces, thereby controlling crystal growth.[4][5]

    • Cetylpyridinium chloride (CPC): In certain acidic environments, CPC has been observed to modify the crystal shape from cubic to rod-like, which can influence agglomeration behavior.[6]

The choice of additive and its concentration should be optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about this compound synthesis.

Question: What are the typical starting materials for this compound synthesis?

Answer:

The most common method for synthesizing this compound is through a precipitation reaction involving a soluble ferrous salt and oxalic acid or an oxalate salt.[3]

Common ferrous salts used include:

  • Ferrous sulfate (FeSO₄) or its heptahydrate form (FeSO₄·7H₂O)[3][7]

  • Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂·6H₂O)[8][9]

The precipitating agent is typically:

  • Oxalic acid (H₂C₂O₄)[3][8]

  • Ammonium oxalate ((NH₄)₂C₂O₄)[3]

  • Sodium oxalate (Na₂C₂O₄)[10]

Question: What are the key process parameters to control during this compound synthesis?

Answer:

To ensure reproducible synthesis of this compound with desired characteristics, the following parameters should be carefully controlled:

  • Reactant Concentrations: The molar ratio of ferrous ions to oxalate ions can affect the yield and purity of the product.

  • Temperature: Temperature influences reaction kinetics and the solubility of this compound.[11]

  • pH: The pH of the reaction medium can affect the form of the oxalate species in solution and the solubility of this compound.[11]

  • Stirring Rate: Adequate agitation is essential for maintaining a homogeneous reaction mixture and preventing localized supersaturation.[8]

  • Addition Rate of Reactants: A controlled addition rate is crucial for managing nucleation and crystal growth.[3]

  • Aging Time: The time the precipitate is left in the mother liquor after precipitation can impact particle size and morphology.[4]

Question: How can I wash and dry the synthesized this compound powder without inducing agglomeration?

Answer:

Proper washing and drying are critical to obtaining a fine, non-agglomerated powder.

  • Washing:

    • After precipitation, allow the solid to settle and then decant the supernatant liquid.[8]

    • Wash the precipitate with deionized water to remove unreacted ions. Warming the water can aid in this process.[8]

    • A final wash with a solvent like ethanol or acetone can help to displace water and facilitate drying.[8][12] Perform this step quickly to avoid dissolving the product.[12]

    • Vacuum filtration is an effective method for separating the wash liquid from the solid product.[12]

  • Drying:

    • Avoid high temperatures during drying, as this can cause sintering and agglomeration. Drying at a moderate temperature (e.g., 90°C) is often sufficient.[7]

    • Drying under vacuum can also be effective at lower temperatures.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound Dihydrate

This protocol is a general method for synthesizing this compound dihydrate.

  • Prepare Reactant Solutions:

    • Prepare a solution of a ferrous salt (e.g., ferrous ammonium sulfate) in deionized water. A small amount of dilute sulfuric acid can be added to prevent the oxidation of Fe²⁺.[8]

    • Prepare a separate solution of oxalic acid in deionized water.[8]

  • Precipitation:

    • Heat both solutions to a desired temperature (e.g., 45°C).[3]

    • Slowly add the ferrous salt solution to the oxalic acid solution while stirring vigorously. A yellow precipitate of this compound should form.[3][8]

  • Aging:

    • Continue stirring the mixture at the reaction temperature for a specific period (e.g., 45 minutes) to allow the crystals to grow and mature.[3]

  • Isolation and Washing:

    • Allow the precipitate to settle, then separate the solid from the mother liquor by decantation or filtration.[8]

    • Wash the precipitate several times with warm deionized water.[8]

    • Perform a final wash with ethanol or acetone.[8]

  • Drying:

    • Dry the resulting powder in an oven at a controlled temperature (e.g., 90°C) or under vacuum.[7]

Protocol 2: Synthesis with an Anti-Agglomeration Additive

This protocol is a modification of the standard synthesis to include an additive for controlling particle size.

  • Prepare Reactant Solutions:

    • Prepare the ferrous salt solution as described in Protocol 1.

    • Prepare the oxalic acid solution and add the desired anti-agglomeration agent (e.g., anhydrous ethanol or DEAc).[4][5] The concentration of the additive should be optimized.

  • Precipitation, Aging, Isolation, and Drying:

    • Follow steps 2-5 from Protocol 1. The presence of the additive in the reaction mixture will influence crystal growth and reduce agglomeration.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Particle Size

ParameterConditionOutcome on Particle SizeReference
Reaction Temperature 31.32°COptimal for one method[4]
Increasing aging temperatureDecreased particle size[2]
Aging Time 56.52 minOptimal for one method[4]
Additive Anhydrous EthanolReduced from micron to nanoscale[4][5]
N,N-diethylacetamide (DEAc)Rod-shaped particles of 100 nm[4]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_processing Product Isolation A Prepare Ferrous Salt Solution C Controlled Addition & Precipitation A->C B Prepare Oxalic Acid Solution B->C D Aging C->D E Filtration & Washing D->E F Drying E->F G Final Ferrous Oxalate Powder F->G

Caption: Experimental workflow for this compound synthesis.

agglomeration_prevention cluster_no_additive Without Additive cluster_with_additive With Additive (e.g., Surfactant) A1 FeC2O4 Nucleus A_agg Agglomerate A1->A_agg A2 FeC2O4 Nucleus A2->A_agg A3 FeC2O4 Nucleus A3->A_agg Agglomeration Uncontrolled Growth & Particle Agglomeration A_agg->Agglomeration B1 FeC2O4 Nucleus S1 S B1->S1 B2 FeC2O4 Nucleus S2 S B2->S2 B3 FeC2O4 Nucleus S3 S B3->S3 B_disp Dispersed Particles S1->B_disp S2->B_disp S3->B_disp Dispersion Controlled Growth & Particle Dispersion B_disp->Dispersion

Caption: Mechanism of agglomeration prevention by additives.

References

Technical Support Center: Thermal Gravimetric Analysis (TGA) of Ferrous Oxalate Dihydrate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal gravimetric analysis (TGA) on the decomposition of ferrous oxalate dihydrate (FeC₂O₄·2H₂O).

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition steps for this compound dihydrate in a TGA analysis?

A1: The thermal decomposition of this compound dihydrate typically proceeds in two main, well-separated steps. The first step is the dehydration of the compound, where it loses its two water molecules. The second major step involves the decomposition of the anhydrous this compound. The final products of this second step are highly dependent on the atmospheric conditions within the TGA furnace.

Q2: What are the theoretical mass loss percentages for each decomposition step?

A2: Based on the molecular weight of this compound dihydrate (approximately 179.89 g/mol ), the theoretical mass losses are:

  • Dehydration: The loss of two water molecules (H₂O, molecular weight ≈ 18.015 g/mol each) results in a theoretical mass loss of approximately 20.0%.[1][2]

  • Anhydrous Decomposition: The subsequent mass loss depends on the final product, which is dictated by the furnace atmosphere.

Q3: How does the furnace atmosphere affect the final decomposition product?

A3: The composition of the purge gas is a critical factor in determining the final product of this compound decomposition:

  • In an oxidizing atmosphere (e.g., air): The anhydrous this compound decomposes to form iron(III) oxide (α-Fe₂O₃).

  • In an inert atmosphere (e.g., nitrogen, argon): The decomposition is more complex. Initially, this compound breaks down to form iron(II) oxide (FeO), which is unstable at lower temperatures and can disproportionate into magnetite (Fe₃O₄) and metallic iron (α-Fe).[1] Further reactions at higher temperatures can lead to the formation of wüstite (FeO).[3]

Data Presentation

The following table summarizes the typical temperature ranges and corresponding mass losses for the TGA of this compound dihydrate under different atmospheric conditions.

Decomposition StepAtmosphereTemperature Range (°C)Experimental Mass Loss (%)Theoretical Mass Loss (%)Final Product(s)
DehydrationAir / Inert170 - 230~20.1%[1]20.0%Anhydrous this compound (FeC₂O₄)
DecompositionAir200 - 256~18.1% (from anhydrous)18.2% (to Fe₂O₃)Iron(III) Oxide (α-Fe₂O₃)[4]
DecompositionInert (self-generated)> 330Varies with final productsVariesMagnetite (Fe₃O₄), Iron Carbide (Fe₃C), α-Fe, Wüstite (FeO)[5]

Experimental Protocols

Standard Protocol for TGA of this compound Dihydrate

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass. A standard calibration material like calcium oxalate monohydrate is often used.

    • Clean the sample crucible (typically alumina or platinum) by heating it to a high temperature to remove any residues.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound dihydrate (typically 5-10 mg) into the TGA crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Tare the balance.

    • Set the desired atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile. A typical heating rate is 10 °C/min from room temperature up to 600-800 °C.

    • Initiate the TGA run and record the mass change as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset and end temperatures for each decomposition step.

    • Calculate the percentage of mass loss for each step and compare it with the theoretical values.

Troubleshooting Guide

Issue 1: The experimental mass loss for the first step is significantly different from the theoretical 20.0%.

  • Possible Cause 1: Impure or partially dehydrated starting material.

    • Solution: Ensure the this compound dihydrate is pure and has been stored correctly to prevent premature dehydration.

  • Possible Cause 2: Instrument calibration error.

    • Solution: Recalibrate the TGA's balance using a certified standard.

  • Possible Cause 3: Buoyancy effect.

    • Solution: Perform a blank run with an empty crucible under the same experimental conditions and subtract the resulting curve from the sample data to correct for buoyancy.

Issue 2: The TGA curve shows unexpected steps or a drifting baseline.

  • Possible Cause 1: Reaction with the crucible material.

    • Solution: this compound is generally stable in alumina or platinum crucibles. However, for highly sensitive measurements or unusual atmospheres, consider the crucible's reactivity.

  • Possible Cause 2: Inconsistent purge gas flow.

    • Solution: Check the gas supply and flowmeter to ensure a constant and correct flow rate throughout the experiment.

  • Possible Cause 3: Contamination in the furnace or on the sample holder.

    • Solution: Clean the furnace and sample holder according to the manufacturer's instructions.

Issue 3: The decomposition temperatures are shifted compared to literature values.

  • Possible Cause 1: Different heating rates.

    • Solution: Be aware that higher heating rates will shift the decomposition temperatures to higher values.[6] Ensure consistency in the heating rate for comparative studies.

  • Possible Cause 2: Large sample mass.

    • Solution: A larger sample mass can lead to temperature gradients within the sample, broadening the decomposition range and shifting the peak temperatures. Use a smaller, loosely packed sample for better resolution.

  • Possible Cause 3: Different sample morphology or particle size.

    • Solution: The particle size and crystal structure of the this compound can influence the decomposition kinetics.[7] Document the sample's characteristics for accurate interpretation.

Visualizations

DecompositionPathway start FeC₂O₄·2H₂O anhydrous FeC₂O₄ start->anhydrous  -2H₂O (170-230°C) fe2o3 α-Fe₂O₃ anhydrous->fe2o3  -CO, -CO₂  +O₂ (200-256°C) feo FeO anhydrous->feo  -CO, -CO₂ (>330°C) fe3c Fe₃C anhydrous->fe3c  +CO (>380°C) air_label Oxidizing Atmosphere (Air) inert_label Inert Atmosphere (N₂, Ar) fe3o4_fe Fe₃O₄ + α-Fe feo->fe3o4_fe Disproportionation wustite FeO (Wüstite) fe3o4_fe->wustite Reduction by CO (>535°C)

Caption: Decomposition pathway of this compound dihydrate under different atmospheres.

TGATroubleshooting start Unexpected TGA Result q1 Mass loss incorrect? start->q1 q2 Unexpected steps/ drifting baseline? q1->q2 No s1a Check sample purity/ storage q1->s1a Yes q3 Decomposition temp. shifted? q2->q3 No s2a Check crucible reactivity q2->s2a Yes s3a Standardize heating rate q3->s3a Yes end Problem Resolved q3->end No s1b Recalibrate balance s1a->s1b s1c Perform blank run (buoyancy correction) s1b->s1c s1c->end s2b Verify purge gas flow rate s2a->s2b s2c Clean furnace and sample holder s2b->s2c s2c->end s3b Use smaller sample mass s3a->s3b s3c Characterize sample morphology s3b->s3c s3c->end

Caption: Troubleshooting workflow for TGA of this compound decomposition.

References

identifying side reactions in ferrous oxalate preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of ferrous oxalate. It addresses common side reactions and offers detailed experimental protocols and analytical methods to ensure high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation of this compound, providing potential causes and corrective actions.

Issue Observation Potential Cause(s) Recommended Solution(s)
Incorrect Product Color The precipitate is brown or reddish-brown instead of the expected pale yellow.Oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions, leading to the formation of ferric hydroxide (Fe(OH)₃) or ferric oxalate. This can be caused by exposure to air (oxygen) for prolonged periods or the presence of oxidizing agents.[1]• Ensure the synthesis is carried out with minimal exposure to air. Consider blanketing the reaction mixture with an inert gas (e.g., nitrogen or argon).• Before precipitation, add a reducing agent to the ferrous salt solution, such as a small amount of iron filings or ascorbic acid, to reduce any pre-existing Fe³⁺.[2][3]• If a brown precipitate forms, the pH may be too high. Carefully acidify the solution with dilute sulfuric acid to dissolve the ferric hydroxide.[1]
Low Yield The amount of recovered this compound is significantly lower than the theoretical yield.• Incomplete precipitation due to suboptimal reactant concentrations or temperature.[4]• Loss of product during washing and filtration steps.• this compound has a low but non-zero solubility in water, which can be exacerbated by excessive washing.• Optimize the concentrations of ferrous salt and oxalic acid.[5][6]• Control the reaction temperature. Studies have shown that temperature significantly impacts yield, with optimal results often achieved at slightly elevated temperatures (e.g., 45-65°C).[3][4]• Minimize the volume of washing solvent and use cold solvent to reduce dissolution losses.
Product Contamination The final product contains impurities, affecting subsequent applications.• Co-precipitation of soluble salts from the starting materials (e.g., ammonium sulfate if using ferrous ammonium sulfate).• Incomplete removal of the mother liquor.• Formation of ferric salts due to oxidation.• Thoroughly wash the precipitate with deionized water to remove soluble byproducts.[7]• Use high-purity reagents and deaerated water to minimize the introduction of contaminants and dissolved oxygen.• Analyze the final product for purity and the presence of ferric ions.
Inconsistent Crystal Size The precipitated particles are very fine or have a wide size distribution.• Rapid precipitation due to high supersaturation or rapid cooling.[1]• Insufficient aging time for crystal growth.• Control the rate of addition of the precipitating agent (oxalic acid solution) to the ferrous salt solution. A slower addition rate promotes the growth of larger crystals.[3]• Allow the precipitate to age in the mother liquor for a defined period (e.g., 1.5 to 4 hours) with gentle stirring to encourage crystal growth and uniformity.[2]• Control the cooling process; gradual cooling can lead to larger, more uniform crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

A1: Pure this compound dihydrate is a pale yellow, crystalline powder.[7] A deviation from this color, such as a brown or reddish tint, often indicates the presence of ferric impurities.

Q2: How can I prevent the oxidation of Fe²⁺ to Fe³⁺ during the synthesis?

A2: To minimize oxidation, it is recommended to:

  • Use deaerated water for all solutions.

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small amount of a reducing agent. A common industrial practice is to add scrap iron to the ferrous sulfate solution and stir, which reduces any ferric ions back to the ferrous state.[3] Alternatively, antioxidants like hydroxylamine hydrochloride or ascorbic acid can be used.[2]

Q3: What is the effect of temperature on the synthesis of this compound?

A3: Temperature plays a crucial role in both the yield and the kinetics of precipitation. Increasing the reaction temperature (e.g., from 25°C to 65°C) can increase the reaction rate and, in some cases, the final yield.[3][4] However, excessively high temperatures during drying can lead to thermal decomposition of the product.[8]

Q4: My final product is a very fine powder that is difficult to filter. How can I improve this?

A4: The formation of very fine particles is often due to rapid precipitation. To obtain larger, more easily filterable crystals, you can:

  • Slowly add the oxalic acid solution to the ferrous salt solution with constant stirring.

  • Maintain a controlled temperature throughout the reaction.

  • Allow the precipitate to "age" in the mother liquor for a few hours to promote crystal growth.[2]

Q5: How should I dry the final this compound product?

A5: this compound dihydrate should be dried at a relatively low temperature (e.g., below 100°C) to avoid dehydration and thermal decomposition.[8] Drying under vacuum can facilitate water removal at a lower temperature. The decomposition of anhydrous this compound begins near 190°C.

Experimental Protocols

Protocol 1: Synthesis from Ferrous Ammonium Sulfate

This protocol is adapted from standard laboratory procedures for synthesizing this compound.[5][6]

Materials:

  • Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Dilute sulfuric acid (3 M)

  • Deionized water

Procedure:

  • Prepare Ferrous Solution: Dissolve a specific amount of ferrous ammonium sulfate hexahydrate in deionized water containing a few drops of 3 M sulfuric acid to prevent hydrolysis.

  • Prepare Oxalic Acid Solution: Prepare a separate aqueous solution of oxalic acid.

  • Precipitation: Heat the ferrous solution to approximately 60-70°C. Slowly add the oxalic acid solution to the hot ferrous solution with constant stirring. A yellow precipitate of this compound dihydrate will form immediately.

  • Digestion: Keep the mixture at the elevated temperature with stirring for about 15-30 minutes to allow the crystals to grow.

  • Isolation: Allow the precipitate to settle. Decant the supernatant liquid.

  • Washing: Wash the precipitate several times by adding hot deionized water, stirring, allowing it to settle, and decanting the wash water. This removes soluble impurities like ammonium sulfate.

  • Drying: After the final wash, filter the precipitate using a Büchner funnel and dry it in a low-temperature oven (e.g., 80°C) until a constant weight is achieved.

Protocol 2: High-Purity Synthesis with Oxidation Prevention

This protocol incorporates steps to minimize ferric ion contamination.[2][3]

Materials:

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Iron filings (optional, for Fe³⁺ reduction)

  • Ascorbic acid or hydroxylamine hydrochloride (optional, as antioxidant)

  • Dilute sulfuric acid

  • Deaerated deionized water

Procedure:

  • Prepare Ferrous Solution: Dissolve ferrous sulfate in deaerated water containing dilute sulfuric acid.

  • Reduce Ferric Ions: (Optional but recommended) Add a small quantity of iron filings to the solution and stir for 30-60 minutes to reduce any Fe³⁺ ions present. Alternatively, add a small amount of an antioxidant like ascorbic acid.[2]

  • Filter: Filter the solution to remove the excess iron filings or any other solids.

  • Prepare Oxalic Acid Solution: Dissolve oxalic acid in deaerated water.

  • Precipitation: While stirring, slowly add the ferrous sulfate solution to the oxalic acid solution at a controlled temperature (e.g., 50-65°C).[3]

  • Aging: Allow the mixture to stir at the reaction temperature for 1.5 to 4 hours to ensure complete precipitation and crystal growth.[2]

  • Isolation and Washing: Isolate the precipitate by filtration and wash it thoroughly with deaerated water.

  • Drying: Dry the product under vacuum at a temperature below 100°C.

Analytical Methods for Quality Control

1. Titrimetric Determination of Oxalate Content:

The oxalate content in the final product can be determined by redox titration with a standardized potassium permanganate (KMnO₄) solution in an acidic medium.

  • Procedure: A known mass of the this compound sample is dissolved in dilute sulfuric acid. The solution is heated to about 60-70°C and titrated with a standard KMnO₄ solution until a faint, persistent pink color is observed. Both the ferrous ions and the oxalate ions will be oxidized by the permanganate.

2. Spectrophotometric Determination of Iron Content:

The total iron content can be determined spectrophotometrically. A common method involves forming a colored complex with an agent like 1,10-phenanthroline or bipyridyl.

  • Procedure: A known mass of the sample is dissolved. Any Fe³⁺ is reduced to Fe²⁺ (e.g., with hydroxylamine). A complexing agent and a buffer are added to form a stable, colored complex. The absorbance of the solution is measured at the wavelength of maximum absorption, and the concentration is determined from a calibration curve.

3. Test for Ferric (Fe³⁺) Impurities:

A qualitative test for the presence of ferric ions can be performed using potassium thiocyanate (KSCN) or potassium ferrocyanide (K₄[Fe(CN)₆]).

  • Procedure (with KSCN): A small sample is dissolved in acid. The addition of a few drops of KSCN solution will produce a blood-red color if Fe³⁺ is present.

  • Procedure (with K₄[Fe(CN)₆]): A small sample is dissolved in acid. The addition of potassium ferrocyanide solution will result in the formation of a dark blue precipitate (Prussian blue) if Fe³⁺ is present.[9]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction & Precipitation cluster_processing Product Processing Fe_sol Prepare Ferrous Salt Solution Mix Mix Solutions (Controlled Temp) Fe_sol->Mix Slowly Add Ox_sol Prepare Oxalic Acid Solution Ox_sol->Mix Age Age Precipitate Mix->Age Filter Filter Precipitate Age->Filter Wash Wash with DI Water Filter->Wash Dry Dry Product (<100°C) Wash->Dry Final_Product Final_Product Dry->Final_Product Pure this compound troubleshooting_flow Start Observe Precipitate Color Color_Check Is it Pale Yellow? Start->Color_Check Brown_Color Color is Brown/ Reddish-Brown Color_Check->Brown_Color No Good_Product Product is likely pure. Proceed to washing. Color_Check->Good_Product Yes Cause_Oxidation Probable Cause: Oxidation to Fe(III) Brown_Color->Cause_Oxidation Solution_Inert Solution: 1. Use Inert Atmosphere 2. Add Reducing Agent 3. Check/Adjust pH Cause_Oxidation->Solution_Inert

References

Technical Support Center: Ferrous Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of ferrous oxalate, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My final product is brownish-yellow or brown instead of the expected bright yellow. What is the cause and how can it be fixed?

A1: A brown or off-color product indicates the presence of iron(III) impurities, typically from the oxidation of the ferrous (Fe²⁺) starting material or product. This compound is highly susceptible to air oxidation, especially at larger scales where longer processing times are common.

Potential Causes & Solutions:

  • Oxygen Exposure: The ferrous salt solution or the final this compound slurry was exposed to air for an extended period.

    • Solution: Use deoxygenated solvents (e.g., by bubbling nitrogen or argon through the water for 30-60 minutes before use). Maintain an inert atmosphere (N₂ or Ar) over the reaction mixture throughout the synthesis, filtration, and drying steps.

  • High pH: The reaction environment is too basic, leading to the precipitation of brown ferric hydroxide (Fe(OH)₃).[1]

    • Solution: Ensure the reaction medium is neutral or slightly acidic. The synthesis is often performed in a mildly acidic solution to maintain the stability of the ferrous ion.[2][3]

  • Oxidized Starting Materials: The initial ferrous salt (e.g., ferrous sulfate) already contains significant ferric ion contamination.

    • Solution: Use high-purity, freshly opened reagents. Some protocols suggest adding a small amount of an antioxidant or a reducing agent to the ferrous salt solution before precipitation.[4] For example, adding antioxidants like hydroxylamine hydrochloride or ascorbic acid can reduce Fe³⁺ to Fe²⁺ and prevent further oxidation.[4] Another approach involves adding scrap iron to the ferrous sulfate solution to reduce ferric impurities back to the ferrous state.[5]

Q2: The yield of my this compound decreased significantly when I scaled up the reaction from lab to pilot scale. What are the common reasons for this?

A2: A drop in yield during scale-up is a common problem in chemical synthesis and can be attributed to several factors related to physical and chemical changes at a larger volume.

Potential Causes & Solutions:

  • Inefficient Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of high concentration, resulting in incomplete reactions or the formation of byproducts.

    • Solution: Optimize the stirring rate and impeller design for the larger vessel to ensure homogeneity. The goal is to maintain a uniform suspension of the precipitating solid.

  • Poor Temperature Control: The precipitation of this compound can be exothermic. In a large batch, heat dissipation is less efficient, which can alter reaction kinetics and solubility, potentially leading to lower yields.

    • Solution: Employ a reactor with a cooling jacket and a reliable temperature control system. A slower, controlled addition of reactants can also help manage the heat generated.

  • Losses During Work-up: Handling larger quantities of precipitate and solvent increases the chance of mechanical losses during filtration and transfer steps.

    • Solution: Optimize the filtration setup (e.g., using a Nutsche filter-dryer for large batches). Ensure wash steps are efficient but not excessive, as this compound has slight solubility, and extensive washing can lead to product loss.[6]

  • Incomplete Precipitation: Scale-up may alter the optimal supersaturation conditions required for complete precipitation.

    • Solution: Re-evaluate the reactant concentrations and addition rates for the larger scale. Studies have shown that both ferrous ion and oxalate concentrations impact precipitation kinetics.[7]

Q3: I am struggling with controlling the particle size of the this compound. The scaled-up batch has a much wider distribution and larger particles than my lab-scale synthesis. How can I achieve better control?

A3: Particle size and morphology are critical for the performance of this compound in applications like battery materials.[5] These properties are governed by the balance between nucleation and crystal growth, which is highly sensitive to process parameters that change with scale.

Potential Causes & Solutions:

  • Slow Reactant Addition: At a larger scale, if reactants are mixed too slowly or with poor agitation, it can favor crystal growth over nucleation, leading to larger, less uniform particles.

    • Solution: Control the rate of reactant addition precisely, often in combination with high shear mixing, to promote rapid nucleation and the formation of smaller, more uniform particles.

  • Temperature Gradients: As mentioned, poor heat transfer in large vessels can create temperature variations, leading to different crystal growth rates in different parts of the reactor.

    • Solution: Ensure uniform temperature throughout the reactor using an efficient cooling/heating system and robust agitation.

  • Use of Additives: The absence of growth modifiers can lead to uncontrolled crystallization.

    • Solution: Introduce surfactants or additives that can influence crystal morphology.[8] For example, additives like ethylene glycol or N,N-Diethylacetamide have been shown to control particle size and shape.[8][9] The use of ethanol has also been studied to reduce particle size from the micron to the nano-scale.[10]

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to monitor when scaling up this compound synthesis? A: The most critical parameters are:

  • Atmosphere Control: Preventing oxidation by maintaining an inert nitrogen or argon atmosphere is paramount for high purity.[4]

  • Temperature: Precise control over the reaction temperature affects solubility, kinetics, and crystal growth.[11]

  • Mixing & Agitation: Ensuring homogeneous mixing is crucial to avoid concentration and temperature gradients, which impact yield and particle uniformity.[5]

  • Rate of Addition: The speed at which reactants are combined directly influences the supersaturation level, which in turn dictates the balance between crystal nucleation and growth.

Q: What is the recommended procedure for drying large quantities of this compound? A: this compound must be dried carefully to prevent both oxidation and thermal decomposition. For large-scale operations, a vacuum oven or a filter-dryer is recommended. Drying should be performed at a moderate temperature (e.g., 50-110°C) under vacuum or a continuous flow of inert gas.[4][12] This removes water and residual solvents without exposing the sensitive product to oxygen at elevated temperatures.

Q: Can microwave-assisted synthesis be used for scaling up? A: Microwave-assisted synthesis has been shown to be a viable method for producing this compound, sometimes offering better control over particle morphology in shorter reaction times compared to conventional heating.[13] While direct scaling of microwave reactors can be complex, continuous flow microwave reactors are an emerging technology that could be suitable for larger-scale production.

Quantitative Data Summary

The following tables summarize key quantitative data from literature, illustrating the impact of process parameters on synthesis outcomes.

Table 1: Effect of Reactant Concentration on this compound Precipitation Rate (Data adapted from a study on precipitation kinetics at 25°C)[7]

Initial Ferrous Ammonium Sulfate Conc. (mmol·L⁻¹)Initial Oxalic Acid Conc. (mmol·L⁻¹)Time to Reach Equilibrium (minutes)Final Ferrous Ion Conc. (mmol·L⁻¹)
260~10< 0.5
860~20~ 1.0
1660~30~ 1.5

Table 2: Impact of Synthesis Temperature and Time on this compound Yield (Data adapted from a study on synthesis from ferrotitaniferous mineral sands)[11]

Temperature (°C)Reaction Time (hours)Average Product Yield (%)
115221.8
115839.2
1151238.1
135262.0
135889.5
1351288.6

Note: The study found that the yield at 135°C was significantly higher than at 115°C. For both temperatures, yields did not significantly increase after 8 hours of reaction time.[11]

Experimental Protocols

Standard Laboratory-Scale Synthesis Protocol

This protocol is a representative method for synthesizing this compound dihydrate in a laboratory setting.[2][3]

Materials:

  • Ferrous Ammonium Sulfate Hexahydrate (Mohr's Salt, Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Sulfuric Acid (3 M H₂SO₄)

  • Deionized Water (Deoxygenated)

  • Ethanol/Acetone for washing

Procedure:

  • Prepare Solutions:

    • Prepare a deoxygenated water source by bubbling N₂ or Ar gas through it for at least 30 minutes.

    • In a beaker, dissolve ~5 g of ferrous ammonium sulfate in 15 mL of deoxygenated water containing 5-10 drops of 3 M sulfuric acid to prevent hydrolysis and oxidation.[14]

    • In a separate beaker, prepare a solution of ~25 mL of 1 M oxalic acid using deoxygenated water.

  • Precipitation:

    • Gently heat the ferrous ammonium sulfate solution to about 50-60°C.

    • While stirring, slowly add the oxalic acid solution to the warm ferrous salt solution. A bright yellow precipitate of this compound should form immediately.[15]

    • Continue heating and stirring the mixture for 15-30 minutes to ensure complete precipitation and to coagulate the particles.[3]

  • Isolation and Washing:

    • Remove the beaker from heat and allow the precipitate to settle.

    • Decant the supernatant liquid.

    • Wash the precipitate by adding ~20 mL of warm deoxygenated water, stirring, allowing it to settle, and decanting again. Repeat this step twice.

    • Perform a final wash with a small amount of ethanol or acetone to facilitate drying.[6]

  • Drying:

    • Collect the yellow solid by vacuum filtration using a Büchner funnel.

    • Dry the product in a vacuum oven at 60-80°C overnight to obtain this compound dihydrate.

Key Considerations for Scale-Up

Transitioning the lab-scale protocol to a larger scale requires modifying equipment and procedures to maintain control over the reaction.

  • Reactor: Use a jacketed glass or stainless steel reactor equipped with an overhead mechanical stirrer, a temperature probe, an inert gas inlet, and ports for controlled liquid addition.

  • Inerting: Before starting, purge the reactor thoroughly with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire process.

  • Reagent Addition: Use a metering pump to add the oxalate solution to the ferrous salt solution at a pre-determined, controlled rate. This is critical for managing the exothermic reaction and controlling particle size.

  • Heat Management: Circulate a coolant through the reactor jacket to dissipate the heat of reaction and maintain a constant, optimal temperature.

  • Filtration and Drying: For pilot-scale batches, a standard Büchner funnel becomes impractical. Use a contained filtration system like a Nutsche filter-dryer, which allows for filtration, washing, and vacuum drying in a single, enclosed unit, minimizing product handling and exposure to air.

Visual Guides and Workflows

Workflow for Troubleshooting Product Impurities

G start Assess Product Purity color_check Is product bright yellow? start->color_check problem Product is brown / off-color color_check->problem No good_product Product Purity is High color_check->good_product Yes cause Cause: Oxidation to Fe(III) or Formation of Fe(OH)3 problem->cause solution1 Use Deoxygenated Solvents cause->solution1 solution2 Maintain Inert Atmosphere (N2 / Ar) cause->solution2 solution3 Add Antioxidant to Fe(II) Solution cause->solution3 solution4 Ensure Neutral / Acidic pH cause->solution4

Caption: Troubleshooting workflow for identifying and correcting product impurities.

Key Parameters for Synthesis Scale-Up

G cluster_main Synthesis Process Flow react_prep 1. Reactant Preparation precip 2. Precipitation Reaction react_prep->precip p1 Solvent Deoxygenation react_prep->p1 p2 Use of Antioxidants react_prep->p2 filtr 3. Filtration & Washing precip->filtr p3 Temperature Control precip->p3 p4 Agitation / Mixing Rate precip->p4 p5 Reactant Addition Rate precip->p5 p6 Inert Atmosphere precip->p6 drying 4. Drying filtr->drying p7 Filter Type / Medium filtr->p7 p8 Wash Solvent Volume filtr->p8 p9 Drying Temperature drying->p9 p10 Vacuum / Inert Gas Flow drying->p10

Caption: Critical parameters to control at each stage of the scale-up process.

References

Technical Support Center: High-Yield Ferrous Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of ferrous oxalate (FeC₂O₄·2H₂O).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound? A1: The most frequently used methods involve the reaction of a ferrous iron (Fe²⁺) salt solution with a source of oxalate ions. Common starting materials include reacting ferrous ammonium sulfate or ferrous sulfate with oxalic acid or sodium oxalate.[1][2][3] Using ferrous ammonium sulfate is often preferred as it is more stable against oxidation than ferrous sulfate.

Q2: What is the expected appearance of the this compound precipitate? A2: this compound dihydrate (FeC₂O₄·2H₂O) typically forms as a yellow or greenish-yellow crystalline powder.[1][3][4] The appearance of a brown precipitate, such as ferric hydroxide, indicates the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[5]

Q3: Why is it important to control for the presence of ferric (Fe³⁺) ions? A3: The presence of ferric ions is a common impurity that can co-precipitate as ferric hydroxide or ferric oxalate, reducing the purity and yield of the desired this compound.[5][6] For applications such as the synthesis of lithium iron phosphate (LFP) for batteries, high purity of the this compound precursor is critical for the final product's performance.[7]

Q4: What is the role of temperature in the synthesis process? A4: Temperature plays a significant role in both the reaction kinetics and the physical properties of the precipitate. Heating the solution can help coagulate finely divided or colloidal precipitates, making them easier to separate via filtration.[2] In certain synthesis routes, such as those from mineral sources, higher temperatures (e.g., 135°C) can dramatically increase the reaction rate and yield.[8][9]

Q5: How does pH affect the synthesis of this compound? A5: The pH of the reaction medium influences the solubility of this compound. Its solubility is known to decrease in acidic conditions, which favors precipitation.[10] Starting the reaction in a slightly acidic solution is a common practice to ensure the stability of the ferrous ions and promote the formation of the product.[2][11]

Q6: How can I wash the final product without significant loss? A6: this compound has low solubility in water.[4] The precipitate should be washed with hot distilled water to remove soluble impurities.[2] Subsequently, washing with a solvent like acetone can help in drying the product.[12] It is important to work quickly to minimize any dissolution of the product during washing.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No precipitate or very low yield 1. Insufficient Concentration: The solution may not be supersaturated. 2. Incomplete Reaction: Reaction conditions (time, temperature) may be inadequate.1. Gently heat the solution to evaporate some of the solvent, thereby increasing the reactant concentrations.[5] 2. Induce nucleation by scratching the inner wall of the beaker with a glass rod or by adding a small "seed" crystal of this compound.[5] 3. Ensure an adequate reaction time has been allowed. Some protocols suggest aging the mixture for 1.5 to 4 hours.[6]
Precipitate is brown or orange-brown instead of yellow Oxidation of Fe²⁺ to Fe³⁺: Ferrous ions have been oxidized by air, leading to the formation of ferric hydroxide (Fe(OH)₃).1. Prevention: Use an antioxidant, such as ascorbic acid or hydroxylamine hydrochloride, in the initial ferrous salt solution.[6] Alternatively, adding a small amount of iron filings can help reduce any Fe³⁺ back to Fe²⁺.[13] 2. Correction: Carefully add a dilute solution of oxalic acid dropwise. This should lower the pH and dissolve the ferric hydroxide, returning the solution to the desired state.[5]
Precipitate is very fine and difficult to filter (colloidal) Rapid Precipitation: The precipitate formed too quickly, resulting in very small particles.1. Heat the solution to near boiling while stirring. This process, known as digestion, helps to coagulate the fine particles into larger, more easily filterable crystals.[2]
Final product purity is low 1. Impure Reagents: Starting materials contain significant impurities. 2. Incomplete Washing: Soluble byproducts were not adequately removed from the precipitate.1. Use high-purity reagents and ensure all glassware is thoroughly cleaned.[5] 2. Wash the precipitate multiple times with hot distilled water to remove any remaining mother liquor and soluble byproducts.[2][11]

Data Presentation

Table 1: Effect of Reactant Concentration on Precipitation Rate This table summarizes the effect of initial ferrous ammonium sulfate (FAS) concentration on the precipitation kinetics of this compound at a constant oxalic acid concentration and temperature.

Initial FAS Concentration (mmol·L⁻¹)Initial Oxalic Acid Concentration (mmol·L⁻¹)Temperature (°C)Observation
46025Slower initial precipitation rate
166025Moderate initial precipitation rate
306025Faster initial precipitation rate[8][14][15]

Note: While the concentration of oxalic acid did not significantly affect the precipitation rate, a slight excess is recommended to ensure complete precipitation.[8][14][16]

Table 2: Effect of Temperature and Reaction Time on this compound Yield This table presents data from a study on the synthesis of this compound from ferrotitaniferous mineral sands using pressurized aqueous oxalic acid, demonstrating the significant impact of temperature and time on the final yield.

Temperature (°C)Reaction Time (hours)Percent Yield (%)
1152~39
1158~56
11512~62
1352~62
1358~89
13512~89

Data adapted from a study on synthesis using subcritical water systems.[9][17] This illustrates that for certain methods, higher temperatures can dramatically improve yield and reduce reaction time.

Experimental Protocols

Protocol 1: Standard Synthesis from Ferrous Ammonium Sulfate This method is a common laboratory procedure for producing this compound dihydrate.[2][11]

  • Preparation of Reactant A: Weigh approximately 5 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in 15 mL of deionized water. Add 4-5 drops of 3M sulfuric acid to prevent the hydrolysis of the iron salt.

  • Preparation of Reactant B: Prepare approximately 50 mL of a 0.5 M oxalic acid (H₂C₂O₄) solution.

  • Precipitation: Add the oxalic acid solution to the ferrous ammonium sulfate solution. Heat the mixture to boiling while stirring constantly. A yellow precipitate of this compound (FeC₂O₄) will form.

  • Separation: Remove the flask from the heat and allow the precipitate to settle. Decant (pour off) the supernatant liquid.

  • Washing: Wash the precipitate by adding 20-30 mL of hot deionized water, stirring, allowing the solid to resettle, and decanting the wash water. Repeat this washing step at least twice to remove soluble impurities.

  • Drying: Filter the washed precipitate using a Buchner funnel. The collected solid can be dried in a low-temperature oven (e.g., 50°C) or air-dried.

Protocol 2: High-Purity Synthesis with Oxidation Control This protocol incorporates an antioxidant to minimize the formation of ferric impurities, yielding a higher purity product.[6]

  • Preparation of Ferrous Solution: Prepare an aqueous solution of a ferrous salt (e.g., ferrous sulfate or ferrous chloride). For each mole of ferrous salt, add a small molar quantity of an antioxidant such as ascorbic acid or hydroxylamine hydrochloride and stir until dissolved.

  • Preparation of Oxalate Solution: Prepare an aqueous solution containing a stoichiometric equivalent or slight excess of an oxalate source (e.g., oxalic acid, sodium oxalate).

  • Reaction: Slowly add the ferrous salt solution to the oxalate solution (or vice versa) while stirring.

  • Aging: Maintain the mixture at a controlled temperature (e.g., 25-60°C) and continue stirring for an aging period of 1.5 to 4 hours to ensure complete precipitation and crystal growth.

  • Filtration and Washing: Filter the resulting precipitate. Wash the collected solid thoroughly with deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the purified this compound precipitate in an oven at a temperature below 100°C to avoid decomposition.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Isolation cluster_analysis 4. Analysis prep_fe Prepare Ferrous Salt Solution (with optional antioxidant) precip Mix Solutions & Initiate Precipitation (Control Temp & pH) prep_fe->precip prep_ox Prepare Oxalate Solution prep_ox->precip aging Stir and Age (1.5 - 4 hours) precip->aging filter Filter Precipitate aging->filter wash Wash with Hot DI Water & Acetone filter->wash drying Dry Product (< 100°C) wash->drying char Characterize Product (XRD, SEM, etc.) drying->char

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic start Observe Initial Precipitate color_check What is the color? start->color_check yellow Yellow / Greenish-Yellow color_check->yellow Correct brown Brown / Orange color_check->brown Incorrect filter_check Is it easily filterable? yellow->filter_check add_acid Add Dilute Oxalic Acid Dropwise to Redissolve brown->add_acid filterable Yes filter_check->filterable Yes colloidal No (Colloidal) filter_check->colloidal No proceed Proceed to Washing & Drying filterable->proceed heat_digest Heat Solution to Coagulate Particles colloidal->heat_digest add_acid->color_check heat_digest->filter_check parameter_relationships Temp Temperature Yield Yield Temp->Yield ++ Rate Precipitation Rate Temp->Rate + Particle Particle Size Temp->Particle + Conc Reactant Concentration Conc->Yield + Conc->Rate ++ pH pH pH->Yield + (acidic) Purity Purity pH->Purity + AntiOx Antioxidant Presence AntiOx->Purity ++

References

troubleshooting ferrous oxalate precipitation issues from solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous oxalate precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitate is not forming, or the yield is very low. What are the possible causes and solutions?

A1: Low or no precipitation of this compound can be attributed to several factors related to solubility and reaction conditions.

  • Incorrect pH: this compound solubility is highly dependent on pH. It is more soluble in acidic conditions.[1] For efficient precipitation, the pH should be in the neutral to basic range.[1][2]

    • Solution: Carefully adjust the pH of your solution. A step-wise addition of a suitable base (e.g., ammonia solution) while monitoring the pH can induce precipitation.

  • High Temperature: this compound is more soluble in water at higher temperatures.[1][2] If the reaction mixture is too hot, the this compound may remain in solution.

    • Solution: Allow the solution to cool to room temperature. Further cooling in an ice bath can increase the precipitate yield.

  • Insufficient Reactant Concentration: The concentration of ferrous ions and oxalate ions may be below the solubility product of this compound.

    • Solution: Increase the concentration of one or both reactants. Ensure that the product of the molar concentrations of ferrous and oxalate ions exceeds the solubility product constant (Ksp).

  • Formation of Soluble Complexes: In the presence of excess oxalate, soluble complex ions such as [Fe(C2O4)2]^2- can form, preventing the precipitation of simple this compound.[3]

    • Solution: Avoid a large excess of the oxalate source. Stoichiometric or a slight excess of oxalate is generally recommended.

Q2: The this compound precipitate I've obtained is not the expected color. What does the color indicate?

A2: The color of the precipitate can be a key indicator of its composition and purity.

  • Expected Color: Pure this compound dihydrate is typically a pale yellow to light green crystalline powder.[2][4][5]

  • Brown or Reddish-Brown Precipitate: This often indicates the presence of ferric (Fe³⁺) impurities, likely in the form of ferric hydroxide or a ferric oxalate complex.[6] Ferric ions can be present in the starting ferrous salt due to oxidation.

    • Solution:

      • Ensure high-purity starting materials.

      • Perform the precipitation under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of ferrous ions.

      • Acidifying the initial ferrous salt solution slightly with a non-complexing acid can help to keep the ferrous ions in their +2 oxidation state before the addition of the oxalate source.

  • Off-White or Gray Precipitate: This could suggest the co-precipitation of other metal oxalates if your starting materials are not pure.

    • Solution: Analyze the starting materials for contaminating metal ions. Purification of the ferrous salt solution may be necessary.

Q3: I have obtained a gelatinous or slimy precipitate instead of a crystalline powder. What could be the reason?

A3: A gelatinous precipitate is often a sign of very rapid and uncontrolled precipitation, leading to the formation of amorphous material instead of an ordered crystal lattice.

  • High Supersaturation: Adding a highly concentrated solution of the precipitating agent too quickly can lead to a sudden, high degree of supersaturation.

    • Solution: Add the precipitating agent (e.g., oxalic acid or sodium oxalate solution) slowly and with constant, vigorous stirring. This allows for controlled crystal growth rather than rapid, amorphous precipitation.

  • Incorrect Temperature: While high temperatures increase solubility, precipitating from a very cold solution can sometimes lead to the rapid formation of very fine, poorly crystalline particles that may appear gelatinous.

    • Solution: Conduct the precipitation at room temperature or a slightly elevated temperature to promote the formation of larger, more well-defined crystals.

Q4: How can I control the particle size and morphology of my this compound precipitate?

A4: Particle size and morphology can be influenced by several experimental parameters.

  • Rate of Addition and Stirring: Slow addition of reactants with efficient stirring generally leads to larger, more uniform crystals.

  • Temperature: Higher temperatures during precipitation can lead to larger, more well-defined crystals due to increased solubility and slower nucleation rates. Aging the precipitate at an elevated temperature (e.g., 80°C) can also alter the crystal structure and morphology.

  • Additives: The presence of certain solvents or surfactants can influence crystal growth. For example, the addition of ethanol has been shown to reduce the particle size of this compound to the nanometer scale.[7]

  • pH Control: The pH of the solution can affect the crystal habit. Careful control of the final pH can be used to target specific crystal shapes.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound dihydrate.

PropertyValueNotes
Chemical Formula FeC₂O₄·2H₂ODihydrate form is most common.[2]
Molar Mass 179.89 g/mol For the dihydrate.
Appearance Pale yellow to light green powder[2][4][5]
Solubility in Water 0.097 g/100 mL at 25°CSparingly soluble.[8]
Solubility Product (Ksp) pKsp ≈ 6.5[7]
Decomposition Dehydrates at ~120°C, decomposes at ~190°C[2]

Experimental Protocols

Standard Protocol for this compound Precipitation

This protocol describes a standard laboratory procedure for the precipitation of this compound dihydrate from ferrous ammonium sulfate and oxalic acid.

  • Preparation of Reactant Solutions:

    • Prepare a solution of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. A typical concentration is 0.1 to 0.5 M. To prevent oxidation, a few drops of dilute sulfuric acid can be added.

    • Prepare a stoichiometric equivalent solution of oxalic acid (H₂C₂O₄) in deionized water.

  • Precipitation:

    • Gently heat the ferrous ammonium sulfate solution to approximately 40-50°C.

    • Slowly add the oxalic acid solution to the ferrous salt solution with constant stirring. A pale yellow precipitate of this compound dihydrate should form immediately.

  • Digestion and Cooling:

    • Continue stirring the mixture at the elevated temperature for 15-30 minutes to allow the crystals to grow (digestion).

    • Allow the mixture to cool to room temperature. For maximum yield, the mixture can be further cooled in an ice bath.

  • Isolation and Washing:

    • Isolate the precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Perform a final wash with a volatile organic solvent like acetone or ethanol to facilitate drying.

  • Drying:

    • Dry the precipitate in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.

Troubleshooting Protocol: Investigating Low Yield

This protocol outlines steps to diagnose the cause of low or no precipitation.

  • Verify pH:

    • Take a small, representative sample of the supernatant (the liquid above the expected precipitate).

    • Measure the pH using a calibrated pH meter or pH paper. If the pH is acidic, proceed to step 2.

  • pH Adjustment:

    • To the main reaction mixture, slowly add a dilute solution of a suitable base (e.g., 1 M NaOH or NH₄OH) dropwise while stirring and monitoring the pH.

    • Observe for precipitate formation as the pH approaches neutral.

  • Check for Complexation:

    • If pH adjustment does not lead to precipitation, consider the possibility of soluble oxalate complex formation. This is more likely if a large excess of oxalic acid was used.

  • Concentration and Cooling:

    • If the pH is neutral and there is still no precipitate, the solution may be unsaturated.

    • Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the reactants.

    • Allow the concentrated solution to cool slowly to room temperature, followed by cooling in an ice bath.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Precipitation cluster_isolation Product Isolation prep_fe Dissolve Ferrous Salt in Water (add dilute acid) mix Slowly add Oxalic Acid Solution to heated Ferrous Salt Solution with constant stirring prep_fe->mix prep_ox Dissolve Oxalic Acid in Water prep_ox->mix digest Digest Precipitate (e.g., 40-50°C for 20 min) mix->digest cool Cool to Room Temperature (optional: ice bath) digest->cool filter Filter Precipitate cool->filter wash_water Wash with Deionized Water filter->wash_water wash_solvent Wash with Acetone/Ethanol wash_water->wash_solvent dry Dry under Vacuum wash_solvent->dry product This compound Dihydrate dry->product

Caption: A standard experimental workflow for the precipitation of this compound dihydrate.

Caption: A troubleshooting flowchart for common this compound precipitation issues.

References

Technical Support Center: Crystallization of Ferrous Oxalate in the Presence of Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the impact of surfactants on the crystal growth of ferrous oxalate (FeC₂O₄·2H₂O).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of surfactants in the crystallization of this compound?

Surfactants, or surface-active agents, are chemical compounds that lower the surface tension between two substances. In the context of this compound crystallization, they can be used to control crystal size, morphology (shape), and prevent agglomeration. They achieve this by adsorbing onto the growing crystal surfaces, which can either inhibit or promote growth on specific crystal faces.

Q2: How do different types of surfactants (anionic, cationic, non-ionic) generally affect crystal growth?

While specific effects can vary, general trends have been observed in metal oxalate crystallization:

  • Cationic Surfactants (e.g., Cetylpyridinium Chloride - CPC, Cetyltrimethylammonium Bromide - CTAB): These surfactants have a positively charged head group. They tend to adsorb onto the anionic active sites of the this compound crystal, inhibiting crystal growth and leading to changes in morphology. For example, CPC has been shown to modify this compound crystals from a cubic to a rod-like shape.[1]

  • Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): With a negatively charged head group, these surfactants can interact with the cationic sites on the crystal surface. In studies on similar metal oxalates like calcium oxalate, anionic surfactants have been shown to inhibit crystal growth and aggregation and can even induce the formation of different crystal phases (hydrates).

  • Non-ionic Surfactants: These surfactants lack a charged head group. Their impact can be more varied. In some cases, they can stimulate nucleation by providing active sites for heterogeneous nucleation.

Q3: What is "induction time" and how do surfactants affect it?

Induction time is the period between the creation of a supersaturated solution and the appearance of the first detectable crystals. The addition of certain surfactants, like CPC, has been shown to increase the induction time of this compound crystallization.[1][2] This indicates that the surfactant slows down the nucleation process.

Q4: Can surfactants prevent the agglomeration of this compound crystals?

Yes, preventing agglomeration is a key application of surfactants in crystallization. By adsorbing to the crystal surfaces, surfactants can create a steric or electrostatic barrier that prevents individual crystals from sticking together, resulting in a more uniform and free-flowing powder. CTAB, for instance, has been noted to reduce the aggregation of iron oxide nanoparticles.

Troubleshooting Guide

Problem 1: No crystals are forming in my solution.

Possible Causes:

  • Insufficient Supersaturation: The concentration of ferrous and oxalate ions may not be high enough to initiate nucleation.

  • Inhibitory Impurities: Unintended impurities in your reagents or solvent could be inhibiting crystal growth.

  • Lack of Nucleation Sites: In a very clean system with a smooth reaction vessel, spontaneous nucleation can be slow.

Solutions:

  • Increase Concentration: Carefully increase the concentration of your ferrous salt or oxalic acid solution.

  • Check Reagent Purity: Use high-purity reagents and deionized water. Ensure all glassware is thoroughly cleaned.

  • Introduce Nucleation Sites:

    • Seeding: Add a few tiny, pre-existing crystals of this compound to the solution to act as templates for growth.

    • Scratching: Gently scratch the inside of the glass reaction vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.

  • Controlled Cooling: If using a cooling crystallization method, ensure the cooling process is slow and undisturbed to allow time for nucleation and growth.

Problem 2: The resulting crystals are very small and powdery.

Possible Causes:

  • High Rate of Nucleation: If nucleation is too rapid, a large number of small crystals will form instead of fewer, larger ones. This can be caused by very high supersaturation or rapid cooling.

  • Insufficient Growth Time: The crystals may not have had enough time to grow to the desired size.

Solutions:

  • Control Supersaturation: Lower the initial concentrations of the reactants or add them more slowly to control the rate of supersaturation.

  • Slower Cooling/Evaporation: If applicable, slow down the cooling or solvent evaporation rate.

  • Aging/Digestion: After precipitation, allow the crystals to "age" or "digest" in the mother liquor, sometimes with gentle heating. This process, known as Ostwald ripening, allows larger crystals to grow at the expense of smaller ones.

  • Use of Surfactants: Introduce a growth-inhibiting surfactant at a low concentration to slow down the overall crystallization process and favor the growth of larger crystals.

Problem 3: The solution turned brown during the experiment.

Possible Causes:

  • Oxidation of Ferrous Ions: The pale green ferrous (Fe²⁺) ions are susceptible to oxidation to the brownish ferric (Fe³⁺) state, especially when exposed to air for extended periods or at an elevated pH. The formation of ferric hydroxide (Fe(OH)₃) results in a brown precipitate.

  • Incorrect pH: The stability of this compound is pH-dependent. A basic environment will favor the formation of ferric hydroxide.

Solutions:

  • Work Under Inert Atmosphere: If possible, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: Maintain a slightly acidic pH to ensure the stability of the ferrous ions. You can adjust the pH with a dilute acid like sulfuric acid.[3]

  • Use Fresh Solutions: Prepare your ferrous salt solution immediately before the experiment to minimize oxidation.

Problem 4: The crystal shape is not what I expected (e.g., needles instead of cubes).

Possible Causes:

  • Presence of a Surfactant or Impurity: Even small amounts of surfactants or other impurities can selectively adsorb to certain crystal faces, altering the relative growth rates of those faces and thus changing the overall crystal habit.

  • pH of the Crystallization Medium: The pH can influence the crystal shape.

  • Rate of Crystallization: Rapid crystallization can lead to less defined or different crystal morphologies.

Solutions:

  • Analyze for Impurities: Ensure the purity of your reagents and solvent.

  • Control pH: Carefully control and monitor the pH of your solution. A study on potassium ferrioxalate suggests that more acidic solutions may produce thicker crystals, while less acidic conditions might favor needle-like growth.

  • Optimize Surfactant Concentration: If you are intentionally using a surfactant, systematically vary its concentration to achieve the desired morphology. For example, increasing the concentration of CPC has been shown to change this compound crystals from cubic to rod-like.[1]

  • Control Crystallization Rate: Adjust reactant addition rates or cooling profiles to slow down the crystallization process.

Experimental Protocols

This section provides a general, step-by-step protocol for the synthesis of this compound dihydrate and a method for studying the effect of a surfactant.

Protocol 1: Synthesis of this compound Dihydrate

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Dilute sulfuric acid (optional, for pH control)

  • Beakers, magnetic stirrer and stir bar, filtration apparatus (e.g., Büchner funnel and flask), filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of ferrous sulfate heptahydrate in deionized water. A typical concentration might be in the range of 0.1 M to 0.5 M. If necessary, add a few drops of dilute sulfuric acid to prevent the oxidation of Fe²⁺.

    • Prepare a stoichiometric equivalent solution of oxalic acid dihydrate in deionized water.

  • Precipitation:

    • Place the oxalic acid solution in a beaker on a magnetic stirrer and begin stirring.

    • Slowly add the ferrous sulfate solution to the oxalic acid solution. A yellow precipitate of this compound dihydrate should form immediately.

  • Aging the Precipitate:

    • Continue stirring the mixture for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., room temperature or slightly elevated) to allow the crystals to grow and mature.

  • Filtration and Washing:

    • Filter the precipitate using a Büchner funnel and filter paper.

    • Wash the collected crystals several times with deionized water to remove any soluble impurities.

    • Optionally, wash with ethanol or acetone to aid in drying.

  • Drying:

    • Carefully transfer the filter cake to a watch glass or drying dish.

    • Dry the this compound crystals in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Investigating the Effect of a Surfactant

  • Prepare Surfactant Stock Solution: Prepare a stock solution of the surfactant of interest (e.g., CPC, SDS, or a non-ionic surfactant) at a known concentration.

  • Modify Reactant Solution: Add the desired volume of the surfactant stock solution to the oxalic acid solution before the precipitation step in Protocol 1. This ensures the surfactant is present during nucleation and growth.

  • Follow Protocol 1: Proceed with the precipitation, aging, filtration, and drying steps as described in Protocol 1.

  • Characterization: Analyze the resulting crystals and compare them to a control experiment conducted without the surfactant. Key characterization techniques include:

    • Scanning Electron Microscopy (SEM): To observe changes in crystal morphology and size.

    • X-ray Diffraction (XRD): To confirm the crystal phase and identify any changes in the crystal structure.

    • Particle Size Analysis: To quantify the effect on the crystal size distribution.

Data Presentation

Table 1: Effect of Cetyl Pyridinium Chloride (CPC) on the Induction Time of this compound Dihydrate Crystallization

Supersaturation RatioInduction Time (minutes) - Without CPCInduction Time (minutes) - With 50 mg/L CPC
2.52442
3.38.612.8
4.27.59.1
5.03.94.1
5.81.853.6
6.70.152.5

Data sourced from a study on this compound dihydrate crystallization.[1]

Table 2: Effect of Cetyl Pyridinium Chloride (CPC) on the Nucleation Rate of this compound Dihydrate at a Supersaturation Ratio of 6.7

ConditionNucleation Rate (nuclei cm⁻³ s⁻¹)
Without CPC50.2 x 10²⁸
With 50 mg/L CPC46.4 x 10²⁸

Data sourced from a study on this compound dihydrate crystallization.[1][2]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Crystallization cluster_processing Post-Processing cluster_analysis Characterization FeSO4 Prepare Ferrous Sulfate Solution Mix Mix Solutions & Initiate Precipitation FeSO4->Mix OxalicAcid Prepare Oxalic Acid Solution OxalicAcid->Mix Surfactant Prepare Surfactant Stock Solution Surfactant->OxalicAcid Add to Oxalic Acid (or mix) Age Age Precipitate Mix->Age Filter Filter & Wash Age->Filter Dry Dry Crystals Filter->Dry SEM SEM Dry->SEM XRD XRD Dry->XRD PSA Particle Size Analysis Dry->PSA

Caption: Experimental workflow for this compound crystallization with surfactants.

Surfactant_Impact cluster_effects Impact on Crystal Properties Surfactant Surfactant Molecule Adsorption Adsorption onto Crystal Faces Surfactant->Adsorption Crystal Growing this compound Crystal Crystal->Adsorption Morphology Altered Morphology (e.g., cubic to rod) Adsorption->Morphology GrowthRate Modified Growth Rate (Inhibition/Promotion) Adsorption->GrowthRate Agglomeration Reduced Agglomeration Adsorption->Agglomeration Nucleation Altered Nucleation (e.g., longer induction time) Adsorption->Nucleation

Caption: Logical relationship of surfactant impact on crystal growth.

References

Validation & Comparative

A Comparative Guide to Ferrous Oxalate and Ferric Oxalate as Precursors for Iron Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of iron oxides with tailored properties is a critical endeavor. The choice of precursor material significantly influences the physicochemical characteristics of the resulting iron oxide nanoparticles, such as their size, morphology, crystal phase, and magnetic behavior. This guide provides a detailed comparison of two common precursors: ferrous oxalate (FeC₂O₄) and ferric oxalate (Fe₂(C₂O₄)₃).

Performance Comparison at a Glance

The selection between ferrous and ferric oxalate as a precursor for iron oxide synthesis hinges on the desired final product and process conditions. This compound is frequently utilized for the synthesis of magnetite (Fe₃O₄) under inert or reducing atmospheres, and hematite (α-Fe₂O₃) in the presence of oxygen. A key advantage of using this compound is the potential to retain the precursor's morphology in the final iron oxide product.

Ferric oxalate, on the other hand, is primarily a precursor for hematite (α-Fe₂O₃) through thermal decomposition. An interesting aspect of its decomposition is the potential formation of this compound as an intermediate, which then further decomposes to iron oxides.

Quantitative Data Summary

The following table summarizes the quantitative data on iron oxides synthesized from ferrous and ferric oxalate precursors, as reported in various studies. It is important to reiterate that these results were not obtained from a single comparative experiment and thus reflect a range of outcomes under different conditions.

PrecursorIron Oxide PhaseSynthesis MethodParticle/Crystallite Size (nm)Magnetic PropertiesReference
This compound Magnetite (Fe₃O₄)Thermal Decomposition40 - 55Saturation magnetization decreases with decreasing particle size[1][2]
Hematite (α-Fe₂O₃)Thermal Decomposition in air~50Weakly ferromagnetic to weakly anti-ferromagnetic transition at ~225 K[3]
Magnetite (Fe₃O₄)Thermal Decomposition in vacuum60 - 70 (cuboidal)Verwey transition at 122 K[3]
Ferric Oxalate Hematite (α-Fe₂O₃)Thermal Decomposition--[4]
Magnetite (Fe₃O₄)Thermal Decomposition (as intermediate)Superparamagnetic-[4]

Note: "-" indicates that specific quantitative data was not provided in the cited sources.

Experimental Protocols

Detailed methodologies for the synthesis of iron oxides using ferrous and ferric oxalate are outlined below. These protocols are based on established methods and should be adapted and optimized for specific experimental setups and desired outcomes.

Synthesis of Magnetite from this compound

Method: Thermal Decomposition under Controlled Atmosphere

Protocol:

  • Precursor Preparation: this compound dihydrate (FeC₂O₄·2H₂O) crystals are prepared by precipitation from a solution of a ferrous salt (e.g., ferrous ammonium sulfate) and oxalic acid.[1] The morphology of the precursor can be controlled by adjusting reaction conditions such as temperature and aging time.[1]

  • Thermal Decomposition: The dried this compound precursor is placed in a tube furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.[1]

  • For the synthesis of magnetite, a low oxygen partial pressure is required. This can be achieved by using a gas mixture such as N₂/CO/CO₂.[1]

  • The furnace is heated to the desired decomposition temperature (e.g., 500 °C or 700 °C) and held for a specific duration.[2]

  • After decomposition, the furnace is cooled to room temperature under the inert atmosphere.

  • The resulting black powder (magnetite) is collected for characterization.

Synthesis of Hematite from Ferric Oxalate

Method: Thermal Decomposition in Air

Protocol:

  • Precursor: Ferric oxalate tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) is used as the starting material.

  • Thermal Decomposition: The ferric oxalate precursor is placed in a crucible or a suitable furnace.

  • The decomposition is carried out in an oxidative atmosphere (air).

  • The furnace is heated to a temperature sufficient for decomposition, which involves dehydration followed by decarboxylation to form hematite (α-Fe₂O₃). The decomposition can proceed through a this compound intermediate.

  • The sample is held at the target temperature for a set period to ensure complete conversion.

  • The furnace is then cooled to room temperature.

  • The resulting reddish-brown powder (hematite) is collected for analysis.

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows discussed.

Ferrous_Oxalate_Decomposition FerrousOxalate This compound (FeC₂O₄) Heat_Inert Heat (Inert/Reducing Atmosphere) FerrousOxalate->Heat_Inert e.g., N₂, Ar, N₂/CO/CO₂ Heat_Air Heat (Air) FerrousOxalate->Heat_Air Magnetite Magnetite (Fe₃O₄) Heat_Inert->Magnetite Wustite Wüstite (FeO) Heat_Inert->Wustite Hematite_from_Ferrous Hematite (α-Fe₂O₃) Heat_Air->Hematite_from_Ferrous

Caption: Thermal decomposition pathways of this compound.

Ferric_Oxalate_Decomposition FerricOxalate Ferric Oxalate (Fe₂(C₂O₄)₃) Heat Heat FerricOxalate->Heat FerrousOxalate_Intermediate This compound (Intermediate) Heat->FerrousOxalate_Intermediate Reductive Formation Hematite Hematite (α-Fe₂O₃) FerrousOxalate_Intermediate->Hematite Oxidative Atmosphere Other_Oxides Other Iron Oxides (e.g., Fe₃O₄ in inert atm.) FerrousOxalate_Intermediate->Other_Oxides Inert Atmosphere

Caption: Thermal decomposition pathway of ferric oxalate.

Experimental_Workflow Start Precursor Selection (Ferrous or Ferric Oxalate) Precipitation Precursor Synthesis (Precipitation) Start->Precipitation Decomposition Thermal Decomposition Precipitation->Decomposition Atmosphere Atmosphere Control (Air or Inert) Decomposition->Atmosphere Characterization Characterization of Iron Oxides Atmosphere->Characterization Analysis Analysis: - Particle Size (TEM/SEM) - Crystal Phase (XRD) - Magnetic Properties (VSM) - Surface Area (BET) Characterization->Analysis

Caption: General experimental workflow for iron oxide synthesis.

Concluding Remarks

Both ferrous and ferric oxalate serve as viable precursors for the synthesis of iron oxide nanoparticles. The choice between them is dictated by the desired iron oxide phase and the intended synthesis atmosphere. This compound offers a more direct route to both magnetite and hematite, with the notable advantage of morphology retention. Ferric oxalate primarily yields hematite, with the decomposition process involving an interesting intermediate step of reduction to this compound.

For researchers and professionals in drug development, where precise control over nanoparticle properties is paramount, understanding the nuances of precursor selection is critical. While this guide provides a foundational comparison, further empirical studies directly comparing these two precursors under identical conditions are necessary to fully elucidate their relative merits and demerits for specific applications.

References

A Researcher's Guide to Iron Precursors in Iron Oxide Nanoparticle Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an iron precursor is a pivotal decision in the synthesis of iron oxide nanoparticles (IONPs), profoundly influencing their physicochemical properties and, consequently, their performance in applications ranging from targeted drug delivery to magnetic resonance imaging (MRI). This guide provides an objective comparison of common iron precursors, supported by experimental data, to facilitate the selection of the most suitable precursor for your specific research needs.

The synthesis method and the iron precursor are intrinsically linked, with their combination dictating the final characteristics of the nanoparticles, including size, shape, crystallinity, and magnetic behavior.[1] This guide will delve into three prevalent synthesis methods—co-precipitation, thermal decomposition, and hydrothermal synthesis—and compare the outcomes when using various iron precursors within these frameworks.

Comparative Performance of Iron Precursors

The selection of an iron precursor directly impacts the resulting IONP's properties. The following tables summarize quantitative data from various studies, highlighting the influence of different precursors on key nanoparticle attributes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[1][2]

Co-Precipitation Method

The co-precipitation method is a widely used, scalable, and versatile technique for producing iron oxide nanoparticles.[2] It typically involves the precipitation of iron ions (Fe²⁺ and Fe³⁺) from an aqueous solution by adding a base.

Iron Precursor(s)Average Particle Size (nm)Saturation Magnetization (emu/g)Key Characteristics
Ferrous Chloride (FeCl₂) & Ferric Chloride (FeCl₃)8 - 20[2]50 - 75[2]Cost-effective and straightforward, often resulting in a broader size distribution.[1]
Ferrous Sulfate (FeSO₄) & Ferric Chloride (FeCl₃)15 - 40[2]65 - 90[2]Can lead to slightly larger particles but often with higher saturation magnetization.[2]
Ferrous Nitrate (Fe(NO₃)₂) & Ferric Nitrate (Fe(NO₃)₃)10 - 30[2]60 - 80[2]Commonly used, often producing particles with good magnetic properties.[2]
Thermal Decomposition Method

Thermal decomposition is a method known for producing highly monodisperse and crystalline nanoparticles.[3] This technique involves the decomposition of organometallic precursors at high temperatures in the presence of stabilizing agents.

Iron PrecursorAverage Particle Size (nm)Saturation Magnetization (emu/g)Key Characteristics
Iron(III) Acetylacetonate (Fe(acac)₃)10 - 16[4]Varies with size and phaseAllows for good control over size and shape; requires organic solvents and high temperatures.[4]
Iron Oleate5 - 30[3][5]Varies with size and phaseA common intermediate or precursor, yielding monodisperse particles with tunable sizes.[3]
Iron Pentacarbonyl (Fe(CO)₅)4 - 16[6]Varies with size and phaseProduces highly monodisperse nanoparticles, but the precursor is highly toxic.[6]
Hydrothermal Synthesis

Hydrothermal synthesis is carried out in aqueous solutions under high temperature and pressure, yielding highly crystalline nanoparticles with well-defined morphologies.[1][7]

Iron PrecursorAverage Particle Size (nm)Saturation Magnetization (emu/g)Key Characteristics
Ferrous Chloride (FeCl₂)15 - 31[7]53.3 - 97.4[7]Allows for tunable particle size and magnetic properties by varying reaction conditions.[7]
Ferric Chloride (FeCl₃) & Ferrous Sulfate (FeSO₄)16 - 46 (spherical)[8]Up to 103.017[8]Can produce a mix of spherical and rod-shaped morphologies.[8]
Ferric Nitrate (Fe(NO₃)₃)~70[9]Not specifiedCan be used to synthesize hematite (α-Fe₂O₃) nanoparticles.[9]

Experimental Protocols

Detailed methodologies for the key synthesis techniques are provided below. These protocols are generalized from multiple sources and may require optimization for specific applications.

Co-Precipitation Synthesis of Magnetite (Fe₃O₄) Nanoparticles

This protocol describes a common method for synthesizing magnetite nanoparticles using iron chlorides.

  • Prepare Precursor Solutions: Prepare a 1 M solution of ferric chloride hexahydrate (FeCl₃·6H₂O) and a 0.5 M solution of ferrous chloride tetrahydrate (FeCl₂·4H₂O) in deionized water.[2]

  • Mix Precursors: In a reaction vessel, combine the ferric and ferrous chloride solutions in a 2:1 molar ratio (Fe³⁺:Fe²⁺).[2]

  • Heating and Inert Atmosphere: Heat the solution to 80°C under constant stirring. To prevent oxidation, it is recommended to purge the system with an inert gas like nitrogen.[2]

  • Precipitation: Slowly add a 1.5 M solution of ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) dropwise to the mixture until the pH reaches approximately 10-11. A black precipitate of magnetite will form immediately.[1][2]

  • Aging: Continue stirring for 1-2 hours at 80°C to allow for crystal growth and ensure complete reaction.[1][2]

  • Washing: Cool the suspension to room temperature. Collect the nanoparticles using a permanent magnet and decant the supernatant. Wash the nanoparticles three times with deionized water and twice with ethanol to remove any unreacted precursors and byproducts.[2]

  • Drying: Dry the final product under vacuum at 50-60°C.[1][2]

Thermal Decomposition Synthesis of Iron Oxide Nanoparticles

This protocol outlines the synthesis of iron oxide nanoparticles from iron(III) acetylacetonate.

  • Prepare Reaction Mixture: In a three-necked flask, mix iron(III) acetylacetonate, oleic acid, and a high-boiling-point solvent (e.g., 1-octadecene). The molar ratio of the reactants is a critical parameter for controlling particle size.[4]

  • Degassing: Heat the mixture to 120°C under vacuum with constant stirring to remove water and other low-boiling-point impurities.[4]

  • Heating to Decomposition Temperature: Under an inert atmosphere (e.g., argon), heat the reaction mixture to a high temperature (e.g., 255-312°C).[4]

  • Nucleation and Growth: Maintain the temperature for a specific duration (e.g., 30 minutes) to allow for the decomposition of the precursor and the nucleation and growth of the nanoparticles.[4]

  • Cooling and Purification: Cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.

  • Washing: Separate the nanoparticles by centrifugation or magnetic decantation. Wash the nanoparticles multiple times with a mixture of a solvent (e.g., hexane) and a non-solvent (e.g., ethanol).

  • Drying: Dry the nanoparticles under vacuum.

Hydrothermal Synthesis of Magnetite (Fe₃O₄) Nanoparticles

This protocol describes a facile one-step hydrothermal synthesis of magnetite nanoparticles.

  • Prepare Precursor Solution: Dissolve ferrous chloride tetrahydrate (FeCl₂·4H₂O) in deionized water.[10]

  • Add Base: Under vigorous stirring, add ammonium hydroxide to the solution. The suspension will be stirred in air to allow for partial oxidation of iron(II).[10]

  • Autoclave Treatment: Transfer the reaction mixture to a sealed pressure vessel (autoclave) and heat it to a specific temperature (e.g., 134°C) for a set duration (e.g., 3 hours).[10]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature.

  • Washing: Collect the synthesized nanoparticles and wash them thoroughly with deionized water and ethanol.

  • Drying: Dry the nanoparticles in a vacuum oven.

Visualizing Synthesis Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the described synthesis methods.

Co_Precipitation_Workflow cluster_solution Solution Preparation cluster_reaction Reaction cluster_purification Purification FeCl3 FeCl3 Solution Mixing Mix Precursors (2:1 molar ratio) FeCl3->Mixing FeCl2 FeCl2 Solution FeCl2->Mixing Heating Heat to 80°C Mixing->Heating Precipitation Add Base (pH 10-11) Heating->Precipitation Aging Stir for 1-2h Precipitation->Aging Washing Magnetic Separation & Washing Aging->Washing Drying Vacuum Drying Washing->Drying Final_Product Final_Product Drying->Final_Product Fe3O4 Nanoparticles

Caption: Workflow for Co-Precipitation Synthesis of Magnetite Nanoparticles.

Thermal_Decomposition_Workflow cluster_setup Reaction Setup cluster_process Synthesis Process cluster_purification Purification Mixture Mix Precursor, Surfactant & Solvent Degassing Degas at 120°C Mixture->Degassing Heating Heat to High Temp (e.g., 300°C) Degassing->Heating Decomposition Decomposition & Growth Heating->Decomposition Precipitation Precipitate with Non-solvent Decomposition->Precipitation Washing Centrifugation & Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Product Final_Product Drying->Final_Product Monodisperse IONPs

Caption: Workflow for Thermal Decomposition Synthesis of Iron Oxide Nanoparticles.

Hydrothermal_Synthesis_Workflow cluster_preparation Preparation cluster_synthesis Hydrothermal Reaction cluster_purification Purification Solution Prepare Precursor Solution Add_Base Add Base & Stir Solution->Add_Base Autoclave Heat in Autoclave (e.g., 134°C) Add_Base->Autoclave Cooling Cool to Room Temperature Autoclave->Cooling Washing Washing Cooling->Washing Drying Vacuum Drying Washing->Drying Final_Product Final_Product Drying->Final_Product Crystalline IONPs

Caption: Workflow for Hydrothermal Synthesis of Iron Oxide Nanoparticles.

Conclusion

The choice of iron precursor is a critical parameter that significantly influences the properties of synthesized iron oxide nanoparticles. Iron chlorides are a cost-effective option for large-scale production via co-precipitation, although they may offer less control over size distribution.[1] Iron sulfates can yield highly crystalline nanoparticles with good magnetic properties through hydrothermal synthesis.[8] Organometallic precursors like iron acetylacetonate and iron oleate, used in thermal decomposition, provide excellent control over nanoparticle size and monodispersity, which is crucial for many biomedical applications.[3][4][5] Ultimately, the optimal precursor and synthesis method will depend on the desired nanoparticle characteristics and the specific requirements of the intended application. This guide serves as a starting point for researchers to make informed decisions in their pursuit of tailored iron oxide nanoparticles for advanced scientific and therapeutic purposes.

References

A Researcher's Guide to the Characterization of Ferrous Oxalate: An XRD, FTIR, and SEM Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of materials is paramount. Ferrous oxalate (FeC₂O₄·2H₂O), a key precursor in the synthesis of various iron-based nanomaterials and a component in certain pharmaceutical formulations, requires precise characterization to ensure its suitability and performance. This guide provides a comparative analysis of this compound using three fundamental analytical techniques: X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).

Unveiling the Crystal Structure with X-ray Diffraction (XRD)

X-ray Diffraction is an indispensable tool for determining the crystalline structure of materials. For this compound dihydrate, XRD patterns consistently reveal a monoclinic crystal system. The positions of the diffraction peaks (2θ values) are characteristic fingerprints of its atomic arrangement.

A typical XRD pattern for α-ferrous oxalate dihydrate (α-FeC₂O₄·2H₂O) exhibits strong, well-defined peaks, indicating a high degree of crystallinity.[1] These peaks correspond to specific crystallographic planes within the material's lattice structure. Rietveld refinement of XRD data confirms that α-FeC₂O₄·2H₂O belongs to the C2/c space group.[1]

Table 1: Characteristic XRD Peaks for α-Ferrous Oxalate Dihydrate

2θ (degrees)Corresponding Crystallographic Plane (hkl)
18.6(110)
18.97(002)
23.0(20-2)
24.7(112)
24.9(22-1)
30.0(31-2)
33.9(13-2)
34.2(222)
34.5(40-2)
40.2(330)
45.0(133)
48.3(31-5)
50.44(51-3)

Source: Data compiled from multiple research articles.[1][2]

In comparison to amorphous iron compounds, which would show a broad, featureless XRD pattern, the sharp peaks of this compound signify a well-ordered crystalline structure. This crystallinity is a critical parameter influencing properties like solubility and reactivity. Furthermore, the presence of polymorphs, such as the orthorhombic β-phase, can be identified by distinct sets of diffraction peaks.[3]

Probing Chemical Bonds with Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides insights into the chemical bonding and functional groups present in a molecule. The FTIR spectrum of this compound dihydrate is characterized by distinct absorption bands corresponding to the vibrational modes of the oxalate anion (C₂O₄²⁻) and the water of hydration (H₂O).

Table 2: Key FTIR Absorption Bands for this compound Dihydrate

Wavenumber (cm⁻¹)Assignment
~3311 - 3340O-H stretching vibration of coordinated water
~1648Asymmetric C=O stretching of the oxalate group
~1380Symmetric C-O stretching of the oxalate group
~1317Symmetric C-O stretching and O-C=O bending
~800 - 889O-C=O bending and metal-oxygen bond vibrations

Source: Data compiled from multiple research articles.[4][5]

The broad band observed around 3311 cm⁻¹ is a clear indication of the presence of water molecules within the crystal structure.[4] The strong absorptions in the 1300-1700 cm⁻¹ region are characteristic of the carboxylate group in the oxalate anion. These well-defined peaks distinguish this compound from iron oxides, which exhibit broader absorption bands at lower wavenumbers corresponding to Fe-O stretching vibrations.

Visualizing Morphology with Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface morphology and particle size of materials. SEM images of this compound often reveal distinct crystal habits, which can be influenced by the synthesis conditions.

Commonly observed morphologies include prismatic, rod-like, and flower-like structures.[6][7] The particle size can range from the sub-micron to several micrometers. For instance, studies have shown that the synthesis temperature and reaction time can influence the particle size, with higher temperatures and longer durations leading to larger crystals.[1] In contrast to the often irregular or aggregated nanoparticles of iron oxides, this compound can be synthesized to form well-defined, crystalline microstructures.

Experimental Protocols

Synthesis of this compound Dihydrate (Precipitation Method)

A common method for synthesizing this compound dihydrate involves the reaction of a ferrous salt with oxalic acid.[8]

  • Preparation of Ferrous Salt Solution: Dissolve a known amount of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. A few drops of a dilute acid (e.g., sulfuric acid) can be added to prevent the oxidation of Fe²⁺ to Fe³⁺.[8]

  • Precipitation: To the ferrous salt solution, add a stoichiometric excess of an oxalic acid (H₂C₂O₄) solution with constant stirring. A yellow precipitate of this compound dihydrate will form immediately.[8]

  • Digestion and Washing: The mixture is typically heated to promote crystal growth and then allowed to cool. The precipitate is then separated by filtration and washed several times with deionized water to remove any unreacted reagents and byproducts.[8]

  • Drying: The final product is dried in an oven at a moderate temperature (e.g., 110 °C) to remove excess water.[9]

Characterization Techniques

  • X-ray Diffraction (XRD): The dried this compound powder is mounted on a sample holder and analyzed using a diffractometer. The X-ray source is typically Cu Kα radiation. Data is collected over a 2θ range of 10-80° with a specific step size and scan speed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) using an FTIR spectrometer.

  • Scanning Electron Microscopy (SEM): The powder sample is mounted on an aluminum stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The morphology of the sample is then observed under the SEM at a suitable accelerating voltage.[1]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound S1 Dissolve Ferrous Salt S2 Add Oxalic Acid (Precipitation) S1->S2 S3 Heating & Cooling (Digestion) S2->S3 S4 Filtration & Washing S3->S4 S5 Drying S4->S5 C1 XRD Analysis S5->C1 C2 FTIR Analysis S5->C2 C3 SEM Analysis S5->C3 D1 Crystal Structure & Phase Purity (XRD) C1->D1 D2 Functional Groups & Bonding (FTIR) C2->D2 D3 Morphology & Particle Size (SEM) C3->D3

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

A Comparative Guide to Ferrous Oxalate Synthesis: Co-Precipitation vs. Hydrothermal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for precursor materials like ferrous oxalate is critical, directly impacting the final product's characteristics. This guide provides a detailed comparison of two common synthesis routes: co-precipitation and hydrothermal synthesis, supported by experimental data and protocols.

The synthesis of this compound (FeC₂O₄·2H₂O), a key precursor for various iron-based materials, is achievable through several methods. Among these, co-precipitation and hydrothermal synthesis are frequently employed due to their distinct advantages and the unique properties of the resulting materials. This document outlines the experimental protocols for both methods and presents a comparative analysis of their outcomes.

Experimental Protocols

Co-Precipitation Method

The co-precipitation method is a straightforward and rapid technique for synthesizing this compound at or near room temperature. It involves the reaction of a soluble ferrous salt with oxalic acid, leading to the precipitation of this compound dihydrate.

Detailed Experimental Protocol:

  • Precursor Preparation: A solution of a ferrous salt, such as ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O), is prepared by dissolving the salt in deionized water. A few drops of a strong acid, like sulfuric acid (H₂SO₄), may be added to prevent the oxidation of Fe²⁺ to Fe³⁺.[1]

  • Precipitation: An aqueous solution of oxalic acid (H₂C₂O₄) is added to the ferrous salt solution.[1][2] The mixture is then heated to boiling while stirring continuously to promote the formation of a uniform precipitate and prevent bumping.[1]

  • Separation and Washing: The resulting yellow precipitate of this compound (FeC₂O₄) is allowed to settle. The supernatant is decanted, and the precipitate is washed with hot deionized water to remove any unreacted reagents and byproducts.[1] This washing step can be repeated multiple times to ensure purity.[3]

  • Drying: The washed precipitate is filtered and dried in an oven at a controlled temperature (e.g., 50°C) to obtain the final this compound dihydrate powder.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. This technique allows for the synthesis of crystalline materials with controlled morphology.

Detailed Experimental Protocol:

  • Reactant Mixture: The reactants, which can include metallic iron powder and an aqueous solution of oxalic acid, are placed in a Teflon-lined stainless steel autoclave.[4]

  • Sealing and Heating: The autoclave is sealed and heated in an oven to a specific temperature, typically ranging from 115°C to 160°C, for a designated period, which can be several hours to days.[4][5][6]

  • Cooling and Product Recovery: After the reaction period, the autoclave is cooled to room temperature. The solid product is then collected.[4]

  • Washing and Drying: The synthesized crystals are washed with deionized water until the washings are acid-free and then dried in a vacuum over a desiccant like silica gel.[4]

Comparative Analysis: Performance and Product Characteristics

The choice between co-precipitation and hydrothermal synthesis significantly influences the properties of the resulting this compound. The following table summarizes the key quantitative data and characteristics derived from experimental findings.

ParameterCo-Precipitation MethodHydrothermal Method
Reaction Temperature Room temperature to boiling point of water (~100°C)[1][2]Typically 115°C - 160°C[4][5][6]
Reaction Time Rapid, precipitation occurs almost instantly, followed by a short aging/heating period.[7]2 to 120 hours[5][6]
Pressure Atmospheric pressureElevated, self-generated pressure
Yield Generally high, but specific quantitative data is less commonly reported.Up to 89%[5][8]
Product Crystalline Phase Typically β-FeC₂O₄·2H₂O (orthorhombic) at room temperature, can form α-phase upon aging at higher temperatures.[9]Predominantly α-FeC₂O₄·2H₂O (monoclinic)[4][5]
Particle Morphology Can range from flower-like to prismatic, influenced by aging temperature.[9]Well-defined single crystals, spiky microspheres, or other controlled morphologies.[4][10]
Particle Size Can be controlled to some extent by reactant concentration and aging.[2][9]Can produce particles in the micrometer range (1-2 µm).[10]
Specific Surface Area Data not readily available in comparative studies.31.9 to 33.7 m²/g reported in one study.[5]
Advantages Simple, rapid, cost-effective, high yield, and environmentally friendly.[11]High uniformity, superior crystallinity, greater stability, and precise control over particle size and morphology.[11]
Disadvantages Poorer control over particle size and distribution, lower crystallinity, and potential for contamination.[11]Requires specialized equipment (autoclave), longer reaction times, and higher energy consumption.

Visualizing the Synthesis Workflows

To further elucidate the procedural differences, the following diagrams illustrate the experimental workflows for both the co-precipitation and hydrothermal synthesis methods.

CoPrecipitation_Workflow cluster_reactants Reactant Preparation cluster_reaction Precipitation cluster_processing Product Processing Fe_Salt Ferrous Salt Solution (e.g., Fe(NH₄)₂(SO₄)₂·6H₂O) Mixing Mixing and Heating (to boiling) Fe_Salt->Mixing Oxalic_Acid Oxalic Acid Solution (H₂C₂O₄) Oxalic_Acid->Mixing Settling Settling of Precipitate Mixing->Settling Washing Washing with Hot Deionized Water Settling->Washing Drying Drying in Oven Washing->Drying Final_Product This compound (FeC₂O₄·2H₂O) Drying->Final_Product

Caption: Experimental workflow for the co-precipitation synthesis of this compound.

Hydrothermal_Workflow cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing Fe_Source Iron Source (e.g., Metallic Iron) Autoclave Sealed Autoclave Fe_Source->Autoclave Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Autoclave Heating Heating in Oven (115-160°C) Autoclave->Heating Cooling Cooling to Room Temperature Heating->Cooling Washing Washing with Deionized Water Cooling->Washing Drying Drying in Vacuum Washing->Drying Final_Product This compound (α-FeC₂O₄·2H₂O) Drying->Final_Product

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

Conclusion

The choice between co-precipitation and hydrothermal methods for this compound synthesis depends on the desired application and the required material properties. The co-precipitation method is a rapid and economical route suitable for large-scale production where precise control over crystallinity and morphology is not the primary concern.[11] In contrast, the hydrothermal method offers superior control over the physical properties of the product, yielding highly uniform and crystalline this compound, which is often crucial for applications in advanced materials and drug development.[11] Researchers should consider the trade-offs between reaction conditions, cost, and the desired physicochemical characteristics of the final product when selecting a synthesis method.

References

Ferrous Oxalate: A Comparative Analysis of its Photocatalytic Efficiency Against Standard Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the quest for efficient and sustainable photocatalysts is paramount. This guide provides an in-depth comparison of the photocatalytic performance of ferrous oxalate against well-established standard catalysts, namely titanium dioxide (TiO₂) and zinc oxide (ZnO). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to offer a comprehensive evaluation.

Quantitative Performance Analysis

The photocatalytic efficacy of this compound has been evaluated against TiO₂ and ZnO for the degradation of various organic pollutants. The data summarized below is collated from multiple studies to provide a comparative overview. It is important to note that experimental conditions can significantly influence performance metrics.

CatalystTarget PollutantLight SourceDegradation Efficiency (%)Reaction Time (min)Apparent Rate Constant (k)Reference
This compound Methylene BlueVisible Light~95%120-[1]
This compound Rhodamine BVisible Light>85%90~0.02 min⁻¹[2][3]
This compound PhenolVisible Light~93%3600.524 h⁻¹[4][5][6][7]
TiO₂ Methylene BlueUV LightHigh--[1]
TiO₂ Methylene BlueUV Light85%25-[8]
TiO₂ Methylene BlueSolar Light>99%240-[9]
ZnO Batik WastewaterUV Light~35%120-[10]
ZnO TartrazineSolar Light>87%--

Note: "-" indicates that the specific data was not provided in the cited source. The performance of catalysts can vary based on synthesis methods and experimental conditions.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the valid comparison of photocatalytic activities. Below are detailed methodologies for catalyst synthesis and the evaluation of photocatalytic degradation.

Synthesis of this compound (α-FeC₂O₄·2H₂O)

A common method for synthesizing α-ferrous oxalate dihydrate involves a straightforward precipitation reaction.

  • Precursor Preparation: Prepare aqueous solutions of an iron(II) salt (e.g., ferrous sulfate, FeSO₄·7H₂O) and a source of oxalate ions (e.g., ammonium oxalate, (NH₄)₂C₂O₄) in deionized water.[11]

  • Mixing and Reaction: Mix the two solutions and heat the mixture in a water bath at approximately 95°C for several hours (e.g., 6 hours).[11]

  • Collection and Purification: The resulting orange precipitate of this compound is collected by centrifugation.[11]

  • Washing and Drying: Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors.[11]

  • Final Product: Dry the purified precipitate in a vacuum oven at 80°C for at least 8 hours to obtain the final α-ferrous oxalate dihydrate powder.[11]

Another approach involves the extraction of iron from iron ore using oxalic acid, followed by a photo-reduction step to precipitate this compound.[2][3]

Photocatalytic Degradation Experiment

The photocatalytic activity is typically assessed by monitoring the degradation of a model organic pollutant, such as methylene blue or rhodamine B, in an aqueous solution.

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst powder (e.g., 10 mg) into a known volume and concentration of the pollutant solution (e.g., 50 mL of 100 mg·L⁻¹ Cr(VI) solution).[11]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Initiation of Photocatalysis: Irradiate the suspension with a suitable light source. For this compound, visible light sources such as LED lamps are effective.[11][12] For TiO₂ and ZnO, UV irradiation is commonly used.[1][8][10]

  • Sample Collection: At regular time intervals, withdraw aliquots of the suspension.

  • Analysis: Centrifuge the collected samples to remove the catalyst particles. Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption for the specific pollutant.

  • Degradation Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time 't'.

Visualizing the Process and Mechanism

To better understand the experimental procedure and the underlying chemical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Solution Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_catalyst Prepare this compound, TiO₂, or ZnO Catalyst disperse Disperse Catalyst in Pollutant Solution prep_catalyst->disperse prep_solution Prepare Aqueous Pollutant Solution prep_solution->disperse equilibrate Stir in Dark for Adsorption-Desorption Equilibrium disperse->equilibrate irradiate Irradiate with Appropriate Light Source (Visible/UV) equilibrate->irradiate sample Withdraw Aliquots at Intervals irradiate->sample centrifuge Centrifuge to Remove Catalyst sample->centrifuge analyze Analyze Pollutant Concentration via UV-Vis Spectroscopy centrifuge->analyze calculate Calculate Degradation Efficiency analyze->calculate

Caption: Experimental workflow for evaluating photocatalytic efficiency.

The photocatalytic mechanism of this compound involves the generation of highly reactive species that lead to the degradation of organic pollutants.

Photocatalytic_Mechanism cluster_catalyst This compound (FeC₂O₄) cluster_excitation Photo-excitation cluster_radical_generation Radical Generation cluster_degradation Pollutant Degradation catalyst FeC₂O₄ excited_catalyst FeC₂O₄* catalyst->excited_catalyst light Visible Light (hν) electron_hole e⁻ + h⁺ excited_catalyst->electron_hole h2o H₂O electron_hole->h2o h⁺ oh_minus OH⁻ electron_hole->oh_minus h⁺ o2 O₂ electron_hole->o2 e⁻ pollutant Organic Pollutant electron_hole->pollutant h⁺ hydroxyl_radical •OH h2o->hydroxyl_radical oh_minus->hydroxyl_radical superoxide_radical •O₂⁻ o2->superoxide_radical degradation_products Degradation Products (CO₂, H₂O, etc.) pollutant->degradation_products Oxidation by •OH and h⁺

Caption: Photocatalytic mechanism of this compound.

References

A Comparative Guide to the Electrochemical Performance of Ferrous Oxalate-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of materials derived from ferrous oxalate against other common alternatives in energy storage applications. The information is supported by experimental data to aid in the evaluation and selection of materials for battery and supercapacitor development.

Performance in Lithium-Ion Batteries: Anode Materials

Materials derived from this compound have emerged as promising anode materials for lithium-ion batteries, primarily due to their high theoretical capacities. Their performance is often compared with commercially dominant materials like graphite and other next-generation anode materials.

Table 1: Electrochemical Performance of this compound-Derived Anode Materials and Alternatives in Lithium-Ion Batteries

MaterialInitial Discharge Capacity (mAh/g)Reversible Capacity (mAh/g)Current DensityCycle LifeCoulombic Efficiency (%)
This compound-Derived Materials
Mesoporous Anhydrous FeC₂O₄ (Rods)[1][2][3]1326[1][2][3]~700 (after 50 cycles)[4]1C[1][2][3]--
Mesoporous Anhydrous FeC₂O₄ (Cocoons)[1][2][3]1288[1][2][3]Stable at high C-rates (11C)[1][2][3]1C[1][2][3]--
FeC₂O₄@MWCNTs Composite[5][6]1047.18 (at 0.2 A/g)[5]970 (after 50 cycles)[5][6]0.5 A/g[5][6]>98% (after 3 cycles)-
Alternative Anode Materials
Graphite[7][8]~372 (Theoretical)[8]325[9]0.1C[9]>1000 cycles with high retention[9]~96.7[7]
Lithium Titanate (LTO)[10][11]~175 (Theoretical)[10][11]160[12]0.1 mA/cm²[12]1000 cycles with good stability[12]-
Silicon-Tin (Si-Sn) Alloy[13][14]>1000~520 (after 100 cycles)[13][14]-100 cycles[13][14]~52% (Initial)[13][14]
Manganese Oxalate (Mesoporous Nanorods)[15][16]-838 (after 120 cycles)[15][16]8C[15][16]600 cycles with 647 mAh/g at 20C[15][16]-
Cobalt Oxalate (Anhydrous Nanorods)[17][18][19]1599[17][19]959 (after 100 cycles)[17]1C[17][19]100 cycles[17]62% (Initial)[17]

Performance in Supercapacitors: Electrode Materials

This compound and its composites are also being explored as electrode materials for supercapacitors, where high specific capacitance and long cycle life are crucial.

Table 2: Electrochemical Performance of this compound-Derived Supercapacitor Electrodes and Alternatives

MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycle Life
This compound-Derived Materials
FeC₂O₄/rGO hydrogel[5]----
Alternative Supercapacitor Materials
Activated Carbon[20][21][22]110 - 310[20][22]17 - 58.5[22]->10,000 cycles with high retention[21]
Manganese Dioxide (MnO₂)[23][24][25]up to 1370 (Theoretical), 446 (Experimental)[23][24][26]22.9[25]->3,000 cycles with ~91% retention[25]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summarized protocols for the synthesis of this compound-derived materials and their electrochemical characterization.

Synthesis of Mesoporous Anhydrous Iron Oxalate (Rods/Cocoons)

This protocol is based on a simple precipitation method described in the literature.[1][2][3]

  • Preparation of Precursor Solution: Dissolve an iron salt (e.g., ferrous chloride) in a solvent. The choice of solvent can influence the morphology of the final product.

  • Precipitation: Add a solution of oxalic acid to the iron salt solution under stirring to precipitate this compound dihydrate (FeC₂O₄·2H₂O).

  • Washing and Drying: The precipitate is washed several times with deionized water and ethanol to remove impurities and then dried in a vacuum oven.

  • Dehydration: The dried this compound dihydrate is heated under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature to obtain anhydrous mesoporous this compound (FeC₂O₄). The temperature and duration of this step are critical for controlling the final properties of the material.

Synthesis of Iron Oxalate-Multiwalled Carbon Nanotubes (FeC₂O₄@MWCNTs) Composite

This protocol utilizes an electrostatic self-assembly technique.[5][6]

  • Functionalization of MWCNTs: Disperse multiwalled carbon nanotubes in a mixture of concentrated sulfuric acid and nitric acid and sonicate to introduce functional groups on their surface.

  • Preparation of this compound Precursor: Synthesize this compound nanoparticles through a precipitation method similar to the one described above.

  • Electrostatic Self-Assembly: Mix the functionalized MWCNTs with the this compound precursor solution. The electrostatic attraction between the positively charged ferrous ions and the negatively charged functional groups on the MWCNTs facilitates the formation of the composite.

  • Hydrothermal Treatment: The mixture is then subjected to a hydrothermal treatment to promote the growth of this compound on the surface of the MWCNTs.

  • Washing and Drying: The resulting composite is washed and dried to obtain the final FeC₂O₄@MWCNTs powder.

Electrochemical Characterization

The following is a general procedure for testing the electrochemical performance of anode materials in a lithium-ion battery setup.

  • Electrode Slurry Preparation: The active material (e.g., this compound-derived powder) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.

  • Electrode Fabrication: The slurry is cast onto a current collector (e.g., copper foil) and dried in a vacuum oven to remove the solvent. The coated foil is then cut into circular electrodes.

  • Coin Cell Assembly: A 2032-type coin cell is assembled in an argon-filled glovebox. The cell consists of the prepared working electrode, a lithium metal counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Performed to investigate the redox reactions and electrochemical reversibility of the material.

    • Galvanostatic Charge-Discharge (GCD): Conducted to determine the specific capacity, coulombic efficiency, and cycling stability of the material at various current densities.

    • Electrochemical Impedance Spectroscopy (EIS): Used to study the charge transfer resistance and ion diffusion kinetics within the electrode.

Visualizations

Synthesis Pathways

SynthesisPathways cluster_pure Pure this compound Synthesis cluster_composite FeC₂O₄@MWCNTs Composite Synthesis FeSalt Ferrous Salt Solution Precipitation Precipitation FeSalt->Precipitation OxalicAcid Oxalic Acid Solution OxalicAcid->Precipitation WashingDrying Washing & Drying Precipitation->WashingDrying Dehydration Dehydration (Heat Treatment) WashingDrying->Dehydration AnhydrousFeC2O4 Mesoporous Anhydrous FeC₂O₄ Dehydration->AnhydrousFeC2O4 MWCNTs MWCNTs AcidTreatment Acid Treatment MWCNTs->AcidTreatment FunctionalizedMWCNTs Functionalized MWCNTs AcidTreatment->FunctionalizedMWCNTs SelfAssembly Electrostatic Self-Assembly FunctionalizedMWCNTs->SelfAssembly FeOxalatePrecursor This compound Precursor FeOxalatePrecursor->SelfAssembly Hydrothermal Hydrothermal Treatment SelfAssembly->Hydrothermal FinalComposite FeC₂O₄@MWCNTs Composite Hydrothermal->FinalComposite ElectrochemicalWorkflow cluster_electrode_prep Electrode Preparation cluster_cell_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing ActiveMaterial Active Material (e.g., FeC₂O₄) SlurryPrep Slurry Preparation ActiveMaterial->SlurryPrep ConductiveAgent Conductive Agent (Carbon Black) ConductiveAgent->SlurryPrep Binder Binder (PVDF) Binder->SlurryPrep Coating Coating on Current Collector SlurryPrep->Coating DryingCutting Drying & Cutting Coating->DryingCutting WorkingElectrode Working Electrode DryingCutting->WorkingElectrode WE Working Electrode CoinCell Coin Cell Assembly WE->CoinCell Separator Separator Separator->CoinCell CounterElectrode Counter/Reference Electrode (Li Metal) CounterElectrode->CoinCell Electrolyte Electrolyte Electrolyte->CoinCell AssembledCell Assembled Coin Cell CV Cyclic Voltammetry (CV) AssembledCell->CV GCD Galvanostatic Charge-Discharge (GCD) AssembledCell->GCD EIS Electrochemical Impedance Spectroscopy (EIS) AssembledCell->EIS

References

A Comparative Guide to the Magnetic Properties of Iron Oxides from Different Oxalate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of iron oxide nanoparticles with tailored magnetic properties is a critical area of research, particularly for applications in drug delivery, magnetic resonance imaging, and hyperthermia cancer therapy. The choice of precursor material and synthesis route significantly influences the final magnetic characteristics of the nanoparticles. This guide provides a comprehensive comparison of the magnetic properties of iron oxides derived from different oxalate precursors, supported by experimental data and detailed methodologies.

Experimental Protocols

The synthesis of iron oxide nanoparticles from oxalate precursors typically involves a two-step process: precipitation of the iron oxalate precursor followed by its thermal decomposition.

Synthesis of Iron Oxalate Precursors

a) Ferrous Oxalate (FeC₂O₄·2H₂O):

This compound dihydrate can be synthesized by the precipitation of ferrous ions with oxalic acid.[1][2] The morphology and polymorph of the this compound crystals can be controlled by adjusting the precipitation temperature and aging time.[1][2]

  • α-Fe(C₂O₄)·2H₂O (monoclinic): Obtained by precipitation and aging at 90 °C.[1][2] This polymorph typically forms prismatic crystals.[1][2]

  • β-Fe(C₂O₄)·2H₂O (orthorhombic): Formed by precipitation at room temperature.[1][2] This results in non-agglomerated crystallites.[1][2] Star-like aggregates can be formed from mixtures of α and β polymorphs.[1][2]

For the synthesis of elongated particles, a microwave solvothermal method using a pressurized reactor can be employed without the need for surfactants.[3]

b) Ferric Oxalate (Fe₂(C₂O₄)₃·4H₂O):

The synthesis of ferric oxalate is not as commonly detailed in the provided literature for the direct purpose of forming magnetic iron oxides via thermal decomposition, as it often serves as an intermediate.[4] However, it can be prepared by reacting ferric salts with oxalic acid.

Thermal Decomposition to Iron Oxides

The thermal decomposition of the iron oxalate precursor is a critical step where the final iron oxide phase is determined by the atmosphere and temperature.

  • In an Inert or Reducing Atmosphere (low oxygen partial pressure): Thermal decomposition of this compound yields magnetite (Fe₃O₄).[1][5][6] For instance, decomposition at 500 °C and a pO₂ of 10⁻²⁵ atm results in stoichiometric magnetite.[1][2] Complete conversion to magnetite can be achieved at temperatures of 773 K (500 °C) and 873 K (600 °C).[5] The thermal decomposition of ferric oxalate in an inert atmosphere can result in a mixture of wüstite (FeO), α-iron (α-Fe), and magnetite (Fe₃O₄).[4]

  • In an Oxidizing Atmosphere (Air): Thermal decomposition of this compound in air at temperatures of 250 °C or higher produces hematite (α-Fe₂O₃).[1][2] Similarly, the decomposition of ferric oxalate in an oxidative atmosphere ultimately yields hematite.[4] Interestingly, this compound can form as an intermediate during this process.[4]

Characterization of Magnetic Properties

The magnetic properties of the resulting iron oxide nanoparticles are typically characterized using a Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM).[1][7] Key parameters measured include saturation magnetization (Ms), coercivity (Hc), and remanence (Mr).[7][8][9][10]

Data Presentation: Comparison of Magnetic Properties

The following table summarizes the magnetic properties of iron oxides synthesized from different oxalate precursors under various conditions.

PrecursorDecomposition Temperature (°C)AtmosphereResulting Iron OxideCrystallite Size (nm)Saturation Magnetization (Ms) (emu/g)Coercivity (Hc)Remanence (Mr)
β-Ferrous Oxalate500Low pO₂Magnetite (Fe₃O₄)40Decreases with decreasing particle sizeHysteresis observed-
β-Ferrous Oxalate700Low pO₂Magnetite (Fe₃O₄)55Decreases with decreasing particle sizeHysteresis observed-
This compound350 (48h)ArgonMagnetite (Fe₃O₄)-37Ferrimagnetic behavior-
This compound700 (4h)ArgonMagnetite (Fe₃O₄)-76Ferrimagnetic behavior-
This compound400 (4h, washed)ArgonMagnetite (Fe₃O₄)-10Ferrimagnetic behavior-
Ferric Oxalate-InertMixture (Fe₃O₄, FeO, α-Fe)----
This compound≥ 250AirHematite (α-Fe₂O₃)----
Ferric Oxalate-OxidativeHematite (α-Fe₂O₃)----

Note: Data for coercivity and remanence were not always explicitly quantified in the provided search results, but the presence of hysteresis indicates non-superparamagnetic behavior at room temperature for particles larger than the critical diameter.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for synthesizing magnetic iron oxides from oxalate precursors.

experimental_workflow cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition cluster_characterization Characterization Fe_salt Iron Salt (e.g., Ferrous Sulfate) Precipitation Precipitation Fe_salt->Precipitation Oxalic_acid Oxalic Acid Oxalic_acid->Precipitation Aging Aging (Optional) Precipitation->Aging Oxalate_precursor Iron Oxalate Precursor Aging->Oxalate_precursor Decomposition Thermal Decomposition Oxalate_precursor->Decomposition Iron_oxide Iron Oxide Nanoparticles Decomposition->Iron_oxide Atmosphere Atmosphere Control (Inert/Oxidizing) Atmosphere->Decomposition Characterization Magnetic Property Measurement (SQUID/VSM) Iron_oxide->Characterization Magnetic_properties Saturation Magnetization Coercivity Remanence Characterization->Magnetic_properties

Caption: Experimental workflow for iron oxide nanoparticle synthesis.

Comparative Analysis

The choice of oxalate precursor and the synthesis conditions have a profound impact on the resulting magnetic properties of the iron oxide nanoparticles.

  • Influence of Precursor Type: this compound is a more direct precursor for the synthesis of magnetite under controlled atmospheric conditions.[1][5] The thermal decomposition of ferric oxalate in an inert atmosphere leads to a mixture of iron species, making it less ideal for producing pure magnetite.[4] For the synthesis of hematite, both precursors are viable in an oxidizing atmosphere.[1][4]

  • Effect of Synthesis Parameters:

    • Temperature: The decomposition temperature directly influences the crystallite size of the resulting iron oxide nanoparticles, with higher temperatures leading to larger crystallites.[1][2] This, in turn, affects the magnetic properties.

    • Atmosphere: The oxygen partial pressure during thermal decomposition is the most critical factor in determining the final iron oxide phase. An inert or reducing atmosphere is essential for the formation of magnetite, while an oxidizing atmosphere leads to hematite.[1][5]

    • Precursor Morphology: The morphology of the iron oxalate precursor crystals is often preserved during the thermal decomposition process.[1][2] This allows for the synthesis of iron oxide particles with specific shapes, such as elongated particles, by controlling the precursor morphology.[3]

  • Magnetic Properties:

    • Saturation Magnetization (Ms): The saturation magnetization of magnetite nanoparticles synthesized from this compound is generally lower than that of bulk magnetite.[1] This value is highly dependent on the particle size, with smaller particles exhibiting lower Ms values, likely due to surface spin disorder effects.[1] The heat treatment conditions, including temperature and duration, significantly impact the saturation magnetization, as evidenced by the range of values (10-76 emu/g) observed for magnetite synthesized under different argon atmospheres.

    • Coercivity (Hc) and Remanence (Mr): The synthesized magnetite nanoparticles from this compound precursors exhibit hysteresis at room temperature, indicating that they are not superparamagnetic.[1] The coercivity is influenced by factors such as particle shape and aggregation.[1]

Conclusion

The use of oxalate precursors provides a versatile platform for the synthesis of iron oxide nanoparticles with tunable magnetic properties. This compound is a particularly effective precursor for the controlled synthesis of magnetite, with the final magnetic characteristics being highly sensitive to the decomposition temperature and atmosphere. The ability to control the morphology of the precursor also allows for the fabrication of shape-anisotropic magnetic nanoparticles. For researchers and professionals in drug development, a thorough understanding of these synthesis parameters is crucial for designing and producing iron oxide nanoparticles with the specific magnetic signatures required for their applications.

References

A Comparative Guide to the Thermal Decomposition of α- and β-Ferrous Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with iron-based compounds, understanding the thermal behavior of precursor materials is critical for controlling the composition and morphology of the final product. Ferrous oxalate dihydrate (FeC₂O₄·2H₂O), a common precursor for synthesizing iron oxides and other iron-containing materials, exists in two polymorphic forms: the monoclinic α-phase and the orthorhombic β-phase. These polymorphs exhibit distinct differences in their thermal decomposition pathways, which can significantly impact the properties of the resulting materials. This guide provides an objective comparison of the thermal decomposition of α- and β-ferrous oxalate, supported by experimental data and detailed methodologies.

Key Differences in Thermal Stability and Decomposition

The primary differences between the thermal decomposition of α- and β-ferrous oxalate lie in their dehydration temperatures and the subsequent decomposition of the anhydrous forms. The α-polymorph generally exhibits higher thermal stability during the initial dehydration step, while the β-polymorph shows greater stability in its anhydrous state under an inert atmosphere.

The thermal decomposition of both polymorphs proceeds in two main stages:

  • Dehydration: The loss of two water molecules to form anhydrous this compound (FeC₂O₄).

  • Decomposition of Anhydrous this compound: The breakdown of the anhydrous salt into various solid products and gaseous molecules (CO and CO₂). The nature of the solid products is highly dependent on the surrounding atmosphere.

Thermal Decomposition in an Inert Atmosphere (Argon)

In an inert atmosphere, the decomposition of anhydrous this compound avoids oxidation, leading to the formation of magnetite (Fe₃O₄), wüstite (FeO), metallic iron (α-Fe), and iron carbide (Fe₃C), depending on the temperature. Notably, the β-phase shows a higher decomposition temperature for the anhydrous form compared to the α-phase in an inert atmosphere.[1]

Thermal Decomposition in an Oxidative Atmosphere (Air)

In the presence of air, the decomposition of both polymorphs ultimately yields ferric oxide (α-Fe₂O₃). The process involves the dehydration of the this compound dihydrate, followed by the decomposition of the anhydrous this compound and subsequent oxidation of the iron-containing products. In an air atmosphere, the α-phase exhibits a slightly lower exothermic peak temperature for decomposition compared to the β-phase.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses of α- and β-ferrous oxalate dihydrate.

Table 1: Thermal Decomposition Data in an Inert Atmosphere (Argon)

Parameterα-Ferrous Oxalateβ-Ferrous OxalateReference
Dehydration Temperature RangeHigher than β-phaseLower than α-phase[2]
Anhydrous Decomposition End Temperature430 °C500 °C[1]
Final Solid ProductsFe₃O₄, FeO, α-Fe, Fe₃CFe₃O₄, FeO, α-Fe, Fe₃C[1]

Table 2: Thermal Decomposition Data in an Oxidative Atmosphere (Air)

Parameterα-Ferrous Oxalateβ-Ferrous OxalateReference
Dehydration Temperature RangeHigher than β-phaseLower than α-phase[2]
Decomposition Exothermic Peak239.5 °C250 °C[1]
Final Solid Productα-Fe₂O₃α-Fe₂O₃[1]

Experimental Protocols

Synthesis of α- and β-Ferrous Oxalate Dihydrate

Synthesis of α-Ferrous Oxalate Dihydrate (α-FeC₂O₄·2H₂O):

The α-polymorph is typically synthesized at an elevated temperature. A common method involves the precipitation reaction between a ferrous salt solution (e.g., ferrous sulfate, FeCl₂) and an oxalic acid solution at approximately 80 °C. The resulting precipitate is then aged at this temperature to ensure the formation of the monoclinic α-phase.[1]

Synthesis of β-Ferrous Oxalate Dihydrate (β-FeC₂O₄·2H₂O):

The β-polymorph is formed at room temperature. The synthesis involves the direct precipitation by mixing a ferrous salt solution with an oxalic acid solution at ambient temperature. The resulting orthorhombic β-phase is then filtered, washed, and dried.[1]

Thermal Analysis

The thermal decomposition of the this compound polymorphs is investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Sample Preparation: A small amount of the α- or β-ferrous oxalate dihydrate sample (typically 5-10 mg) is placed in an alumina crucible.

  • TGA/DSC Measurement: The analysis is performed using a simultaneous TGA/DSC instrument.

  • Heating Program: The sample is heated from room temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen or argon for inert conditions, or air for oxidative conditions, with a constant flow rate (e.g., 50-100 mL/min).

  • Data Analysis: The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature. The onset and peak temperatures of decomposition are determined from the resulting curves. The solid residues are often analyzed by X-ray diffraction (XRD) to identify the final products.

Visualization of Decomposition Pathways

The following diagrams illustrate the logical progression of the thermal decomposition of α- and β-ferrous oxalate under different atmospheric conditions.

G cluster_alpha α-Ferrous Oxalate Decomposition cluster_beta β-Ferrous Oxalate Decomposition a_start α-FeC₂O₄·2H₂O a_anhydrous Anhydrous α-FeC₂O₄ a_start->a_anhydrous Dehydration a_inert Inert Atmosphere (e.g., Argon) a_anhydrous->a_inert a_air Oxidative Atmosphere (Air) a_anhydrous->a_air a_inert_prod Fe₃O₄, FeO, α-Fe, Fe₃C a_inert->a_inert_prod Decomposition (ends at 430°C) a_air_prod α-Fe₂O₃ a_air->a_air_prod Decomposition (peak at 239.5°C) b_start β-FeC₂O₄·2H₂O b_anhydrous Anhydrous β-FeC₂O₄ b_start->b_anhydrous Dehydration b_inert Inert Atmosphere (e.g., Argon) b_anhydrous->b_inert b_air Oxidative Atmosphere (Air) b_anhydrous->b_air b_inert_prod Fe₃O₄, FeO, α-Fe, Fe₃C b_inert->b_inert_prod Decomposition (ends at 500°C) b_air_prod α-Fe₂O₃ b_air->b_air_prod Decomposition (peak at 250°C)

Caption: Thermal decomposition pathways of α- and β-ferrous oxalate.

G cluster_workflow Experimental Workflow synthesis Synthesis of Polymorphs (α-phase at ~80°C, β-phase at RT) characterization Pre-analysis Characterization (XRD, SEM) synthesis->characterization tga_dsc TGA/DSC Analysis (Inert and Oxidative Atmospheres) characterization->tga_dsc data_analysis Data Analysis (Decomposition Temperatures, Mass Loss) tga_dsc->data_analysis product_analysis Post-analysis Characterization (XRD of Residue) tga_dsc->product_analysis comparison Comparative Assessment data_analysis->comparison product_analysis->comparison

Caption: General experimental workflow for comparing polymorph decomposition.

References

A Comparative Guide to the Synthesis of Ferrous Oxalate: Ferrous Sulfate vs. Ferrous Chloride as Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical step that can significantly influence the purity, yield, and overall quality of the final product. This guide provides an objective comparison of two common precursors for the synthesis of ferrous oxalate: ferrous sulfate and ferrous chloride. The information presented is supported by experimental data and detailed protocols to aid in making an informed decision for your specific application.

The synthesis of this compound, a key intermediate in the production of various materials, including lithium-ion battery cathodes, can be achieved through precipitation reactions using either ferrous sulfate or ferrous chloride as the iron source. The choice between these two precursors can impact reaction kinetics, product purity, and impurity profiles.

Experimental Protocols

Detailed methodologies for the synthesis of this compound from both ferrous sulfate and ferrous chloride are outlined below. These protocols are based on established laboratory procedures.

Synthesis of this compound from Ferrous Sulfate

This method involves the reaction of an aqueous solution of ferrous sulfate (or a related salt like ferrous ammonium sulfate) with oxalic acid.

Protocol:

  • Preparation of Ferrous Sulfate Solution: Dissolve a predetermined amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in deionized water. To prevent the oxidation of Fe²⁺ to Fe³⁺, a small amount of dilute sulfuric acid can be added.[1] In some procedures, scrap iron is added to a solution of ferrous sulfate in dilute sulfuric acid to ensure the iron remains in the ferrous state.[2]

  • Preparation of Oxalic Acid Solution: Prepare a separate aqueous solution of oxalic acid (H₂C₂O₄).

  • Precipitation: Slowly add the ferrous sulfate solution to the oxalic acid solution (or vice versa) with constant stirring.[2][3] A yellow precipitate of this compound dihydrate (FeC₂O₄·2H₂O) will form immediately.[4]

  • Reaction Conditions: The reaction can be carried out at room temperature or heated to boiling to influence particle size and morphology.[1] The reaction temperature can be controlled between 0-65°C.[2]

  • Isolation and Purification: Allow the precipitate to settle, then separate the solid product by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the collected this compound precipitate with deionized water to remove any soluble impurities, followed by a wash with a solvent like ethanol or acetone to aid in drying.[1]

  • Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 60°C) to obtain the final product.[5]

Synthesis of this compound from Ferrous Chloride

This process typically involves the in-situ generation of ferrous chloride by reacting iron metal with hydrochloric acid, followed by precipitation with oxalic acid.

Protocol:

  • Preparation of Ferrous Chloride Solution: React iron metal (e.g., steel wool) with a calculated amount of hydrochloric acid (HCl).[6] This reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated area.[6] Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g)

  • Filtration: After the iron has completely reacted, filter the resulting pale green ferrous chloride solution to remove any unreacted iron or impurities like carbon from the steel wool.[6]

  • Preparation of Oxalic Acid Solution: Prepare an aqueous solution of oxalic acid.

  • Precipitation: Add the oxalic acid solution to the ferrous chloride solution with stirring. A bright yellow precipitate of this compound will form.[6] In some cases, heating the solution may be necessary to initiate or complete the precipitation.[6] FeCl₂(aq) + H₂C₂O₄(aq) → FeC₂O₄(s) + 2HCl(aq)

  • Isolation, Washing, and Drying: The subsequent steps of isolating, washing, and drying the this compound precipitate are similar to the procedure described for the ferrous sulfate method.

Experimental Data Comparison

The following table summarizes the quantitative data on the purity of this compound synthesized from ferrous sulfate and ferrous chloride, as reported in various sources. It is important to note that the experimental conditions in these sources may vary, which can influence the results.

PrecursorPurity of this compoundCrystal StructureParticle Shape/MorphologyReference
Ferrous Chloride99.8%Single orthorhombicSquare column type[7]
Ferrous Chloride99.7%Single orthorhombicSquare column type[7]
Ferrous Sulfate> 99.0%Not specifiedParticle size 0.5-80 µm[2]

A Chinese patent indicates that using either ferrous sulfate or ferrous chloride can be preferable, and with the addition of an inhibitor like hydroxylamine hydrochloride, a purity of 99.8% can be achieved when starting from ferrous chloride.[7] Another patent using ferrous sulfate as a precursor claims a product purity of over 99.0%.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflows for the synthesis of this compound from both ferrous sulfate and ferrous chloride.

Ferrous_Sulfate_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product Ferrous Sulfate Ferrous Sulfate Dissolution in Water Dissolution in Water Ferrous Sulfate->Dissolution in Water Oxalic Acid Oxalic Acid Oxalic Acid->Dissolution in Water Precipitation Precipitation Dissolution in Water->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Workflow for this compound Synthesis from Ferrous Sulfate.

Ferrous_Chloride_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product Iron Metal Iron Metal In-situ FeCl2 Synthesis In-situ FeCl2 Synthesis Iron Metal->In-situ FeCl2 Synthesis Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->In-situ FeCl2 Synthesis Oxalic Acid Oxalic Acid Precipitation Precipitation Oxalic Acid->Precipitation In-situ FeCl2 Synthesis->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

References

evaluating the effectiveness of ferrous versus ferric salts in nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of iron precursor is a critical determinant in the synthesis of iron oxide nanoparticles (IONPs), profoundly influencing their physicochemical properties and subsequent biomedical applications. This guide provides a comprehensive comparison of the use of ferrous (Fe²⁺) and ferric (Fe³⁺) salts in the synthesis of IONPs, with a focus on the widely employed co-precipitation method. We present a summary of the resulting nanoparticle characteristics, detailed experimental protocols, and a visual representation of the synthesis workflow.

The selection of the iron salt precursor, whether ferrous, ferric, or a combination of both, directly impacts the final phase of the iron oxide, such as magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), as well as the particle size, crystallinity, and magnetic properties.[1][2] The most common and effective method for synthesizing magnetic iron oxide nanoparticles is the wet chemical co-precipitation method, which involves the precipitation of iron oxides from aqueous solutions of ferrous and ferric salts in the presence of a base.[3]

Comparative Analysis of Precursor Salts

The ratio of ferrous to ferric ions is a crucial parameter in the synthesis of magnetite nanoparticles.[4][5] While the stoichiometric ratio for magnetite is a 1:2 molar ratio of Fe²⁺ to Fe³⁺, variations in this ratio can significantly affect the resulting nanoparticle characteristics.[5] Synthesis can also be performed using only ferrous or ferric salts, leading to different iron oxide phases.

Precursor(s)Typical Iron Oxide PhaseResulting Nanoparticle PropertiesKey Considerations
Ferrous (Fe²⁺) and Ferric (Fe³⁺) Salts (Co-precipitation) Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃)Superparamagnetic behavior is often observed.[4] Particle size and saturation magnetization are influenced by the Fe²⁺/Fe³⁺ ratio, pH, and temperature.[4][6] Increasing the Fe²⁺/Fe³⁺ ratio can lead to an increase in particle size and saturation magnetization.[4]This is the most common method for producing superparamagnetic iron oxide nanoparticles (SPIONs) for biomedical applications.[7][8] The transformation from magnetite to maghemite can be a challenge to control.[8]
Primarily Ferrous (Fe²⁺) Salts Magnetite (Fe₃O₄) or other phasesSynthesis of magnetite is possible through the partial oxidation of ferrous hydroxide.[9] This method can be versatile and produce hydrophilic particles.[10]Can lead to the formation of goethite as a byproduct and may result in extensive nanoparticle agglomeration.[10] The synthesis of magnetite from only a ferrous salt can be achieved by reverse precipitation.[1]
Primarily Ferric (Fe³⁺) Salts Hematite (α-Fe₂O₃)Hematite nanoparticles are typically synthesized from a ferric salt precursor. The resulting particles may not exhibit the superparamagnetic properties desired for many biomedical applications.This method is simpler but yields a different iron oxide phase (hematite) compared to the co-precipitation of mixed salts.

Experimental Protocols

Below are detailed methodologies for the synthesis of iron oxide nanoparticles using different precursor salts.

1. Co-precipitation of Ferrous and Ferric Salts for Magnetite (Fe₃O₄) Nanoparticles

This protocol is a common method for synthesizing superparamagnetic iron oxide nanoparticles.

  • Materials: Ferrous chloride tetrahydrate (FeCl₂·4H₂O), Ferric chloride hexahydrate (FeCl₃·6H₂O), Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), and deionized water.

  • Procedure:

    • Prepare separate aqueous solutions of FeCl₂·4H₂O and FeCl₃·6H₂O. A typical molar ratio is 1:2 for Fe²⁺:Fe³⁺.[5]

    • Mix the ferrous and ferric salt solutions under an inert atmosphere (e.g., nitrogen) with vigorous stirring.

    • Add a basic solution (e.g., NH₄OH or NaOH) dropwise to the iron salt mixture.[10] This will cause the precipitation of the iron oxide nanoparticles, indicated by a color change to black.[11]

    • Continue stirring for a designated period (e.g., 1-2 hours) at a controlled temperature (room temperature or elevated).

    • The resulting black precipitate is then separated from the solution, often with the help of a magnet.

    • The nanoparticles are washed several times with deionized water and ethanol to remove any unreacted chemicals.[11]

    • Finally, the nanoparticles are dried for further characterization and use.

2. Synthesis of Magnetite (Fe₃O₄) Nanoparticles from Ferrous (Fe²⁺) Salt

This method relies on the controlled oxidation of ferrous hydroxide.

  • Materials: Ferrous chloride tetrahydrate (FeCl₂·4H₂O), a basic solution (e.g., NaOH), and deionized water.

  • Procedure:

    • Dissolve FeCl₂·4H₂O in deionized water.

    • Precipitate ferrous hydroxide by adding a basic solution under controlled conditions.

    • During the precipitation process, partial oxidation of the ferrous hydroxide is induced, which can be controlled by factors such as pH and the presence of a mild oxidizing agent.[9]

    • The reaction involves the dehydration of ferrous hydroxide and ferric oxyhydroxide (formed from oxidation) to yield magnetite.[9]

    • The resulting nanoparticles are then collected, washed, and dried as described in the co-precipitation method.

3. Synthesis of Hematite (α-Fe₂O₃) Nanoparticles from Ferric (Fe³⁺) Salt

This protocol describes a straightforward method for producing hematite nanoparticles.

  • Materials: Ferric chloride hexahydrate (FeCl₃·6H₂O), Ammonium hydroxide (NH₄OH), and deionized water.

  • Procedure:

    • Dissolve FeCl₃·6H₂O in deionized water with stirring at room temperature.

    • Add NH₄OH solution dropwise to the stirring mixture.

    • A black dispersion will form, which is continuously stirred for approximately 1 hour at room temperature.

    • The mixture is then heated to evaporate the solvent, yielding a brown powder.

    • The product is cooled and then calcined at a high temperature (e.g., 500 °C) for several hours to form crystalline α-Fe₂O₃.

Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the co-precipitation synthesis of iron oxide nanoparticles.

CoPrecipitation_Workflow Fe2_Sol Ferrous Salt Solution (FeCl₂) Mixing Mixing of Iron Salt Solutions Fe2_Sol->Mixing Fe3_Sol Ferric Salt Solution (FeCl₃) Fe3_Sol->Mixing Base Addition of Base (e.g., NH₄OH) Mixing->Base Precipitation Co-Precipitation (Formation of Nanoparticles) Base->Precipitation Washing Washing and Magnetic Separation Precipitation->Washing Drying Drying Washing->Drying IONPs Iron Oxide Nanoparticles (IONPs) Drying->IONPs

Co-precipitation synthesis workflow.

References

Safety Operating Guide

Proper Disposal of Ferrous Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ferrous oxalate, a common reagent in various research and development applications, is classified as a hazardous substance and requires meticulous handling and disposal to ensure personnel safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. The compound is harmful if swallowed or in contact with skin and can cause irritation to the eyes and skin.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[2][3][4]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[2][3]

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[1][5]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][3][4]

  • Keep containers securely sealed when not in use.[1]

  • Avoid contact with incompatible materials, particularly oxidizing agents, as this may result in ignition.[1]

II. This compound Disposal Workflow

The proper disposal of this compound is a regulated process that prioritizes safety and environmental compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6][7][8]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect this compound waste, including contaminated materials from spills, in a designated, suitable, and properly labeled container.[1][2] Plastic containers are generally preferred for chemical waste.[9]

    • Ensure the waste container is kept securely closed except when adding waste.[1][7]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound." Include any other chemicals present in the waste mixture.

    • Ensure the label is legible and securely affixed to the container.[7]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.[9]

    • The storage area should be cool, dry, and well-ventilated.[2][4]

    • Segregate the this compound waste from incompatible materials, especially oxidizing agents.[1][3]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][10]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][6][11]

III. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

For Minor Spills:

  • Remove all sources of ignition.[1][4]

  • Ensure the area is well-ventilated.[4]

  • Wearing appropriate PPE, clean up the spill using dry procedures to avoid generating dust.[1][5]

  • Collect the spilled material and any contaminated cleaning supplies into a labeled container for hazardous waste disposal.[1][2]

  • Wash the spill area with soap and water.[1]

For Major Spills:

  • Evacuate personnel from the immediate area.[4]

  • Alert your institution's emergency responders and EH&S department, providing them with the location and nature of the hazard.[1]

  • Prevent the spillage from entering drains or waterways.[1][5]

IV. Hazard and Safety Summary

The following table summarizes the key hazards and safety information for this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[2] Accidental ingestion may cause serious damage to health.[1]Do not eat, drink, or smoke when using this product. If swallowed, seek medical help.[4]
Acute Toxicity, Dermal Harmful in contact with skin.[2]Wear protective gloves and clothing. If on skin, wash with plenty of water.[3][4]
Skin Irritation Causes skin irritation.[1] May cause dermatitis.[1]Avoid contact with skin.[1]
Eye Irritation Causes eye irritation.[1]Wear eye protection.[3]
Incompatibility Reacts with oxidizing agents, which may result in ignition.[1][4]Store away from oxidizing agents.[3]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

FerrousOxalateDisposal cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Protocol start Start: This compound Use ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Well-Ventilated Area ppe->handling waste_gen Generate this compound Waste handling->waste_gen spill Accidental Spill? waste_gen->spill minor_spill Minor Spill Cleanup spill->minor_spill Yes, minor major_spill Major Spill: Evacuate & Alert EH&S spill->major_spill Yes, major collect_waste Collect Waste in Designated Container spill->collect_waste No minor_spill->collect_waste contact_ehs Contact EH&S or Licensed Waste Disposal Company major_spill->contact_ehs label_container Label as 'Hazardous Waste: This compound' collect_waste->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling FERROUS OXALATE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ferrous oxalate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause significant health effects. It is harmful if swallowed or in contact with skin, and causes irritation to the skin and eyes.[1][2][3][4] Prolonged or repeated exposure can lead to damage of the kidneys, lungs, nervous system, and mucous membranes.[1] Therefore, strict adherence to PPE guidelines is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.[1][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or rubber).[6][7][8]
Body Protection A lab coat or a complete protective suit to prevent skin contact.[1][6][8][9]
Respiratory A NIOSH/MSHA-approved dust respirator, especially when ventilation is inadequate or dust is generated.[1][6][7]

Exposure Limits

Adherence to established exposure limits is critical to prevent overexposure.

OrganizationExposure Limit (TWA - 8-hour Time-Weighted Average)
ACGIH1 mg/m³[1][6]

Operational Plan for Safe Handling

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area.[2][6][8]

  • Keep the container tightly closed and away from incompatible materials such as oxidizing agents.[2][6]

Step 2: Preparation and Weighing

  • Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Wear all required PPE as specified in the table above.

  • To minimize dust formation, handle the powder gently.[2][3]

Step 3: Experimental Use

  • Avoid contact with skin and eyes.[2][4]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[2][3][4]

  • In case of accidental contact, follow the first aid measures outlined below.

Step 4: Post-Experiment

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][9]

  • Clean the work area to remove any residual contamination.

  • Store any remaining this compound according to the storage guidelines.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water.[7][9] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the victim to fresh air.[6][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][8] Seek immediate medical attention.[1][2]

Disposal Plan

This compound is considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect all waste this compound, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company.[8] Some procedures may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[8]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][9][10] Do not dispose of this compound down the drain.[10]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

FerrousOxalateWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Ventilated Area (Fume Hood) DonPPE->Weigh Experiment Conduct Experiment Weigh->Experiment Clean Clean Work Area Experiment->Clean CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste DoffPPE Doff PPE Clean->DoffPPE Wash Wash Hands DoffPPE->Wash Dispose Dispose via Licensed Contractor CollectWaste->Dispose

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.